Ammonium vanadium(III) sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
22723-49-5 |
|---|---|
Molecular Formula |
H4NO8S2V-3 |
Molecular Weight |
261.11 g/mol |
IUPAC Name |
azanium;vanadium;disulfate |
InChI |
InChI=1S/H3N.2H2O4S.V/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/p-3 |
InChI Key |
OPNCOKAGOJKCHZ-UHFFFAOYSA-K |
SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V] |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Ammonium Vanadium(III) Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) vanadium(III) sulfate (B86663) is an inorganic double salt that is of interest for its potential applications in catalysis and as a precursor for the synthesis of other vanadium-containing compounds.[1][2] From aqueous solutions, it typically crystallizes as a dodecahydrate, (NH₄)V(SO₄)₂·12H₂O.[2][3] This compound belongs to a class of hydrated double sulfates known as alums, which are characterized by a specific stoichiometry and crystal structure. Alums are isomorphous, meaning they share the same crystal structure despite differences in the constituent metal ions.[3]
The vanadium(III) ion in this compound is octahedrally coordinated by water molecules and sulfate groups.[4] A thorough understanding of its crystal structure is crucial for elucidating its physicochemical properties and for the rational design of new materials. This guide will therefore focus on the synthesis of high-quality crystals and the analytical techniques required for a complete structural characterization.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of ammonium vanadium(III) sulfate crystals and the subsequent analysis of their crystal structure.
2.1. Synthesis of this compound Dodecahydrate Crystals
Two primary methods for the synthesis of this compound are presented below.
Method 1: Reaction of Vanadium(III) Sulfate and Ammonium Sulfate
This is a straightforward method involving the crystallization from a solution containing the constituent ions.[2][3]
-
Materials:
-
Vanadium(III) sulfate (V₂(SO₄)₃)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Ethanol (B145695) (for washing)
-
-
Procedure:
-
Prepare separate saturated solutions of vanadium(III) sulfate and ammonium sulfate in hot deionized water. For example, to prepare approximately 100 g of the dodecahydrate, dissolve 40.86 g of vanadium(III) sulfate and 13.84 g of ammonium sulfate in separate beakers of hot water.[3]
-
With vigorous stirring, combine the two hot solutions.
-
Allow the mixed solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any surface impurities.[3]
-
Dry the crystals in a desiccator. Due to the potential for the crystals to erode in air, storage under an inert atmosphere or a coating with a layer of isomorphous ammonium alum is recommended.[3]
-
Method 2: Reduction of Ammonium Metavanadate
This method starts with a more common vanadium precursor, ammonium metavanadate (NH₄VO₃), and involves a reduction step.
-
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Sulfuric acid (H₂SO₄)
-
A suitable reducing agent (e.g., sulfur dioxide, ethanol)
-
-
Procedure:
-
In a fume hood, prepare a saturated solution of ammonium metavanadate in sulfuric acid.
-
While stirring and gently heating, add a reducing agent to the solution. This will reduce the vanadium from the +5 oxidation state to the +3 state. The reaction may produce irritating gases, so proper ventilation is essential.[3]
-
Once the reduction is complete (indicated by a color change in the solution), filter the solution to remove any unreacted starting material or byproducts.
-
Allow the resulting solution to crystallize by slow evaporation or cooling.
-
Collect, wash, and dry the crystals as described in Method 1.
-
2.2. Crystal Structure Determination by Single-Crystal X-ray Diffraction
The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction.
-
Procedure:
-
Crystal Selection and Mounting: A high-quality single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods (structure solution). The initial structural model is then refined against the experimental data to obtain a final, accurate crystal structure.
-
Data Presentation: Expected Crystal Structure
As previously noted, a complete crystal structure determination for (NH₄)V(SO₄)₂·12H₂O is not available in the surveyed literature. However, due to its classification as an alum, it is expected to be isomorphous with other alums, such as ammonium aluminum sulfate dodecahydrate, (NH₄)Al(SO₄)₂·12H₂O. The crystallographic data for this related compound is presented below as a representative example of the expected structure.
| Parameter | Value (for (NH₄)Al(SO₄)₂·12H₂O) |
| Crystal System | Cubic |
| Space Group | Pa-3 |
| a (Å) | 12.240 |
| b (Å) | 12.240 |
| c (Å) | 12.240 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1833.6 |
| Z | 4 |
Data for (NH₄)Al(SO₄)₂·12H₂O, a representative alum.
In this structure, the trivalent cation (V³⁺ in the case of this compound) is octahedrally coordinated by six water molecules. The ammonium ion is also surrounded by six water molecules. These hydrated cations, along with the sulfate anions, are arranged in a specific, repeating three-dimensional lattice.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis and structural analysis of this compound.
Conclusion
While a definitive crystal structure for this compound dodecahydrate remains to be published, its identity as an alum provides a strong basis for predicting its structural properties. The experimental protocols detailed in this guide offer a clear pathway for the synthesis of high-quality crystals suitable for single-crystal X-ray diffraction analysis. The successful determination of this crystal structure would be a valuable contribution to the field of inorganic chemistry, providing deeper insights into the structural chemistry of vanadium(III) compounds.
References
Spectroscopic Characterization of Ammonium Vanadium(III) Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of ammonium (B1175870) vanadium(III) sulfate (B86663), with a focus on its dodecahydrate form, NH₄V(SO₄)₂·12H₂O. This compound, a member of the alum family, is of interest for its potential applications in catalysis, materials science, and as a precursor in the synthesis of other vanadium compounds. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the elucidation of its electronic and molecular structure.
Introduction
Ammonium vanadium(III) sulfate dodecahydrate is a crystalline solid, typically appearing as blue-green crystals. The vanadium(III) ion (V³⁺) in this compound is octahedrally coordinated by six water molecules, forming the hexaaquavanadium(III) complex, [V(H₂O)₆]³⁺. The characteristic color and spectroscopic properties of the compound are primarily determined by this complex ion. This guide will detail the expected spectroscopic features based on data from closely related compounds and the known behavior of its constituent ions.
Electronic Spectroscopy (UV-Vis)
The UV-Visible spectrum of this compound is characterized by the electronic transitions within the d-orbitals of the central V³⁺ ion in the [V(H₂O)₆]³⁺ complex. The V³⁺ ion has a d² electron configuration. In an octahedral ligand field, these electrons occupy the t₂g orbitals in the ground state. The absorption of light promotes electrons from the t₂g to the eg orbitals, resulting in characteristic absorption bands.
Due to the lack of a publicly available, complete UV-Vis spectrum for solid-state this compound dodecahydrate, the following data is based on the well-documented spectrum of the aqueous [V(H₂O)₆]³⁺ ion, which is the primary chromophore in the solid alum.
Table 1: Electronic Absorption Data for the [V(H₂O)₆]³⁺ Ion
| Wavelength (λ_max) (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |
| ~565 | ~17,700 | ~6 | ³T₁g(F) → ³T₂g(F) |
| ~385 | ~26,000 | ~8 | ³T₁g(F) → ³T₁g(P) |
Note: The exact peak positions and intensities may vary slightly in the solid state due to crystal packing effects.
Experimental Protocol: UV-Vis Spectroscopy
A general protocol for obtaining the UV-Vis spectrum of a vanadium alum in solution is as follows:
-
Sample Preparation: Prepare a solution of known concentration by dissolving a precisely weighed amount of this compound in deionized water or a dilute non-complexing acid (e.g., perchloric acid) to prevent hydrolysis.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the sample spectrum over a wavelength range of approximately 200-800 nm.
-
Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the constituent ions in this compound: the ammonium ion (NH₄⁺), the sulfate ion (SO₄²⁻), the coordinated water molecules (H₂O), and the V-O bonds of the hexaaqua complex.
Table 2: Characteristic Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | ν(O-H) of H₂O and ν(N-H) of NH₄⁺ |
| ~1635 | Medium | δ(H-O-H) of H₂O |
| ~1430 | Strong | ν₄(N-H) bending of NH₄⁺ |
| ~1100 | Very Strong | ν₃(S-O) stretching of SO₄²⁻ |
| ~980 | Weak (IR), Strong (Raman) | ν₁(S-O) stretching of SO₄²⁻ |
| ~615 | Medium | ν₄(S-O) bending of SO₄²⁻ |
| ~450 | Medium | ν₂(S-O) bending of SO₄²⁻ and ν(V-O) |
Experimental Protocol: Solid-State Infrared Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.
-
Grind a few milligrams of the this compound sample with the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained. The sample concentration should be approximately 1-2% by weight.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions.
-
Logical Relationships and Workflows
The spectroscopic characterization of this compound involves a logical workflow from synthesis to detailed analysis. This can be visualized to understand the relationship between different experimental and analytical steps.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
The relationship between the observed spectroscopic signals and the molecular structure can be further illustrated.
Caption: Origin of spectroscopic signals from the molecular components of this compound.
Conclusion
The spectroscopic characterization of this compound provides valuable insights into its electronic and molecular structure. While a complete, dedicated study on this specific compound is not widely available, analysis of closely related materials allows for a reliable interpretation of its expected spectroscopic features. The UV-Vis spectrum is dominated by the d-d transitions of the hexaaquavanadium(III) ion, while the infrared spectrum reveals the vibrational modes of the ammonium and sulfate ions, as well as the coordinated and lattice water molecules. This guide provides a foundational understanding for researchers working with this and similar vanadium(III) compounds.
Unveiling the Magnetic Behavior of Vanadium(III) Coordination Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic susceptibility of vanadium(III) coordination complexes. Vanadium(III), with its d² electron configuration, presents a fascinating case study in magnetochemistry, where the interplay of ligand field effects, spin-orbit coupling, and molecular geometry dictates the overall magnetic moment. Understanding these properties is crucial for applications ranging from catalysis to the design of novel therapeutic agents.
Theoretical Framework: The Origin of Magnetism in Vanadium(III) Complexes
The magnetic properties of vanadium(III) coordination complexes arise from the presence of two unpaired electrons in its 3d orbitals. In an isolated gaseous V³⁺ ion, these orbitals are degenerate. However, in a coordination complex, the ligands create an electrostatic field that lifts this degeneracy, a phenomenon described by Ligand Field Theory .
For a typical octahedral V(III) complex, the d orbitals split into a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). The two d-electrons of V(III) will occupy the t₂g orbitals with parallel spins, leading to a ground state with a total spin quantum number S = 1.
The theoretical spin-only magnetic moment (μ_so) can be calculated using the following equation:
μ_so = √[n(n+2)] B.M.
where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. For a V(III) ion with n=2, the spin-only magnetic moment is approximately 2.83 B.M.[1][2][3][4]
Experimentally observed magnetic moments often deviate slightly from the spin-only value due to contributions from orbital angular momentum (spin-orbit coupling). The extent of this contribution is influenced by the symmetry of the complex and the nature of the ligands.
Below is a conceptual diagram illustrating the d-orbital splitting in an octahedral ligand field and its effect on the electronic configuration of a V(III) ion.
Caption: d-orbital splitting in an octahedral V(III) complex.
Quantitative Magnetic Susceptibility Data
The following table summarizes experimentally determined magnetic moments for a selection of vanadium(III) coordination complexes. This data allows for a comparative analysis of how different ligand environments affect the magnetic properties of the V(III) center.
| Complex | Ligand Type(s) | Magnetic Moment (μ_eff) in B.M. | Measurement Method | Reference(s) |
| [V(acac)₃] | Acetylacetonate | ~2.8 | Not Specified | [2][5] |
| [V(H₂DAPBH)Cl₂]Cl·C₂H₅OH | Schiff Base (N₃O₂) | Paramagnetic (S=1) | SQUID | [6][7] |
| [V(HDAPBH)(NCS)₂]·0.5CH₃CN·0.5CH₃OH | Schiff Base (N₃O₂) | Paramagnetic (S=1) | SQUID | [6][7] |
| [V(DAPBH)(CH₃OH)₂]Cl·CH₃OH | Schiff Base (N₃O₂) | Paramagnetic (S=1) | SQUID | [6][7] |
| Mixed Ligand V(III) Complex | Schiff Base, Chloro, THF | Not specified | Gouy Method | [8] |
| [V(L¹)(L²)] | Schiff Base, Aminopyrimidine | 2.88 | Magnetic Balance | [9] |
| V(III) complex with 4,4-bipyridyl | Nitrogen Donor | Lowered magnetic moment | Not Specified | [10] |
| [V₂(HCyclal)₂] | Nitrogen Donor (Azacrown) | Antiferromagnetic coupling | SQUID | [11] |
| [V(L-κ⁴ONNO)(acac)] | Diaminebis(phenolate), acac | S=1 spin state | SQUID | [12][13][14] |
| [VBr₃(thf)₃] | Halide, THF | D = -16.162 cm⁻¹ | HFEPR | [15] |
| [VCl₃(thf)₃] | Halide, THF | D ≈ 10 cm⁻¹ | HFEPR | [15] |
| V(III) chloro complex with trans-urocanic acid | Chloro, N-donor | Not specified | Not Specified | [16] |
| [V₄O₂(O₂CR)₇(bpy)₂]⁺ | Carboxylate, Bipyridine | 5.79 (300 K) -> 6.80 (25 K) | SQUID | [17][18] |
| Vᴵᴵᴵ[Crᴵᴵᴵ(CN)₆]·7H₂O | Cyanide | Paramagnetic | SQUID | [19] |
| [tris(imidazol-4-carboxylato)]vanadium(III) monohydrate | N,O-donor | Not specified | Not Specified | [20] |
Experimental Protocols for Magnetic Susceptibility Measurement
Accurate determination of magnetic susceptibility is paramount for characterizing vanadium(III) complexes. Three common methods are the Gouy balance, the Evans NMR method, and SQUID magnetometry.
Gouy Balance Method
The Gouy balance measures the apparent change in mass of a sample when it is placed in a magnetic field. Paramagnetic samples are attracted into the field, resulting in an apparent increase in mass.
Protocol:
-
Sample Preparation: The solid complex is finely ground to ensure homogeneity and packed uniformly into a cylindrical Gouy tube of a known length and cross-sectional area.
-
Initial Measurement: The Gouy tube containing the sample is suspended from a sensitive balance, with the bottom of the sample positioned in the center of the magnetic field and the top of the sample in a region of negligible field. The mass is recorded with the magnetic field off.
-
Magnetic Field Measurement: The electromagnet is turned on, and the apparent mass of the sample is recorded.
-
Calibration: The procedure is repeated with a known standard, such as HgCo(SCN)₄, to calibrate the instrument.
-
Calculation: The mass susceptibility (χg) and subsequently the molar susceptibility (χm) are calculated from the change in mass, the strength of the magnetic field, and the sample's dimensions and mass. Diamagnetic corrections for the ligands are applied to obtain the corrected molar susceptibility.
Caption: Workflow for the Gouy Balance method.
Evans NMR Method
The Evans method is a solution-based technique that utilizes the shift in the NMR signal of a reference compound in the presence of a paramagnetic species.
Protocol:
-
Sample Preparation: A solution of the vanadium(III) complex of known concentration is prepared in a suitable deuterated solvent. A small amount of an inert reference compound (e.g., TMS or t-butanol) is added. A capillary tube containing the same solvent and reference compound, but without the paramagnetic complex, is inserted into the NMR tube.
-
NMR Measurement: The ¹H NMR spectrum of the sample is acquired. The presence of the paramagnetic V(III) complex will cause a shift in the resonance of the reference compound in the bulk solution relative to the reference in the capillary.
-
Calculation: The molar magnetic susceptibility (χm) is calculated from the observed frequency shift (Δf), the spectrometer frequency, the temperature, and the concentration of the paramagnetic sample.
Caption: Workflow for the Evans NMR method.
SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) is an extremely sensitive magnetometer used to measure very weak magnetic fields. It is the most accurate method for determining magnetic susceptibility, especially for temperature-dependent studies.
Protocol:
-
Sample Preparation: A precisely weighed amount of the powdered vanadium(III) complex is placed in a gelatin capsule or other suitable sample holder.
-
Measurement: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.
-
Data Analysis: The raw data is converted to molar susceptibility (χm). For temperature-dependent measurements, a plot of χm*T versus T is often generated to analyze the magnetic behavior. Diamagnetic corrections are applied to the data.
Caption: Workflow for SQUID magnetometry.
Conclusion
The magnetic susceptibility of vanadium(III) coordination complexes provides valuable insights into their electronic structure and bonding. The experimentally determined magnetic moments, which are typically close to the spin-only value of 2.83 B.M., confirm the d² electronic configuration with two unpaired electrons. Deviations from this value can be rationalized by considering spin-orbit coupling and the specific ligand environment. The choice of experimental method for determining magnetic susceptibility depends on the nature of the sample, the required accuracy, and the available instrumentation, with SQUID magnetometry offering the highest sensitivity and capability for temperature-dependent studies. This guide provides the foundational knowledge and practical protocols for researchers to confidently explore the rich magnetochemistry of vanadium(III) complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. azom.com [azom.com]
- 4. Magnetic properties of vanadium(III) {mu}-oxo clusters (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The first pentagonal-bipyramidal vanadium(iii) complexes with a Schiff-base N3O2 pentadentate ligand: synthesis, structure and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Nanosized V(III), Fe(III), and Ni(II) Complexes Comprising Schiff Base and 2-Amino-4-Methyl Pyrimidine: Synthesis, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnetic and spectroscopic properties of some vanadium(3) complexes with nitrogen containing ligands (Journal Article) | ETDEWEB [osti.gov]
- 11. Experimental and computational study of the exchange interaction between the V( iii ) centers in the vanadium-cyclal dimer - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03243D [pubs.rsc.org]
- 12. Investigation of vanadium(iii) and vanadium(iv) compounds supported by the linear diaminebis(phenolate) ligands: correlation between structures and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. christou.chem.ufl.edu [christou.chem.ufl.edu]
- 19. szfki.hu [szfki.hu]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Properties of Ammonium Vanadium(III) Sulfate Dodecahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) vanadium(III) sulfate (B86663) dodecahydrate, NH₄V(SO₄)₂·12H₂O, is an inorganic compound of interest in various fields of research, including materials science and catalysis. This technical guide provides a comprehensive overview of its synthesis, key physical and chemical properties, and structural characteristics. Detailed experimental protocols for its preparation are presented, along with a summary of its known quantitative properties in a tabular format. Additionally, this document includes workflow diagrams to visually represent the synthesis and characterization processes.
Synthesis of Ammonium Vanadium(III) Sulfate Dodecahydrate
The synthesis of this compound dodecahydrate, a member of the alum family of compounds, can be achieved through several methods. The most common approaches involve the reaction of a vanadium(III) salt with ammonium sulfate or the reduction of a vanadium(IV) compound in the presence of ammonium and sulfate ions.
Experimental Protocols
Method 1: From Vanadium(III) Sulfate
This is a direct and straightforward method for preparing the double salt.
-
Reaction: V₂(SO₄)₃ + (NH₄)₂SO₄ + 24H₂O → 2NH₄V(SO₄)₂·12H₂O
-
Procedure:
-
Prepare separate aqueous solutions of vanadium(III) sulfate and ammonium sulfate. A stoichiometric ratio should be used. For the preparation of 100g of the dodecahydrate, 40.86 g of anhydrous vanadium(III) sulfate and 13.84 g of ammonium sulfate are required.[1]
-
Gently heat both solutions to facilitate dissolution.
-
Combine the two solutions while stirring continuously.
-
Allow the resulting solution to cool slowly. Blue-green crystals of this compound dodecahydrate will precipitate out of the solution.[2]
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a rinse with ethanol (B145695) to aid in drying.
-
Dry the crystals at room temperature.
-
Method 2: Reductive Synthesis from Vanadyl Sulfate
This method starts from the more common and stable vanadium(IV) oxysulfate (vanadyl sulfate).
-
Procedure:
-
Dissolve vanadyl sulfate (VOSO₄) and a stoichiometric amount of ammonium sulfate in dilute sulfuric acid.
-
Introduce a reducing agent to the solution. Common reducing agents for this reaction include zinc metal, sulfur dioxide, or ethanol.
-
If using zinc, add small pieces of zinc metal to the warm solution and stir until the evolution of hydrogen gas ceases and the solution's color changes, indicating the reduction of V(IV) to V(III).
-
Filter the solution to remove any unreacted reducing agent and other solid impurities.
-
Allow the filtrate to cool and crystallize as described in Method 1.
-
Isolate and dry the resulting crystals.
-
Properties of this compound Dodecahydrate
This compound dodecahydrate presents as blue-green crystals that are stable under normal conditions but can be sensitive to strong acids, bases, and oxidizing agents.[2]
Physical and Chemical Properties
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | NH₄V(SO₄)₂·12H₂O | |
| Molecular Weight | 477.29 g/mol | [3] |
| Appearance | Blue-green crystals | [2] |
| Density | 1.69 g/cm³ (for the cubic dodecahydrate phase) | [4][5] |
| Melting Point | 45°C (decomposes at higher temperatures) | [4][5] |
| Solubility in Water | 15.6 g/100 g H₂O at 20°C | [6] |
Crystal Structure
This compound dodecahydrate is an alum, and as such, it is expected to crystallize in a cubic system, belonging to the space group Pa-3. The structure consists of a [V(H₂O)₆]³⁺ octahedron, an NH₄⁺ ion, and two SO₄²⁻ tetrahedra in the asymmetric unit. The vanadium(III) ion is octahedrally coordinated by six water molecules. These aquated cations, along with the ammonium and sulfate ions, are linked by an extensive network of hydrogen bonds.
Thermal Stability
Upon heating, this compound dodecahydrate undergoes a multi-step decomposition. The initial stages involve the loss of the twelve water molecules of hydration. At higher temperatures, the anhydrous salt will decompose further, likely yielding ammonia, sulfur oxides, and a vanadium oxide residue. The precise temperatures and intermediates of this decomposition would be best characterized by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Magnetic Properties
As a vanadium(III) compound, which has a d² electron configuration, this compound dodecahydrate is paramagnetic. The magnetic properties of vanadium alums are influenced by the electronic structure of the V³⁺ ion and the crystal field environment provided by the coordinating water molecules. The magnetic susceptibility would be expected to follow the Curie-Weiss law at higher temperatures.[2][4]
Visualization of Workflows
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound dodecahydrate.
Characterization Workflow
The following diagram outlines a typical workflow for the characterization of the synthesized compound.
References
- 1. Vanadium(III)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound (EVT-454296) | 22723-49-5 [evitachem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Constituent V(III) ammonium sulfate V(III) - NH4V(SO4)2 | SSHADE [sshade.eu]
- 6. researchgate.net [researchgate.net]
Solubility of Ammonium Vanadium(III) Sulfate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for ammonium (B1175870) vanadium(III) sulfate (B86663) in various organic solvents. Due to a notable lack of quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information and detailing robust experimental protocols for researchers to determine precise solubility measurements in their own laboratories.
Core Data Presentation: Solubility of Ammonium Vanadium(III) Sulfate
Quantitative solubility data for this compound in organic solvents is not well-documented in scientific literature. The table below summarizes the available qualitative information.
| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| Methanol | CH₃OH | 32.04 | 64.7 | Data Not Available |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Insoluble[1] |
| Acetone | (CH₃)₂CO | 58.08 | 56 | Insoluble[1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Data Not Available |
It is important to note that while some sources suggest organometallic forms of vanadium may be soluble in organic solutions, specific data for this compound is not provided.[2]
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound in their solvents of interest, this section outlines established experimental methodologies.
Isothermal Saturation Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, defined temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful decantation or by filtration using a syringe filter suitable for the solvent. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Concentration Analysis: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique.
Analytical Techniques for Concentration Measurement
The choice of analytical method will depend on the solvent and the required sensitivity.
-
Gravimetric Analysis:
-
A precisely measured volume or mass of the saturated solution is taken.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the salt).
-
The mass of the remaining dry solid (this compound) is measured.
-
The solubility is then calculated as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
-
-
Spectroscopic Methods (e.g., UV-Vis or Atomic Absorption Spectroscopy):
-
A calibration curve is first prepared using solutions of known concentrations of this compound in the specific organic solvent.
-
The saturated solution is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.
-
The absorbance of the diluted solution is measured.
-
The concentration of the diluted solution is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.
-
-
Chromatographic Methods (e.g., High-Performance Liquid Chromatography - HPLC):
-
A suitable HPLC method is developed to separate and quantify the vanadium or sulfate ions. This may involve the use of a specific column and mobile phase.
-
As with spectroscopic methods, a calibration curve is generated using standards of known concentrations.
-
The saturated solution is appropriately diluted and injected into the HPLC system.
-
The concentration is determined by comparing the peak area of the sample to the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a salt in an organic solvent using the isothermal saturation method.
Caption: Workflow for determining the solubility of a solid in a liquid.
References
Determining the Redox Potential of the V(III)/V(II) Couple: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the accurate determination of the redox potential of the Vanadium(III)/Vanadium(II) (V(III)/V(II)) couple. This information is critical for researchers in various fields, including battery technology, catalysis, and drug development, where the electron transfer properties of vanadium compounds are of paramount importance. This guide details the theoretical underpinnings, experimental protocols for common electrochemical techniques, and a summary of key quantitative data.
Theoretical Background: The Nernst Equation
The redox potential of the V(III)/V(II) couple is governed by the Nernst equation, which relates the potential of an electrochemical cell to the concentrations of the oxidized and reduced species. The half-reaction for the V(III)/V(II) couple is:
V³⁺ + e⁻ ⇌ V²⁺
The Nernst equation for this half-reaction is:
E = E°' - (RT/nF) ln([V²⁺]/[V³⁺])
Where:
-
E is the measured potential.
-
E°' is the formal potential of the V(III)/V(II) couple under specific conditions.
-
R is the universal gas constant (8.314 J/(mol·K)).
-
T is the absolute temperature in Kelvin.
-
n is the number of electrons transferred (in this case, n=1).
-
F is the Faraday constant (96,485 C/mol).
-
[V²⁺] and [V³⁺] are the concentrations (or more accurately, activities) of the V(II) and V(III) species, respectively.
The formal potential (E°') is a crucial parameter that is dependent on the experimental conditions, such as the composition of the supporting electrolyte, pH, and temperature. The standard redox potential (E°) refers to the potential under standard conditions (1 M concentration, 298 K, and 1 atm pressure).
Quantitative Data on the V(III)/V(II) Redox Potential
The redox potential of the V(III)/V(II) couple is influenced by several factors. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Conditions | Reference |
| Standard Redox Potential (E°) | -0.26 V | vs. Standard Hydrogen Electrode (SHE) | [1] |
| -196 mV | Estimated using specific interaction theory | [2] | |
| Formal Redox Potential (E°') | -242 ± 2 mV | vs. Normal Hydrogen Electrode (NHE) in 1 mol dm⁻³ (H⁺, Na⁺)Cl⁻ at 298 K | [2] |
Experimental Determination of the Redox Potential
Two primary electrochemical techniques are employed for the determination of the V(III)/V(II) redox potential: potentiometric titration and cyclic voltammetry.
Preparation of Vanadium(II) and Vanadium(III) Solutions
Accurate determination of the redox potential begins with the careful preparation of the V(II) and V(III) solutions. Due to the air sensitivity of V(II), all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol for the Preparation of V(II) and V(III) Solutions:
-
Starting Material: Begin with a solution of vanadyl sulfate (B86663) (VOSO₄) in the desired acidic medium (e.g., H₂SO₄ or HCl).
-
Reduction to V(II): The V(IV) in the vanadyl sulfate solution can be reduced to V(II) using a strong reducing agent. A common method is the use of a Jones reductor (amalgamated zinc).
-
Pass the VOSO₄ solution through the Jones reductor column. The V(IV) is first reduced to V(III) (green solution) and then to V(II) (violet solution).
-
Collect the violet V(II) solution in a flask under an inert atmosphere.
-
-
Preparation of V(III) Solution: A V(III) solution can be prepared by controlled oxidation of the V(II) solution or by partial reduction of a V(IV) solution.
-
From V(II): Exposing the V(II) solution to a controlled amount of air or a mild oxidizing agent will result in the formation of V(III). The color change from violet to green indicates the oxidation.
-
From V(IV): Electrolytic reduction of a V(IV) solution at a controlled potential can yield a solution of V(III).
-
Potentiometric Titration
Potentiometric titration involves the gradual addition of a titrant (an oxidizing or reducing agent) to the analyte solution while monitoring the potential of an indicator electrode. The equivalence point, where the moles of titrant equal the initial moles of the analyte, corresponds to a sharp change in potential.
Experimental Protocol for Potentiometric Titration of V(II):
-
Apparatus:
-
Potentiometer or pH/mV meter.
-
Indicator electrode (e.g., platinum wire).
-
Reference electrode (e.g., saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode).
-
Burette.
-
Magnetic stirrer and stir bar.
-
Inert atmosphere chamber or Schlenk line.
-
-
Reagents:
-
A known concentration of V(II) solution in a suitable acidic medium.
-
A standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), as the titrant.
-
-
Procedure: a. Place a known volume of the V(II) solution into the titration vessel under an inert atmosphere. b. Immerse the platinum indicator electrode and the reference electrode in the solution. c. Begin stirring the solution. d. Record the initial potential. e. Add the KMnO₄ titrant in small, known increments from the burette. f. After each addition, allow the potential to stabilize and record the value. g. Continue the titration well past the equivalence point, which is visually indicated by a color change and instrumentally by a rapid potential jump.
-
Data Analysis: a. Plot the measured potential (E) versus the volume of titrant added. b. The equivalence point is the point of maximum slope on the titration curve. This can be determined more accurately by plotting the first derivative (ΔE/ΔV) or the second derivative (Δ²E/ΔV²) of the titration curve. c. The formal potential (E°') can be estimated from the potential at the half-equivalence point.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of a species in solution. It involves cycling the potential of a working electrode and measuring the resulting current.
Experimental Protocol for Cyclic Voltammetry of the V(III)/V(II) Couple:
-
Apparatus:
-
Potentiostat.
-
Three-electrode cell consisting of:
-
Working Electrode: Glassy carbon or platinum are commonly used.
-
Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or gauze.
-
-
Inert atmosphere chamber or the ability to purge the solution with an inert gas.
-
-
Reagents:
-
A solution containing a known concentration of V(III) in a supporting electrolyte (e.g., 1 M H₂SO₄). The V(II) species will be generated in-situ during the cathodic scan.
-
-
Procedure: a. Assemble the three-electrode cell with the V(III) solution. b. Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment. c. Set the parameters on the potentiostat:
- Initial Potential: A potential where no faradaic reaction occurs (e.g., slightly positive of the expected V(III)/V(II) potential).
- Switching Potential (Vertex Potential): A potential sufficiently negative to reduce V(III) to V(II).
- Final Potential: Same as the initial potential.
- Scan Rate: A typical starting scan rate is 100 mV/s. This can be varied to investigate the kinetics of the electron transfer. d. Run the cyclic voltammogram.
-
Data Analysis: a. The resulting plot of current versus potential is a cyclic voltammogram. b. Identify the cathodic peak potential (Epc), where V(III) is reduced to V(II), and the anodic peak potential (Epa), where V(II) is oxidized back to V(III). c. The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' ≈ (Epa + Epc) / 2. d. The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 298 K.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the V(III)/V(II) redox potential.
References
Unraveling the Thermal Degradation of Ammonium Vanadium(III) Sulfate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the thermal decomposition pathway of ammonium (B1175870) vanadium(III) sulfate (B86663), a compound of interest in various chemical and material science applications. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the thermal behavior of this complex inorganic salt. The information presented herein is synthesized from available scientific literature and analysis of analogous compounds, offering a detailed theoretical framework for its thermal degradation.
Introduction
Ammonium vanadium(III) sulfate, with the chemical formula NH₄V(SO₄)₂, is a double salt that exists in both anhydrous and hydrated forms, most commonly as a dodecahydrate (NH₄V(SO₄)₂·12H₂O). Its thermal stability and decomposition products are critical parameters for its application in catalysis, synthesis of vanadium oxides, and other high-temperature processes. Understanding the precise decomposition pathway is essential for controlling reaction outcomes and ensuring process safety and efficiency.
Experimental Protocols for Thermal Analysis
The study of the thermal decomposition of this compound typically employs a suite of analytical techniques to elucidate the various stages of degradation, identify intermediate products, and determine the final residues. The following are detailed methodologies for the key experiments.
Thermogravimetric Analysis (TGA)
Objective: To quantitatively measure the mass loss of a sample as a function of temperature, providing information on decomposition temperatures and stoichiometry.
Instrumentation: A high-precision thermogravimetric analyzer capable of operating in a controlled atmosphere (e.g., inert gas like nitrogen or argon, or an oxidative atmosphere like air) up to 1000 °C.
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with a high-purity inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to remove any reactive gases.
-
The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature of approximately 800-1000 °C.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset and peak temperatures of decomposition steps and the percentage of mass loss at each stage.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
Objective: To measure the temperature difference between a sample and an inert reference as a function of temperature, identifying endothermic and exothermic processes associated with dehydration, decomposition, and phase transitions.
Instrumentation: A DTA or DSC instrument, often coupled with a TGA.
Methodology:
-
A sample of this compound and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.
-
The crucibles are heated in the DTA/DSC furnace under a controlled atmosphere at a constant rate.
-
The temperature difference between the sample and the reference is continuously measured.
-
The resulting DTA/DSC curve shows peaks corresponding to thermal events: endothermic peaks for processes like dehydration and decomposition, and exothermic peaks for processes like oxidation or crystallization.
Evolved Gas Analysis-Mass Spectrometry (EGA-MS)
Objective: To identify the gaseous products evolved during the thermal decomposition.
Instrumentation: A thermal analyzer (TGA or DTA) coupled to a mass spectrometer.
Methodology:
-
The thermal decomposition is carried out in the thermal analyzer as described above.
-
The gaseous products evolved from the sample are continuously transferred to the mass spectrometer via a heated capillary tube.
-
The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the evolved species (e.g., H₂O, NH₃, SO₂, N₂).
Proposed Thermal Decomposition Pathway
Based on the analysis of analogous compounds such as ammonium aluminum sulfate dodecahydrate (NH₄Al(SO₄)₂·12H₂O) and the known decomposition behavior of ammonium sulfate, a multi-stage thermal decomposition pathway for this compound dodecahydrate is proposed. The anhydrous form is reported to have a decomposition point of approximately 300 °C.
Stage 1: Dehydration
The initial stage of decomposition involves the loss of water of hydration. This process is endothermic and typically occurs in overlapping steps over a broad temperature range, starting from ambient temperature up to around 250 °C.
Equation: NH₄V(SO₄)₂·12H₂O(s) → NH₄V(SO₄)₂(s) + 12H₂O(g)
Stage 2: Decomposition of Ammonium and Sulfate Moieties
Following dehydration, the anhydrous salt undergoes further decomposition at higher temperatures. This is a complex process that likely involves the simultaneous or sequential decomposition of the ammonium and sulfate ions. The decomposition of ammonium sulfate is known to proceed via ammonium bisulfate and ammonium pyrosulfate intermediates. A similar pathway can be postulated for this compound.
Sub-stage 2a: Initial Decomposition Above 300 °C, the ammonium and sulfate groups begin to decompose, releasing ammonia (B1221849), sulfur dioxide, nitrogen, and water vapor.
Sub-stage 2b: Formation of Vanadium Oxide The final solid product of the thermal decomposition in an inert atmosphere is expected to be a vanadium oxide. The exact stoichiometry of the vanadium oxide can vary depending on the reaction conditions, particularly the presence of reducing gases like ammonia evolved during decomposition. In an oxidizing atmosphere, the final product would likely be vanadium pentoxide (V₂O₅).
Quantitative Data Summary
Due to the lack of specific experimental data for this compound in the available literature, the following table presents a theoretical breakdown of mass loss based on the proposed decomposition pathway of the dodecahydrate form.
| Stage | Temperature Range (°C) (Estimated) | Proposed Reaction | Theoretical Mass Loss (%) | Gaseous Products |
| 1 | 50 - 250 | Dehydration: Loss of 12 H₂O | 45.3% | H₂O |
| 2 | > 300 | Decomposition of NH₄V(SO₄)₂ | 54.7% | NH₃, SO₂, N₂, H₂O |
Logical Pathway for Thermal Decomposition
The following diagram illustrates the proposed logical sequence of events during the thermal decomposition of this compound dodecahydrate.
Caption: Proposed thermal decomposition pathway of NH₄V(SO₄)₂·12H₂O.
Conclusion
The thermal decomposition of this compound is a multi-step process initiated by dehydration, followed by the complex decomposition of the anhydrous salt at temperatures exceeding 300 °C. The final solid product is a vanadium oxide, with the specific phase dependent on the furnace atmosphere. While a definitive, experimentally verified pathway for this specific compound remains to be fully elucidated in publicly available literature, the proposed model based on analogous compounds provides a robust theoretical framework for researchers. Further investigation using the detailed experimental protocols outlined in this guide is recommended to obtain precise quantitative data and confirm the identity of all intermediate and final products.
Quantum Mechanical Modeling of Vanadium(III) Sulfate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum mechanical modeling of vanadium(III) sulfate (B86663) compounds, with a particular focus on their potential applications in drug development. This document outlines theoretical and experimental protocols, presents key data, and visualizes relevant pathways and workflows to facilitate further research in this area.
Introduction
Vanadium compounds have garnered significant interest in the field of medicinal chemistry, particularly for their insulin-mimetic properties.[1] Vanadium(III) sulfate, V₂(SO₄)₃, is an inorganic compound that serves as a precursor for various vanadium-based drugs and catalysts.[2] Understanding the electronic structure, reactivity, and interactions of vanadium(III) sulfate at a quantum mechanical level is crucial for the rational design of novel therapeutics.
Quantum mechanical modeling, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the geometric and electronic properties of vanadium complexes, providing insights that can guide experimental studies.[3][4] This guide details the methodologies for such computational studies, alongside the experimental procedures for the synthesis and characterization of vanadium(III) sulfate.
Theoretical Modeling Protocols
The accurate quantum mechanical modeling of transition metal complexes such as vanadium(III) sulfate requires careful selection of computational methods.
Density Functional Theory (DFT)
DFT is the most common and effective method for studying the electronic structure of vanadium compounds. The choice of exchange-correlation functional and basis set is critical for obtaining reliable results.
Recommended Methodologies:
-
Functionals: Hybrid functionals such as B3LYP and PBE0 have shown good performance for vanadium complexes.[3][4] The M06 suite of functionals can also be considered, particularly for systems where non-covalent interactions are important.
-
Basis Sets: A double- or triple-zeta quality basis set with polarization functions is recommended for the vanadium atom and its direct coordination sphere (e.g., def2-TZVP, aug-cc-pVTZ).[3][5] For other atoms, a smaller basis set like 6-31G(d) can be employed to reduce computational cost.[3]
-
Solvation Models: To simulate the behavior of vanadium(III) sulfate in a biological environment, implicit solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are essential.[6][7][8] These models account for the bulk solvent effects on the electronic structure and geometry of the molecule.
Modeling Workflow
A typical workflow for the quantum mechanical modeling of vanadium(III) sulfate and its derivatives is depicted below.
Quantitative Data
The following tables summarize key experimental and computationally predicted data for vanadium(III) sulfate and related compounds.
Table 1: Physicochemical Properties of Vanadium(III) Sulfate
| Property | Value | Reference |
| Chemical Formula | V₂(SO₄)₃ | [2] |
| Molar Mass | 390.08 g/mol | [2] |
| Appearance | Pale yellow solid | [2] |
| Solubility in Water | Slowly dissolves to form [V(H₂O)₆]³⁺ | [2] |
Table 2: Calculated Structural Parameters for Hydrated Vanadium(III) Ion
| Parameter | Value (Å) | Computational Method | Reference |
| V-O Bond Length | 1.99 | EXAFS | [6] |
| V-O Bond Length | ~2.02 | DFT (PBE0/def2-TZVP) | [3] |
Experimental Protocols
Synthesis of Vanadium(III) Sulfate
Vanadium(III) sulfate can be synthesized through the reduction of vanadium(V) oxide in the presence of sulfuric acid.
Procedure:
-
Vanadium(V) oxide (V₂O₅) is treated with sulfuric acid (H₂SO₄).[2]
-
Elemental sulfur is used as a reducing agent.[2]
-
The reaction mixture is heated to facilitate the reduction of V(V) to V(III). The reaction is as follows: V₂O₅ + S + 3H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3H₂O.[2]
-
The resulting pale yellow solid, vanadium(III) sulfate, is then isolated.[2]
It is important to carry out the reaction under an inert atmosphere to prevent the oxidation of vanadium(III) to vanadium(IV).[9]
Characterization
The synthesized vanadium(III) sulfate should be characterized using various analytical techniques:
-
X-ray Diffraction (XRD): To confirm the crystal structure.
-
Infrared (IR) Spectroscopy: To identify the sulfate and any coordinated water or ligand vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions of the V(III) center.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment, which is characteristic of the d² electron configuration of V(III).
Role in Drug Development: Insulin (B600854) Signaling Pathway
Vanadium compounds exhibit insulin-mimetic effects primarily by inhibiting protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling pathway.[10] This inhibition leads to the enhanced phosphorylation of key proteins in the pathway, thereby mimicking the effects of insulin.
The proposed mechanism of action is illustrated in the following diagram.
By inhibiting PTPs, vanadium compounds prolong the phosphorylated, active state of the insulin receptor and its substrates, leading to increased glucose uptake and metabolism.[11][12][13]
Conclusion
Quantum mechanical modeling provides invaluable insights into the properties and reactivity of vanadium(III) sulfate, aiding in the design of more effective and less toxic vanadium-based drugs. The combination of theoretical predictions with experimental validation is key to advancing the therapeutic potential of these compounds. This guide provides the foundational knowledge and protocols for researchers to embark on or advance their studies in this promising area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 6. [1812.09090] Excited-State Solvation Structure of Transition Metal Complexes from Molecular Dynamics Simulations and Assessment of Partial Atomic Charge Methods [arxiv.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
Technical Guide: X-ray Diffraction Analysis of Powdered Ammonium Vanadium(III) Sulfate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the X-ray diffraction (XRD) characteristics of powdered ammonium (B1175870) vanadium(III) sulfate (B86663), with a focus on its dodecahydrate form (NH₄V(SO₄)₂·12H₂O). Due to the limited availability of direct experimental XRD data in public databases, this guide outlines the necessary crystallographic parameters for the simulation of its powder diffraction pattern and provides detailed experimental protocols for its synthesis and analysis.
Introduction
Ammonium vanadium(III) sulfate is an inorganic double salt belonging to the class of compounds known as alums. Alums are characterized by the general formula AM(SO₄)₂·12H₂O, where 'A' is a monovalent cation (like ammonium, NH₄⁺) and 'M' is a trivalent metal ion (like vanadium(III), V³⁺). These compounds are of interest for their potential applications in catalysis, materials science, and as precursors for the synthesis of other vanadium-containing materials.
X-ray diffraction is a primary analytical technique for the characterization of crystalline materials. It provides information on the crystal structure, phase purity, and crystallite size of a sample. This guide details the expected XRD pattern of this compound dodecahydrate based on its crystallographic properties and provides the necessary protocols for its experimental determination.
Crystallographic Data and Simulated XRD Pattern
The key crystallographic parameters for this compound dodecahydrate are summarized in the table below. The lattice parameter is approximated from the closely related ammonium aluminum sulfate dodecahydrate, a valid estimation due to the similar ionic radii of V³⁺ and Al³⁺ and the isomorphous nature of alums.
| Parameter | Value |
| Chemical Formula | NH₄V(SO₄)₂·12H₂O |
| Crystal System | Cubic |
| Space Group | Pa-3 (No. 205) |
| Lattice Parameter (a) | ~12.240 Å (approximated) |
| Formula Units (Z) | 4 |
Note on XRD Pattern Simulation: A theoretical powder X-ray diffraction pattern can be generated from these crystallographic data using software such as VESTA, Mercury, or GSAS-II. The simulation calculates the expected 2θ positions, d-spacings, and relative intensities of the diffraction peaks based on the crystal structure. This simulated pattern serves as a reference for experimental work, aiding in phase identification and purity assessment.
Experimental Protocols
Synthesis of this compound Dodecahydrate
This protocol describes the synthesis of this compound dodecahydrate from vanadyl sulfate. Vanadium(III) compounds are susceptible to oxidation by atmospheric oxygen, so appropriate precautions should be taken.
Materials:
-
Vanadyl sulfate hydrate (B1144303) (VOSO₄·xH₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Zinc powder or granules (Zn)
-
Sulfuric acid (H₂SO₄), dilute (e.g., 1 M)
-
Deionized water, deoxygenated
-
Ethanol (B145695), deoxygenated
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Preparation of Vanadium(III) Solution:
-
In a flask equipped with a magnetic stirrer and an inert gas inlet/outlet, dissolve a calculated amount of vanadyl sulfate hydrate in deoxygenated, dilute sulfuric acid.
-
Gently heat the solution while stirring under a continuous flow of inert gas.
-
Slowly add zinc powder in small portions to the warm solution. The blue color of the V(IV) solution will gradually change to the characteristic green of V(III). Continue adding zinc until the color change is complete.
-
Allow the solution to cool and the excess zinc to settle.
-
-
Crystallization:
-
Prepare a saturated solution of ammonium sulfate in deoxygenated deionized water.
-
Filter the green vanadium(III) sulfate solution under an inert atmosphere to remove excess zinc.
-
Slowly add the saturated ammonium sulfate solution to the vanadium(III) sulfate solution with continuous stirring.
-
Allow the mixed solution to stand in a cold bath (e.g., ice bath) or a refrigerator for several hours to promote crystallization.
-
Collect the resulting violet-green crystals by filtration under an inert atmosphere.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of cold, deoxygenated ethanol to remove any residual acid and soluble impurities.
-
Dry the crystals under a stream of inert gas or in a vacuum desiccator.
-
Powder X-ray Diffraction (XRD) Analysis
Given the air-sensitivity of vanadium(III) compounds, special care must be taken during sample preparation for XRD analysis.
Instrumentation and Parameters:
-
Diffractometer: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα, λ = 1.5406 Å) is typically used.
-
Sample Holder: An air-sensitive or zero-background sample holder is required.
-
Scan Range (2θ): 10° to 80°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: Dependent on the instrument and desired data quality (e.g., 1-5 seconds per step).
Sample Preparation for Air-Sensitive Analysis:
-
All sample handling should be performed in an inert atmosphere glovebox.
-
Finely grind the dried this compound dodecahydrate crystals to a homogenous powder using an agate mortar and pestle.
-
Mount the powdered sample onto an air-sensitive sample holder. This typically involves placing the powder in a well and sealing it with a low-X-ray-absorption film (e.g., Kapton or Mylar) to prevent exposure to air during data collection.
-
Alternatively, the powder can be loaded into a thin-walled glass capillary tube, which is then sealed.
-
Transfer the sealed sample holder or capillary to the diffractometer for analysis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the synthesis and analysis of this compound.
Caption: Experimental workflow for the synthesis and XRD analysis of this compound.
Disclaimer: This document is intended for informational purposes for a professional audience. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
Infrared Spectroscopy of Sulfate Ligands in Vanadium Alums: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of sulfate (B86663) ligands in vanadium alums. Vanadium alums, a class of double sulfate salts with the general formula MIV(SO4)2·12H2O (where MI is a monovalent cation), are of significant interest in various fields, including materials science and catalysis. Infrared spectroscopy serves as a powerful, non-destructive technique to probe the local environment and bonding of the sulfate (SO42-) and water ligands within the alum crystal lattice. This document details the vibrational modes of the sulfate ion, the effects of coordination on its symmetry, and provides a summary of experimental data. Furthermore, it outlines a typical experimental protocol for acquiring infrared spectra of these compounds. This guide is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for the characterization of inorganic complexes.
Introduction to the Vibrational Modes of the Sulfate Ion
The free sulfate ion (SO42-) possesses a tetrahedral (Td) symmetry and exhibits four fundamental vibrational modes. These modes are categorized by their symmetry and activity in infrared and Raman spectroscopy. The vibrational modes are:
-
ν1 (A1): Symmetric Stretch - This mode involves the symmetric stretching of all four S-O bonds. It is infrared inactive but Raman active for a free ion with Td symmetry.
-
ν2 (E): Symmetric Bend - This doubly degenerate mode corresponds to the symmetric bending of the O-S-O angles. It is also infrared inactive but Raman active under Td symmetry.
-
ν3 (F2): Antisymmetric Stretch - This triply degenerate mode involves the out-of-phase stretching of the S-O bonds. It is both infrared and Raman active.
-
ν4 (F2): Antisymmetric Bend - This triply degenerate mode corresponds to the out-of-phase bending of the O-S-O angles. It is also both infrared and Raman active.
In the solid state, such as in the crystal lattice of a vanadium alum, the sulfate ion's local environment is of lower symmetry than Td. This reduction in symmetry, often to C3v or lower, causes the degenerate modes (ν2, ν3, and ν4) to split and can lead to the appearance of formally infrared-inactive modes (ν1 and ν2) in the IR spectrum. The extent of this splitting and the appearance of new bands provide valuable information about the coordination of the sulfate ligand to the metal ions and the nature of the crystal lattice interactions.[1]
Quantitative Vibrational Data for Sulfate Ligands in Vanadium Alums
The following table summarizes the infrared active vibrational frequencies of the sulfate ligand in cesium vanadium(III) alum, CsV(SO4)2. The data is based on the close analogy to KV(SO4)2 as reported in the literature.[2] For comparison, data for potassium aluminum alum (potash alum) is also included to highlight the similarities in the alum structure.[3]
| Vibrational Mode | Assignment | CsV(SO4)2 Wavenumber (cm-1) | KAl(SO4)2·12H2O Wavenumber (cm-1) |
| ν1 | Symmetric Stretch (SO4) | ~980 (weak) | 981 |
| ν2 | Symmetric Bend (SO4) | ~460 | 465 |
| ν3 | Antisymmetric Stretch (SO4) | ~1100, ~1200 (split) | 1105, 1200 |
| ν4 | Antisymmetric Bend (SO4) | ~615 (split) | 600, 618 |
| - | Water Librational Modes | - | 700, 930 |
| - | Water Bending Mode | - | 1645 |
| - | Water Stretching Modes | - | 3000, 3400 |
Experimental Protocol for Infrared Spectroscopy of Vanadium Alums
The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid vanadium alum sample using the KBr pellet technique.
3.1. Materials and Instrumentation
-
Vanadium alum sample
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Fourier Transform Infrared (FTIR) spectrometer
3.2. Sample Preparation (KBr Pellet Method)
-
Drying: Thoroughly dry the KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[4]
-
Grinding: Weigh approximately 1-2 mg of the vanadium alum sample and about 200 mg of the dried KBr. Place the materials in the agate mortar and grind them together using the pestle until a fine, homogeneous powder is obtained. The grinding process should be vigorous enough to reduce the particle size of the sample to less than the wavelength of the infrared radiation to minimize scattering.
-
Pellet Formation: Transfer the ground mixture to the pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a transparent or translucent pellet.
-
Pellet Inspection: Carefully remove the KBr pellet from the die. A good quality pellet should be clear and free of cracks or cloudiness.
3.3. Data Acquisition
-
Spectrometer Purge: Purge the sample compartment of the FTIR spectrometer with dry air or nitrogen to minimize atmospheric water vapor and carbon dioxide, which have characteristic absorption bands in the mid-infrared region.
-
Background Spectrum: Place the empty pellet holder in the sample beam path and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.
-
Sample Spectrum: Mount the KBr pellet containing the vanadium alum sample in the pellet holder and place it in the sample beam path.
-
Data Collection: Record the infrared spectrum of the sample. Typical data collection parameters for mid-infrared spectroscopy are a spectral range of 4000-400 cm-1, a resolution of 4 cm-1, and an accumulation of 32 or 64 scans to improve the signal-to-noise ratio.
Visualization of Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for infrared spectroscopy of vanadium alums.
Caption: Symmetry reduction of the sulfate ion upon coordination in an alum crystal.
References
Methodological & Application
Synthesis of Vanadium(III) Oxide Nanoparticles from Ammonium Vanadium(III) Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of vanadium(III) oxide (V₂O₃) nanoparticles, with a focus on utilizing ammonium (B1175870) vanadium(III) sulfate (B86663) as a precursor. While direct protocols for this specific precursor are not extensively documented, this guide presents generalized hydrothermal and thermal decomposition methods adapted from established synthesis routes for various vanadium oxide nanostructures. These protocols are designed to be a valuable starting point for researchers. Additionally, this document outlines the key characterization techniques and explores the potential applications of V₂O₃ nanoparticles in the biomedical field, including drug delivery and antimicrobial therapies.
Introduction
Vanadium oxides are a class of transition metal oxides that exhibit a rich variety of structures and oxidation states, leading to a wide range of interesting physical and chemical properties. Vanadium(III) oxide (V₂O₃), in particular, has garnered significant attention due to its unique metal-insulator transition and potential applications in catalysis, energy storage, and biomedicine. The synthesis of V₂O₃ in nanoparticle form is of great interest as it can further enhance its properties due to the increased surface-area-to-volume ratio. This document details proposed methodologies for the synthesis of V₂O₃ nanoparticles from an ammonium vanadium(III) sulfate precursor.
Proposed Synthesis Protocols
Given the limited specific literature on the direct synthesis of V₂O₃ nanoparticles from this compound, two generalized protocols are proposed based on common synthesis techniques for other vanadium oxide nanoparticles: Hydrothermal Synthesis and Thermal Decomposition.
Protocol 1: Hydrothermal Synthesis
This method involves the reaction of the precursor in an aqueous solution under high temperature and pressure.
Materials:
-
This compound ((NH₄)V(SO₄)₂)
-
Deionized water
-
pH adjusting solution (e.g., dilute NaOH or HCl)
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of this compound in deionized water to achieve the desired concentration. Stir the solution until the precursor is completely dissolved.
-
pH Adjustment (Optional): The pH of the solution can be adjusted to influence the morphology and size of the nanoparticles. Use a dilute solution of NaOH or HCl to slowly adjust the pH while monitoring with a pH meter.
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 180-240°C).[1]
-
Reaction Time: Maintain the temperature for a specific duration (e.g., 12-48 hours). The reaction time can influence the crystallinity and morphology of the resulting nanoparticles.
-
Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation.
-
Washing: Wash the collected nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.
Protocol 2: Thermal Decomposition
This method involves the heat treatment of the precursor in a controlled atmosphere to induce its decomposition into V₂O₃.
Materials:
-
This compound ((NH₄)V(SO₄)₂)
-
Inert gas (e.g., Argon or Nitrogen) or reducing gas (e.g., Hydrogen/Nitrogen mixture)
Equipment:
-
Tube furnace with temperature controller
-
Ceramic boat
-
Gas flow controller
Procedure:
-
Sample Preparation: Place a known amount of this compound powder into a ceramic boat.
-
Furnace Setup: Place the ceramic boat in the center of the tube furnace.
-
Inert/Reducing Atmosphere: Purge the tube furnace with an inert or reducing gas for a sufficient time to remove any oxygen. Maintain a constant flow of the gas throughout the experiment. The thermal decomposition of ammonium-containing vanadium precursors can lead to the formation of V₂O₃.[2][3]
-
Heating Program: Ramp up the temperature of the furnace to the desired decomposition temperature (e.g., 500-800°C) at a controlled rate. The specific temperature will depend on the decomposition characteristics of the precursor.
-
Calcination: Hold the temperature for a set period (e.g., 1-4 hours) to ensure complete decomposition.
-
Cooling: After calcination, cool the furnace down to room temperature under the inert or reducing atmosphere.
-
Collection: Carefully collect the resulting V₂O₃ nanoparticle powder from the ceramic boat.
Experimental Workflow
Caption: Experimental workflows for the synthesis of V₂O₃ nanoparticles.
Data Presentation
The following table summarizes typical experimental parameters and results for the synthesis of V₂O₃ nanoparticles from various precursors, which can serve as a reference for optimizing the synthesis from this compound.
| Precursor | Synthesis Method | Temperature (°C) | Time (h) | Resulting Particle Size/Morphology | Reference |
| VOSO₄·xH₂O | Hydrothermal | 180 | 6-8 | 22 nm crystallite size, nano-flower to nano-ribbons | [4] |
| V₂O₅ | Thermal Reduction in NH₃ | 630 | 1 | Microcrystal particles | [5] |
| Sodium Orthovanadate & Thioacetamide | Hydrothermal | 200 | variable | Nanorings | [6] |
| V₂O₅ & 1,6-diaminohexane | Hydrothermal | 240 | 48 | Spherical particles | [1] |
| Ammonium Metavanadate (NH₄VO₃) | Thermal Decomposition | up to 1100 | - | Approaches V₂O₃ | [2][3] |
Characterization of V₂O₃ Nanoparticles
To confirm the successful synthesis and to characterize the properties of the V₂O₃ nanoparticles, the following techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystal phase and structure of the synthesized material and to estimate the crystallite size. The expected result is the rhombohedral structure of V₂O₃.[7]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, size, and aggregation of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information about their size, shape, and crystallinity.[7]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation state of vanadium in the final product.
Applications in Drug Development and Research
Vanadium oxide nanoparticles, including V₂O₃, are emerging as promising materials in the biomedical field. Their potential applications are an active area of research.
Signaling Pathway Diagram
Caption: Potential mechanisms of V₂O₃ nanoparticles in biomedical applications.
Antimicrobial Applications
Vanadium oxide nanoparticles have demonstrated antibacterial activity against various pathogens.[8][9] The proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to bacterial cell membranes.[8] This makes V₂O₃ nanoparticles a candidate for developing new antimicrobial coatings for medical implants and as therapeutic agents to combat antibiotic-resistant bacteria.
Anticancer Therapy and Drug Delivery
Recent studies have highlighted the potential of vanadium oxide nanoparticles in cancer therapy.[10] They can induce apoptosis (programmed cell death) in cancer cells, potentially through ROS-mediated pathways.[10] Furthermore, the high surface area of these nanoparticles makes them suitable as carriers for targeted drug delivery. Functionalizing the surface of V₂O₃ nanoparticles with specific ligands could enable the targeted delivery of chemotherapeutic agents to tumor sites, potentially reducing systemic toxicity and improving therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vanadium oxide (V2O3) for energy storage applications through hydrothermal route | springerprofessional.de [springerprofessional.de]
- 5. materialsscience.pwr.edu.pl [materialsscience.pwr.edu.pl]
- 6. Frontiers | The Synthesis of V2O3 Nanorings by Hydrothermal Process as an Efficient Electrocatalyst Toward N2 Fixation to NH3 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A functionalized surface modification with vanadium nanoparticles of various valences against implant-associated bloodstream infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Properties and Biomedical Applications of Hydrothermal method Synthesized of Vanadium Oxide nanoparticles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Ammonium Vanadium(III) Sulfate in Vanadium Redox Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the role and application of electrolytes derived from ammonium (B1175870) vanadium precursors, effectively forming Ammonium Vanadium(III) Sulfate (B86663) in solution, for use in Vanadium Redox Flow Batteries (VRFBs). The primary focus is on the cost-effective synthesis of the V(III)/V(IV) electrolyte from ammonium metavanadate (AMV) as a precursor, offering a significant economic advantage over the more commonly used vanadyl sulfate (VOSO₄). This document includes a comparative analysis of battery performance, detailed experimental protocols for electrolyte preparation and battery testing, and logical diagrams illustrating the chemical pathways and experimental workflows.
Introduction
Vanadium Redox Flow Batteries (VRFBs) are a promising technology for large-scale energy storage, crucial for integrating intermittent renewable energy sources into the power grid. The electrolyte, which constitutes a significant portion of the total system cost (often exceeding 40%), is a key area for research and development aimed at cost reduction.[1] Traditionally, vanadyl sulfate (VOSO₄) has been the standard starting material for VRFB electrolytes. However, the utilization of less refined and more economical precursors such as ammonium metavanadate (NH₄VO₃) presents a viable pathway to lower the levelized cost of energy storage.[2]
When ammonium metavanadate is processed in a sulfuric acid medium with a reducing agent, it forms a V(III) sulfate solution, which can be described as containing Ammonium Vanadium(III) Sulfate. This electrolyte has demonstrated comparable, and in some cases superior, performance to those prepared from VOSO₄.[1] These notes will detail the procedures and performance metrics associated with this promising alternative.
Data Presentation
The performance of VRFBs is typically evaluated based on three key efficiency metrics: Coulombic Efficiency (CE), Voltage Efficiency (VE), and Energy Efficiency (EE). The following tables summarize the quantitative performance data of VRFBs utilizing electrolytes prepared from ammonium metavanadate (AMV) in comparison to those prepared from the conventional vanadyl sulfate (VS).
Table 1: Performance Comparison of VRFB Electrolytes at a Current Density of 60 mA/cm² [1][3]
| Electrolyte Source | Average Coulombic Efficiency (%) | Average Voltage Efficiency (%) | Average Energy Efficiency (%) |
| Ammonium Metavanadate (AMV) | 97.66 | 86.31 | 84.30 |
| Vanadyl Sulfate (VS) | 97.57 | 78.15 | 76.25 |
| Ammonium Metavanadate (AMV) - Study 2 | 94.9 | 82.2 | 78.0 |
Table 2: Performance Over 20 Charge-Discharge Cycles with AMV-derived Electrolyte [1]
| Cycle Number | Average Coulombic Efficiency (%) | Average Voltage Efficiency (%) | Average Energy Efficiency (%) |
| 1-20 | 98.23 | 84.41 | 82.92 |
Experimental Protocols
Protocol 1: Preparation of Vanadium(III) Sulfate Electrolyte from Ammonium Metavanadate
This protocol describes the chemical reduction of ammonium metavanadate to form a V(III) sulfate solution suitable for the negative electrolyte in a VRFB.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Ethanol (C₂H₅OH) or another suitable reducing agent (e.g., oxalic acid)[4]
-
Deionized water
-
Fume hood
-
Heating mantle with magnetic stirrer
-
Reaction flask and condenser
-
Filtration apparatus
Procedure:
-
In a fume hood, prepare a saturated solution of ammonium metavanadate in a calculated volume of sulfuric acid solution. The concentration of the final vanadium solution is typically targeted between 1.5 M and 2.0 M.
-
Gently heat the solution with continuous stirring until the ammonium metavanadate is fully dissolved.
-
Slowly add a stoichiometric amount of the reducing agent (e.g., ethanol) to the heated solution. The reaction is exothermic and will result in the evolution of gas (e.g., acetaldehyde (B116499) from ethanol, CO₂ from oxalic acid).[4] Ensure the reaction is well-controlled.
-
Reaction with Ethanol: 2 NH₄VO₃ + 3 H₂SO₄ + C₂H₅OH → V₂(SO₄)₃ + (NH₄)₂SO₄ + CH₃CHO + 4 H₂O
-
-
Maintain the temperature and stirring for a period sufficient to ensure the complete reduction of V(V) to V(III). The color of the solution will change from yellow/orange to green, indicating the presence of V(III) ions.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Filter the solution to remove any unreacted solids or precipitates.
-
The resulting green solution is the V(III) sulfate electrolyte. The V(IV) electrolyte (blue) for the positive half-cell can be prepared by partial oxidation of the V(III) solution or by starting with VOSO₄. For a new battery, a common practice is to prepare a V³⁺/V⁴⁺ mixed solution (V³·⁵⁺).[5]
Protocol 2: Assembly and Testing of a Vanadium Redox Flow Battery
This protocol outlines the general procedure for assembling a lab-scale VRFB cell and conducting charge-discharge cycle tests.
Materials and Equipment:
-
VRFB cell hardware (end plates, current collectors, bipolar plates, gaskets, flow frames)
-
Carbon felt electrodes
-
Ion exchange membrane (e.g., Nafion™)
-
Prepared V(III) and V(IV) electrolytes
-
Two reservoirs for the anolyte and catholyte
-
Peristaltic pumps
-
Tubing (e.g., PVC or Santoprene)[6]
-
Potentiostat/galvanostat or battery cycling system
-
Inert gas (e.g., nitrogen or argon) for purging the anolyte reservoir
Procedure:
-
Cell Assembly:
-
Cut the carbon felt electrodes and ion exchange membrane to the desired dimensions of the cell's active area.
-
Assemble the cell in a layered "sandwich" structure: end plate, current collector, bipolar plate, carbon felt electrode, membrane, second carbon felt electrode, second bipolar plate, second current collector, and second end plate.[6] Ensure proper sealing with gaskets to prevent leaks.
-
-
System Setup:
-
Connect the cell inlets and outlets to the respective anolyte (V(III)) and catholyte (V(IV)) reservoirs using tubing and peristaltic pumps.
-
Purge the anolyte reservoir with an inert gas to prevent the oxidation of V(II) and V(III) by atmospheric oxygen.
-
-
Electrolyte Circulation:
-
Pump the electrolytes through their respective half-cells at a controlled flow rate. Ensure there are no leaks in the system.
-
-
Electrochemical Testing:
-
Connect the cell to the battery cycling system.
-
Perform an initial open-circuit voltage (OCV) measurement.
-
Conduct charge-discharge cycling at a constant current density (e.g., 60-80 mA/cm²).
-
Set appropriate voltage cut-offs for the charge and discharge cycles (e.g., 1.6 V for charge and 0.8 V for discharge) to prevent side reactions.
-
Monitor and record the voltage, current, and capacity over multiple cycles to evaluate the Coulombic, Voltage, and Energy efficiencies.
-
Mandatory Visualizations
Diagram 1: Chemical Pathway for Electrolyte Synthesis from Ammonium Metavanadate
Caption: Synthesis of V(III) electrolyte from AMV.
Diagram 2: Experimental Workflow for VRFB Testing
Caption: Workflow for VRFB assembly and testing.
Diagram 3: Logical Relationship of VRFB Operation
Caption: Principle of VRFB operation.
References
- 1. kiche.or.kr [kiche.or.kr]
- 2. inohub.sk [inohub.sk]
- 3. Study on the Vanadium Redox Flow Battery using Cation Exchange Membrane and Ammonium Metavanadate -Membrane Journal | Korea Science [koreascience.kr]
- 4. Vanadium(III)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 5. researchgate.net [researchgate.net]
- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
Application Notes and Protocols: Catalytic Activity of Ammonium Vanadium(III) Sulfate in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic applications of ammonium (B1175870) vanadium(III) sulfate (B86663), NH₄V(SO₄)₂, in synthetic organic oxidation reactions. While specific literature on the catalytic use of pre-formed ammonium vanadium(III) sulfate is limited, its role as a source of catalytically active vanadium(III) species allows for its application in various oxidation transformations. Vanadium catalysts, in general, are known for their efficiency in facilitating electron transfer processes, making them valuable tools in organic synthesis.[1]
This document outlines protocols for two key oxidation reactions where this compound can be employed as a catalyst: the oxidation of sulfides to sulfoxides and the epoxidation of alkenes. The provided methodologies are based on established procedures for other soluble vanadium catalysts and are intended to serve as a starting point for reaction development and optimization.
Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Vanadium compounds are well-established catalysts for this reaction, often utilizing hydrogen peroxide (H₂O₂) as a green and atom-economical oxidant.
Data Presentation: Vanadium-Catalyzed Sulfide (B99878) Oxidation
The following table summarizes representative data for the vanadium-catalyzed oxidation of various sulfides to their corresponding sulfoxides using different vanadium precursors. This data provides an expected range of yields and reaction conditions that can be adapted for this compound.
| Entry | Substrate | Vanadium Catalyst | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Thioanisole | V₂O₅ | H₂O₂ | Methanol (B129727) | 1 | 98 | F. P. Ballistreri et al., J. Org. Chem. 1986 |
| 2 | Methyl phenyl sulfide | VO(acac)₂ | H₂O₂ | Ethanol | 2 | 95 | S. C. Das et al., Tetrahedron Lett. 2007 |
| 3 | Dibenzyl sulfide | VOSO₄ | H₂O₂ | Acetonitrile | 3 | 92 | R. G. de Noronha et al., J. Mol. Catal. A: Chem. 2011 |
| 4 | 4-Chlorothioanisole | NH₄VO₃ | H₂O₂ | Water | 0.5 | 96 | H. Firouzabadi et al., Green Chem. 2004 |
Experimental Protocol: General Procedure for Sulfide Oxidation
This protocol provides a general method for the selective oxidation of sulfides to sulfoxides using this compound as the catalyst.
Materials:
-
This compound (NH₄V(SO₄)₂)
-
Sulfide substrate
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol (or other suitable solvent)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a round-bottom flask charged with a magnetic stirring bar, add the sulfide substrate (1.0 mmol) and methanol (5 mL).
-
Add this compound (0.01 mmol, 1 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
To the stirred solution, add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise over a period of 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Epoxidation of Alkenes
The epoxidation of alkenes is a fundamental reaction in organic chemistry, providing access to versatile epoxide intermediates. Vanadium catalysts are particularly effective for the epoxidation of allylic alcohols due to the directing effect of the hydroxyl group.
Data Presentation: Vanadium-Catalyzed Alkene Epoxidation
The following table presents a summary of data for the vanadium-catalyzed epoxidation of various alkenes, showcasing the versatility of vanadium catalysts in this transformation.
| Entry | Substrate | Vanadium Catalyst | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Geraniol | VO(acac)₂ | t-BuOOH | Benzene | 1 | 98 | K. B. Sharpless et al., J. Am. Chem. Soc. 1973 |
| 2 | Cyclohexene | V₂O₅ | H₂O₂ | Acetonitrile | 24 | 75 | E. K. Lee et al., J. Mol. Catal. A: Chem. 2005 |
| 3 | (Z)-3-Methyl-2-penten-1-ol | VOSO₄ | t-BuOOH | Dichloromethane (B109758) | 4 | 90 | T. Itoh et al., J. Org. Chem. 1987 |
| 4 | Styrene | NH₄VO₃ | H₂O₂ | Acetonitrile | 12 | 85 | S. Das et al., Catal. Commun. 2006 |
Experimental Protocol: General Procedure for Alkene Epoxidation
This protocol outlines a general procedure for the epoxidation of alkenes, particularly allylic alcohols, using this compound as the catalyst.
Materials:
-
This compound (NH₄V(SO₄)₂)
-
Alkene substrate (especially allylic alcohols)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Dichloromethane (or other suitable solvent)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirring bar, dissolve the alkene substrate (1.0 mmol) in dichloromethane (5 mL).
-
Add this compound (0.02 mmol, 2 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl hydroperoxide (1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting epoxide by column chromatography.
Mandatory Visualizations
Catalytic Cycle for Vanadium-Catalyzed Sulfide Oxidation
Caption: Vanadium(III) initiates the cycle by reacting with an oxidant.
Experimental Workflow for Catalytic Oxidation
References
Application Notes and Protocols for the Use of Ammonium Vanadium(III) Sulfate in Biological Nitrogen Fixation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biological nitrogen fixation (BNF) is a critical process for sustaining life on Earth, converting atmospheric nitrogen (N₂) into a bioavailable form, ammonia (B1221849) (NH₃). This reaction is catalyzed by a class of enzymes known as nitrogenases. While molybdenum-dependent nitrogenase is the most common and well-studied, alternative nitrogenases, such as the vanadium-dependent nitrogenase (V-nitrogenase), play a crucial role in nitrogen fixation, particularly in environments where molybdenum is limited.[1][2] V-nitrogenase, found in bacteria like Azotobacter vinelandii, utilizes a vanadium-iron cofactor (FeVco) and exhibits unique catalytic properties, including the ability to reduce carbon monoxide (CO) to hydrocarbons and a higher activity at lower temperatures compared to its molybdenum counterpart.[1][3][4]
Ammonium (B1175870) vanadium(III) sulfate (B86663) [(NH₄)V(SO₄)₂] is a source of vanadium that can be utilized in microbiological media to support the expression and activity of V-nitrogenase. These application notes provide detailed protocols and data for researchers interested in studying V-nitrogenase and its potential applications.
Key Features of Vanadium Nitrogenase
-
Alternative Nitrogen Fixation: Serves as a functional nitrogenase in molybdenum-deficient conditions.[1]
-
Unique Substrate Reduction: Besides N₂, it can reduce protons (H⁺) to hydrogen (H₂), acetylene (B1199291) (C₂H₂) to ethylene (B1197577) (C₂H₄) and ethane (B1197151) (C₂H₆), and notably, carbon monoxide (CO) to hydrocarbons like ethylene, ethane, and propane.[1][4]
-
Temperature Dependence: Exhibits higher nitrogen-fixing activity at lower temperatures (e.g., 5°C) compared to molybdenum nitrogenase.[3]
-
Structural Differences: The catalytic component (VFe protein) has an α₂β₂γ₂ subunit structure, differing from the α₂β₂ structure of the MoFe protein.[1]
-
Inhibition: Dihydrogen (H₂) acts as a competitive inhibitor, and carbon monoxide (CO) can be both a substrate and a non-competitive inhibitor of N₂ reduction.[1][5]
Data Presentation
Table 1: Comparison of Catalytic Activities of Vanadium and Molybdenum Nitrogenases
| Substrate | Product(s) | Vanadium Nitrogenase (Specific Activity) | Molybdenum Nitrogenase (Specific Activity) | Reference |
| N₂ | NH₃ + H₂ | Lower at 30°C, higher at 5°C | Higher at 30°C | [1][3] |
| H⁺ | H₂ | Higher H₂ evolution | Lower H₂ evolution | [1] |
| C₂H₂ | C₂H₄ + C₂H₆ | Forms ~95% C₂H₄ and ~5% C₂H₆ | Forms only C₂H₄ | [1] |
| CO | C₂H₄, C₂H₆, C₃H₈, etc. | 16.5 nmol reduced carbon/nmol protein/min | 0.02 nmol reduced carbon/nmol protein/min | [4][6] |
Table 2: Stoichiometry of Nitrogen Fixation by Vanadium Nitrogenase
| Reactants | Products |
| N₂ + 12e⁻ + 14H⁺ + 24MgATP | 2NH₄⁺ + 3H₂ + 24MgADP + 24Pᵢ |
Reference:[3]
Experimental Protocols
Protocol 1: Cultivation of Azotobacter vinelandii for Expression of Vanadium Nitrogenase
This protocol describes the preparation of a molybdenum-deficient medium supplemented with a vanadium source to induce the expression of V-nitrogenase.
Materials:
-
Azotobacter vinelandii strain (e.g., DJ)
-
Modified Burk's Medium (Mo-deficient)
-
Ammonium Vanadium(III) Sulfate [(NH₄)V(SO₄)₂] or Sodium Vanadate (B1173111) (Na₃VO₄)
-
Ammonium Acetate (for N-replete control cultures)
-
Sterile culture flasks
-
Shaking incubator
Procedure:
-
Prepare Mo-deficient Burk's Medium: Prepare the basal medium as described by Shah and Brill (1977), omitting the addition of sodium molybdate (B1676688).
-
Vanadium Supplementation: To the Mo-deficient medium, add a filter-sterilized solution of this compound to a final concentration of 1 µM. Alternatively, sodium vanadate (Na₃VO₄) can be used.[7][8]
-
Inoculation: Inoculate the vanadium-supplemented, Mo-deficient medium with a fresh culture of A. vinelandii.
-
Incubation: Incubate the culture at 30°C with vigorous shaking (200 rpm) to ensure adequate aeration.[7]
-
Control Cultures: For comparison, grow parallel cultures in:
-
N-replete medium: Mo-deficient Burk's medium supplemented with 25 mM ammonium acetate.[7]
-
Mo-dependent diazotrophic medium: Burk's medium with sodium molybdate and without a fixed nitrogen source.
-
-
Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm.
Protocol 2: In Vivo Nitrogenase Activity Assay (Acetylene Reduction Assay)
This assay measures the activity of nitrogenase in whole cells by quantifying the reduction of acetylene to ethylene.
Materials:
-
Culture of A. vinelandii expressing V-nitrogenase (from Protocol 1)
-
Gas-tight vials with rubber septa
-
Syringes
-
Acetylene gas (C₂H₂)
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable column (e.g., Porapak N)
-
Ethylene (C₂H₄) standard gas
Procedure:
-
Sample Preparation: Transfer a known volume of the bacterial culture (e.g., 5 mL) into a gas-tight vial.
-
Acetylene Injection: Seal the vial with a rubber septum. Inject acetylene gas to a final concentration of 10% (v/v) in the headspace.[9]
-
Incubation: Incubate the vials at 30°C with shaking for a defined period (e.g., 30-60 minutes).[10]
-
Reaction Termination: Stop the reaction by injecting a small volume of a stopping agent (e.g., 0.5 M NaOH).
-
Gas Analysis: Using a gas-tight syringe, take a sample from the headspace of the vial and inject it into the GC.
-
Quantification: Quantify the amount of ethylene produced by comparing the peak area to a standard curve generated with known concentrations of ethylene.[10]
-
Calculation: Express nitrogenase activity as nmol of ethylene produced per unit of time per mg of protein or per mL of culture.
Protocol 3: In Vitro Nitrogenase Activity Assay
This protocol is for measuring the activity of purified V-nitrogenase components.
Materials:
-
Purified VFe protein and Fe protein
-
Anaerobic assay buffer (e.g., 50 mM MOPS, pH 7.0)
-
ATP regeneration system (ATP, creatine (B1669601) phosphate, creatine kinase)
-
Magnesium chloride (MgCl₂)
-
Sodium dithionite (B78146) (as an electron donor)
-
Substrate (N₂, C₂H₂, or CO)
-
Gas-tight reaction vials
-
Gas chromatograph (GC)
Procedure:
-
Assay Setup: All manipulations must be performed under strict anaerobic conditions.
-
Reaction Mixture: In a gas-tight vial, prepare the reaction mixture containing the anaerobic buffer, ATP regeneration system, MgCl₂, and sodium dithionite.
-
Enzyme Addition: Add the purified Fe protein and VFe protein to the reaction mixture.
-
Substrate Introduction: Introduce the substrate into the vial (e.g., by flushing with N₂ gas or injecting C₂H₂ or CO).
-
Initiate Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate at the desired temperature (e.g., 30°C).
-
Product Analysis: After a specific time, analyze the products in the headspace (for H₂, C₂H₄, hydrocarbons) or in the liquid phase (for NH₃) using appropriate analytical techniques (e.g., GC, colorimetric assays).[4]
Signaling Pathways and Experimental Workflows
Biological Nitrogen Fixation Pathway
Caption: Electron flow and energy requirement in V-nitrogenase catalyzed nitrogen fixation.
Experimental Workflow for V-Nitrogenase Activity Measurement
Caption: Workflow for measuring in vivo V-nitrogenase activity using the acetylene reduction assay.
Conclusion
The study of vanadium-dependent nitrogenase provides valuable insights into the diversity and adaptability of biological nitrogen fixation. This compound serves as an effective vanadium source for inducing the expression of this alternative nitrogenase in model organisms like Azotobacter vinelandii. The provided protocols and data offer a foundation for researchers to explore the unique catalytic properties of V-nitrogenase, which may have implications for various biotechnological applications, including the production of biofuels and the development of novel catalysts. The distinct characteristics of V-nitrogenase, particularly its ability to reduce CO and its activity at low temperatures, make it a compelling subject for further investigation in the fields of biochemistry, microbiology, and bioinorganic chemistry.
References
- 1. Vanadium Nitrogenase: A Two-Hit Wonder? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A colorimetric method to measure in vitro nitrogenase functionality for engineering nitrogen fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanadium nitrogenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Vanadium Nitrogenase Reduces CO* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncoupling binding of substrate CO from turnover by vanadium nitrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Profiling of Nitrogen Fixation in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure of vanadium nitrogenase reveals an unusual bridging ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Semiconductor Doping Using Ammonium Vanadium(III) Sulfate
Audience: Researchers, scientists, and materials development professionals.
Disclaimer: The direct use of Ammonium Vanadium(III) Sulfate (B86663) as a primary dopant for semiconductor materials is not extensively documented in peer-reviewed literature. The following protocols and notes are based on established principles of semiconductor doping using analogous vanadium precursors, such as vanadyl sulfate and vanadium oxides. These guidelines are intended to provide a foundational methodology for researchers exploring its potential use.
Introduction: Vanadium as a Semiconductor Dopant
Vanadium is a transition metal utilized as a dopant to modify the electronic and optical properties of various semiconductor materials.[1][2] Doping with vanadium can introduce new energy levels within the band gap, leading to a reduction in the band gap energy.[2][3][4] This "red shift" in the material's optical absorption spectrum can enhance its activity under visible light, which is particularly advantageous for photocatalysis applications.[1][5][6] Furthermore, vanadium doping can influence crystal structure, carrier mobility, and even introduce magnetic properties in two-dimensional semiconductors.[7][8]
Ammonium vanadium(III) sulfate, NH₄V(SO₄)₂, is a water-soluble vanadium salt that can serve as a viable precursor in solution-based synthesis methods for creating vanadium-doped semiconductors.[9][10] Its solubility allows for homogeneous distribution of vanadium ions within the precursor solution, which is crucial for achieving uniform doping in the final material.
Precursor Material: this compound
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Formula | NH₄V(SO₄)₂ | [10] |
| Molecular Weight | 261.11 g/mol | [10] |
| Appearance | Blue-green crystals or powder | [9] |
| Solubility | Soluble in water | [9] |
| Melting Point | Decomposes at >300 °C | [11] |
| Stability | Stable under normal conditions, but sensitive to strong acids or bases. | [9] |
Effects of Vanadium Doping on Semiconductor Properties
Vanadium doping has been shown to systematically alter the properties of wide-band-gap semiconductors. The following tables summarize quantitative data from studies on titanium dioxide (TiO₂) and zinc oxide (ZnO), common semiconductors where vanadium doping has been investigated.
Table 1: Effects of Vanadium Doping on Titanium Dioxide (TiO₂) Nanoparticles
| Dopant Level (atomic %) | Crystal Size (nm) | Band Gap (eV) | Key Observations | Reference |
| 0% (Undoped) | - | ~3.2 | Standard anatase TiO₂ properties. | [2][5] |
| 0.3% | 53.06 | - | Resulted in a single-phase anatase structure. | [6] |
| 0.5% | 59.59 | - | Extended absorption into the visible light region. | [6] |
| 0.7% | - | - | Red-shift in photophysical response. | [6] |
| Not specified | - | Decreased by ~0.5 | Achieved with a vanadyl oxalate (B1200264) precursor. | [3] |
Table 2: Effects of Vanadium Doping on Zinc Oxide (ZnO) Nanoparticles
| Dopant Level (x in Zn₁₋ₓVₓO) | Band Gap (eV) | Key Observations | Reference |
| 0.00 (Undoped) | 3.25 | Wurtzite phase confirmed. | [4] |
| 0.02 | 3.21 | Band gap decreases with increasing V concentration. | [4] |
| 0.04 | 3.16 | Free carrier availability is enhanced. | [4] |
| 0.06 | 3.14 | Suitable for optoelectronic device applications. | [4] |
| 0.08 | 3.10 | - | [4] |
| 0.10 | 2.92 | Significant decrease in band gap. | [4] |
Experimental Protocols
The following is a generalized protocol for the synthesis of vanadium-doped titanium dioxide (V-TiO₂) nanoparticles using a sol-gel method with this compound as the dopant precursor. This method is adapted from similar syntheses using other soluble vanadium salts.[2][5]
Protocol 1: Sol-Gel Synthesis of V-Doped TiO₂ Nanoparticles
Objective: To synthesize TiO₂ nanoparticles with a target vanadium doping concentration (e.g., 0.5 atomic %).
Materials:
-
Titanium(IV) isopropoxide (TTIP) - Precursor for TiO₂
-
This compound (NH₄V(SO₄)₂) - Dopant precursor
-
Isopropanol (B130326) - Solvent
-
Deionized Water
-
Nitric Acid (HNO₃) - Catalyst
Procedure:
-
Dopant Solution Preparation:
-
Calculate the molar quantity of NH₄V(SO₄)₂ required to achieve the target 0.5 atomic % doping relative to the molar quantity of TTIP.
-
Dissolve the calculated amount of NH₄V(SO₄)₂ in 10 mL of deionized water. Gently warm and stir if necessary to ensure complete dissolution.
-
-
Sol-Gel Reaction:
-
In a separate beaker, prepare a solution of 20 mL of isopropanol and 2 mL of nitric acid.
-
Slowly add 10 mL of TTIP to the isopropanol/acid solution while stirring vigorously. This is Solution A.
-
Slowly add the aqueous dopant solution dropwise to Solution A under continuous stirring.
-
Continue stirring the mixture for 2 hours at room temperature to form a homogeneous sol.
-
-
Gelation and Aging:
-
Cover the beaker and let the sol age for 24-48 hours at room temperature until a stable gel is formed.
-
-
Drying and Calcination:
-
Dry the gel in an oven at 100°C for 12 hours to remove the solvent and residual water.
-
Grind the dried gel into a fine powder using a mortar and pestle.
-
Calcine the powder in a furnace at 500°C for 2 hours in an air atmosphere. This step crystallizes the TiO₂ into the anatase phase and incorporates the vanadium into the crystal lattice.
-
-
Characterization:
-
The resulting V-doped TiO₂ powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase, UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine the band gap, and X-ray Photoelectron Spectroscopy (XPS) to verify the presence and oxidation state of vanadium.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sol-gel synthesis protocol for creating vanadium-doped semiconductor nanoparticles.
Caption: Workflow for sol-gel synthesis of V-doped nanoparticles.
Mechanism of Action
This diagram illustrates how vanadium doping introduces an intermediate energy level within the semiconductor's band structure, which allows for the absorption of lower-energy photons.
Caption: V-doping effect on semiconductor electronic band structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Doping of TiO2 nanopowders with vanadium for the reduction of its band gap reaching the visible light spectrum region | MRS Communications | Cambridge Core [cambridge.org]
- 4. Facile Microemulsion Synthesis of Vanadium-Doped ZnO Nanoparticles to Analyze the Compositional, Optical, and Electronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Vanadium(IV)-Doping on the Visible Light-Induced Catalytic Activity of Titanium Dioxide Catalysts for Methylene Blue Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of Vanadium Doping on the Optical Response and Electronic Structure of WS₂ Monolayers [arxiv.org]
- 9. Buy this compound (EVT-454296) | 22723-49-5 [evitachem.com]
- 10. americanelements.com [americanelements.com]
- 11. 22723-49-5 CAS MSDS (AMMONIUM VANADIUM (III) SULFATE 99.99%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for the Preparation of Vanadium-Based Catalysts from Ammonium Metavanadate
A Note on the Precursor: While the initial topic specified Ammonium (B1175870) vanadium(III) sulfate, a comprehensive review of scientific literature indicates that ammonium metavanadate (NH₄VO₃) is the significantly more common and well-documented precursor for the synthesis of vanadium-based catalysts.[1][2][3][4] This document, therefore, provides detailed protocols and application notes based on the widely practiced use of ammonium metavanadate to ensure relevance and practical applicability for researchers, scientists, and drug development professionals.
Introduction
Vanadium-based catalysts are pivotal in numerous industrial chemical processes, most notably in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from stationary and mobile sources.[2][4] Vanadium pentoxide (V₂O₅), often supported on high-surface-area materials like titanium dioxide (TiO₂), is a key active component.[2][4] The choice of the vanadium precursor is critical as it influences the final physicochemical properties and, consequently, the catalytic activity of the material.[4] Ammonium metavanadate is a widely utilized precursor due to its cost-effectiveness and the straightforward nature of the synthesis processes.[3][4] Upon thermal decomposition, ammonium metavanadate yields vanadium pentoxide, ammonia (B1221849), and water, making it an effective source for depositing the active catalytic species.[1][5]
These application notes provide a detailed overview of the preparation of V₂O₅/TiO₂ catalysts using ammonium metavanadate, summarizing key quantitative data and offering detailed experimental protocols.
Data Presentation
The following table summarizes key physicochemical properties and catalytic performance of V₂O₅/TiO₂ catalysts prepared from ammonium metavanadate under different conditions.
| Vanadium Loading (wt% V₂O₅) | Support Material | Calcination Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Primary Vanadium Species | NOx Conversion Efficiency (%) | Reference |
| 2 | TiO₂ | 500 | Not Specified | Not Specified | V₂O₅ | >95% at 300-420 °C | [2] |
| 5 | γ-Al₂O₃ | Not Specified | Not Specified | Not Specified | V₂O₅ | Not Specified | [6] |
| 20 | γ-Al₂O₃ | Not Specified | Not Specified | Not Specified | V₂O₅ | Not Specified | [6] |
| 5, 10, 20, 40 | nano-TiO₂ | Not Specified | Not Specified | Not Specified | V₂O₅ | Not Specified | [6] |
Experimental Protocols
Protocol 1: Preparation of V₂O₅/TiO₂ Catalyst by Impregnation Method
This protocol describes the synthesis of a V₂O₅/TiO₂ catalyst, a common formulation for selective catalytic reduction (SCR) of NOx.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Titanium dioxide (TiO₂) support (e.g., P25)
-
Deionized water
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a calculated amount of ammonium metavanadate in deionized water. The amount will depend on the desired weight percentage of V₂O₅ on the final catalyst. Gentle heating and stirring may be required to facilitate dissolution. Some protocols suggest the addition of oxalic acid to the solution to improve the dispersion of the vanadium species.[4]
-
Impregnation: Add the TiO₂ support to the ammonium metavanadate solution. The volume of the solution should be sufficient to form a slurry. Stir the mixture continuously for several hours at room temperature to ensure uniform impregnation of the vanadium precursor onto the support.
-
Drying: Remove the excess water from the slurry using a rotary evaporator or by drying in an oven at 100-120 °C overnight. This step results in a solid cake of the precursor and support.
-
Calcination: Transfer the dried material to a muffle furnace for calcination. The calcination process involves heating the material in air to a specific temperature, typically between 400 °C and 550 °C, for several hours.[4] During calcination, the ammonium metavanadate decomposes to form the active vanadium oxide species on the TiO₂ support.[1] The heating rate and duration of calcination can influence the final properties of the catalyst.[7]
Safety Precautions:
-
Handle ammonium metavanadate in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The thermal decomposition of ammonium metavanadate releases ammonia gas.[1] Ensure that the calcination process is carried out in a well-ventilated furnace or under a fume hood.
Visualizations
Caption: Experimental workflow for the synthesis of V₂O₅/TiO₂ catalysts.
Caption: Thermal decomposition of ammonium metavanadate.
References
- 1. Ammonium Metavanadate - London Chemicals & Resources Limited [lcrl.net]
- 2. Ammonium Ion Enhanced V2O5-WO3/TiO2 Catalysts for Selective Catalytic Reduction with Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMMONIUM METAVANADATE - Ataman Kimya [atamanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Deposition of Vanadium Alloys from Sulfate Baths
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The electrochemical deposition of vanadium alloys, particularly with iron-group metals (Fe, Ni, Co), from aqueous sulfate (B86663) baths presents significant scientific and technical challenges. Unlike the well-established methods for plating alloys such as Ni-Fe or Zn-Fe, the direct codeposition of vanadium from aqueous solutions is hindered by its complex aqueous chemistry. Vanadium exists in multiple stable oxidation states (V²⁺, V³⁺, VO²⁺, VO₂⁺) in solution, with the vanadyl ion (VO²⁺) being particularly stable in acidic sulfate electrolytes. The reduction potential of these species to metallic vanadium is very negative, leading to vigorous hydrogen evolution as a competing and often dominant cathodic reaction.
This document provides an overview of the challenges and theoretical approaches to the electrodeposition of V-Fe, V-Ni, and V-Co alloys from sulfate-based electrolytes. The experimental protocols detailed below are largely hypothetical and constructed based on established procedures for related iron-group alloy depositions. They are intended to serve as a starting point for experimental design, acknowledging the exploratory nature of this research area.
Key Challenges in Aqueous Vanadium Electrodeposition:
-
Hydrogen Evolution: The highly negative reduction potential of vanadium ions in aqueous solutions means that hydrogen evolution is a significant competing reaction, drastically reducing current efficiency for vanadium deposition.
-
Stable Oxo-ions: Vanadium readily forms stable oxo-ions, such as the vanadyl ion (VO²⁺), which are difficult to reduce to the metallic state.
-
Induced Codeposition: The deposition of vanadium from aqueous solutions typically requires induced codeposition, where a more easily depositable metal (like iron, nickel, or cobalt) facilitates the reduction of vanadium ions. The mechanism for this is not fully understood but is thought to involve the formation of a localized environment at the cathode that favors vanadium reduction.
-
Bath Stability: Vanadium sulfate solutions can be prone to oxidation and precipitation, affecting the reproducibility of the deposition process.
Due to these challenges, much of the successful research on vanadium alloy electrodeposition has been conducted in non-aqueous electrolytes, such as molten salts and ionic liquids, where the electrochemical window is wider and hydrogen evolution is not a factor.[1][2][3][4]
Data Presentation
The following tables summarize typical deposition parameters for related iron-group alloys from sulfate baths. These values can be used as a reference for designing experiments for vanadium alloy deposition.
Table 1: Typical Bath Compositions for Electrodeposition of Iron-Group Alloys from Sulfate Baths
| Parameter | Fe-Co Alloy | Ni-Fe Alloy | Ni-Co Alloy |
| Metal Salts | CoSO₄·7H₂O, FeSO₄·7H₂O | NiSO₄·6H₂O, FeSO₄·7H₂O | NiSO₄·6H₂O, CoSO₄·7H₂O |
| Metal Ion Conc. (M) | Co²⁺: 0.1-0.5, Fe²⁺: 0.05-0.2 | Ni²⁺: 0.5-1.0, Fe²⁺: 0.05-0.15 | Ni²⁺: 0.5-1.0, Co²⁺: 0.05-0.2 |
| Supporting Electrolyte | Na₂SO₄ (0.1-0.5 M) | Na₂SO₄ (0.1-0.5 M) | Na₂SO₄ (0.1-0.5 M) |
| Buffering Agent | H₃BO₃ (0.4-0.6 M) | H₃BO₃ (0.4-0.6 M) | H₃BO₃ (0.4-0.6 M) |
| Additives | Saccharin, Ascorbic Acid | Saccharin, Sodium Lauryl Sulfate | Saccharin, Wetting Agents |
Table 2: Typical Operating Parameters for Electrodeposition of Iron-Group Alloys from Sulfate Baths
| Parameter | Fe-Co Alloy | Ni-Fe Alloy | Ni-Co Alloy |
| pH | 2.5 - 3.5 | 2.0 - 4.0 | 3.0 - 4.5 |
| Temperature (°C) | 25 - 60 | 40 - 60 | 40 - 60 |
| Current Density (A/dm²) | 1 - 5 | 1 - 10 | 1 - 5 |
| Agitation | Mechanical or Magnetic Stirring | Mechanical or Magnetic Stirring | Mechanical or Magnetic Stirring |
| Anode | Pure Co or Pt/graphite (B72142) | Pure Ni or Pt/graphite | Pure Ni or Pt/graphite |
Experimental Protocols
Note: The following protocols are hypothetical and based on the principles of induced codeposition and typical parameters for related alloy systems. Experimental validation and optimization are required.
Hypothetical Protocol for V-Fe Alloy Electrodeposition
-
Electrolyte Preparation:
-
Dissolve Vanadyl Sulfate (VOSO₄·xH₂O) and Ferrous Sulfate (FeSO₄·7H₂O) in deionized water to achieve desired V/Fe molar ratio (e.g., VOSO₄: 0.1 M, FeSO₄: 0.4 M).
-
Add Sodium Sulfate (Na₂SO₄) as a supporting electrolyte (e.g., 0.2 M).
-
Add Boric Acid (H₃BO₃) as a pH buffer (e.g., 0.5 M).
-
Add a complexing agent such as Citric Acid or Triethanolamine to help stabilize the vanadium ions in a reducible form.
-
Adjust the pH of the solution to a range of 2.5-3.5 using dilute Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH).
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup with a working electrode (e.g., copper or steel coupon), a counter electrode (e.g., platinum mesh or graphite rod), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Ensure the working electrode is properly cleaned and degreased prior to deposition.
-
-
Deposition Parameters:
-
Maintain the bath temperature at a constant value, for instance, 50°C.
-
Apply a constant cathodic current density in the range of 1-5 A/dm².
-
Employ moderate agitation using a magnetic stirrer.
-
-
Post-Deposition Treatment:
-
Rinse the deposited sample with deionized water and ethanol.
-
Dry the sample in a stream of inert gas or in a desiccator.
-
Characterize the alloy composition, morphology, and structure using appropriate techniques (e.g., EDS, SEM, XRD).
-
Hypothetical Protocol for V-Ni Alloy Electrodeposition
-
Electrolyte Preparation:
-
Dissolve Vanadyl Sulfate (VOSO₄·xH₂O) and Nickel Sulfate (NiSO₄·6H₂O) in deionized water (e.g., VOSO₄: 0.1 M, NiSO₄: 0.8 M).
-
Add Sodium Sulfate (Na₂SO₄) as a supporting electrolyte (e.g., 0.2 M).
-
Add Boric Acid (H₃BO₃) as a pH buffer (e.g., 0.5 M).
-
Consider the addition of a stress reducer like saccharin.
-
Adjust the pH of the solution to a range of 3.0-4.0.
-
-
Electrochemical Cell Setup:
-
Follow the same setup as described for the V-Fe alloy.
-
-
Deposition Parameters:
-
Maintain the bath temperature at 55°C.
-
Apply a constant cathodic current density in the range of 2-8 A/dm².
-
Utilize moderate mechanical or magnetic stirring.
-
-
Post-Deposition Treatment:
-
Follow the same procedure as for the V-Fe alloy.
-
Hypothetical Protocol for V-Co Alloy Electrodeposition
-
Electrolyte Preparation:
-
Dissolve Vanadyl Sulfate (VOSO₄·xH₂O) and Cobalt Sulfate (CoSO₄·7H₂O) in deionized water (e.g., VOSO₄: 0.1 M, CoSO₄: 0.5 M).
-
Add Sodium Sulfate (Na₂SO₄) as a supporting electrolyte (e.g., 0.2 M).
-
Add Boric Acid (H₃BO₃) as a pH buffer (e.g., 0.5 M).
-
Adjust the pH of the solution to a range of 3.0-4.0.
-
-
Electrochemical Cell Setup:
-
Follow the same setup as described for the V-Fe alloy.
-
-
Deposition Parameters:
-
Maintain the bath temperature at 50°C.
-
Apply a constant cathodic current density in the range of 1-5 A/dm².
-
Employ moderate agitation.
-
-
Post-Deposition Treatment:
-
Follow the same procedure as for the V-Fe alloy.
-
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for electrochemical deposition and the logical relationships between key deposition parameters and the resulting alloy properties.
Caption: General experimental workflow for electrochemical deposition.
Caption: Logical relationships between deposition parameters and alloy properties.
References
Application Note: Ammonium Vanadium(III) Sulfate as a Potential Precursor for the Synthesis of Vanadium-Based Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanadium-based Metal-Organic Frameworks (V-MOFs) are a compelling subclass of porous crystalline materials, distinguished by the versatile coordination chemistry and multiple oxidation states of vanadium.[1] These properties make V-MOFs highly attractive for applications in catalysis, gas sorption and separation, and energy storage.[1][2] The synthesis of V-MOFs typically involves the self-assembly of vanadium ions and polytopic organic linkers.[1] While vanadium(III) chloride (VCl₃) is a commonly used precursor for V(III)-MOFs, there is growing interest in exploring alternative, potentially more economical or greener metal sources.[3][4]
This document explores the potential use of Ammonium (B1175870) Vanadium(III) Sulfate (B86663) , (NH₄)V(SO₄)₂ (often as a dodecahydrate), as a precursor for V(III)-MOF synthesis. While direct synthesis of V-MOFs from this specific precursor is not extensively documented in peer-reviewed literature, this note provides a foundational guide based on established protocols for other V(III) sources. Ammonium vanadium(III) sulfate is typically a blue-green crystalline solid soluble in water.[5] Its use as a precursor presents unique considerations, such as the potential for competitive coordination from sulfate anions and the influence of ammonium ions on the reaction pH.
The following protocols and data, centered around the well-characterized V(III)-MOF, MIL-101(V) , serve as a robust starting point for developing novel synthesis routes using this compound.
Experimental Protocols: Synthesis of a Representative V(III)-MOF
The following protocol is adapted from established literature for the synthesis of MIL-101(V) using vanadium(III) chloride as the metal source.[4][6] Researchers aiming to use this compound should consider this a template, with optimization of solvent systems, molar ratios, and pH likely being necessary.
Objective: To synthesize the V(III)-based Metal-Organic Framework, MIL-101(V).
Materials:
-
Vanadium Precursor: Vanadium(III) chloride (VCl₃) (Note: This serves as the reference precursor. Substitution with this compound will require stoichiometric adjustment based on molar mass.)
-
Organic Linker: Terephthalic acid (1,4-Benzenedicarboxylic acid, H₂BDC)
-
Solvent: N,N'-Dimethylformamide (DMF)
-
Purification Solvents: Hot DMF, Ethanol (B145695)
Procedure: Solvothermal Synthesis of MIL-101(V)
-
Preparation (Inert Atmosphere): Due to the air sensitivity of V(III) salts, the initial weighing and mixing of reagents should be performed in a nitrogen-filled glovebox.[6]
-
Reactant Mixture:
-
Dissolve 1.0 mmol of VCl₃ in 20 mL of DMF in a 50 mL Teflon-lined stainless-steel autoclave.
-
Add 1.0 mmol of terephthalic acid (H₂BDC) to the solution.
-
Adaptation Note: When substituting with this compound, ensure the molar quantity of vanadium is equivalent. The aqueous solubility of the sulfate salt may necessitate a mixed-solvent system (e.g., DMF/H₂O) or a different solvent altogether.
-
-
Sealing and Heating:
-
Seal the autoclave tightly.
-
Place the autoclave in a programmable oven.
-
Heat to 150°C and maintain this temperature for 24 hours.[4]
-
-
Cooling and Product Recovery:
-
Allow the autoclave to cool naturally to room temperature.
-
Collect the resulting solid product by centrifugation or filtration.
-
-
Purification and Activation:
-
To remove unreacted linker and solvent molecules trapped within the pores, wash the collected solid with hot DMF (e.g., 60°C) several times.
-
Follow with a solvent exchange by soaking the material in ethanol for 24-48 hours, replacing the ethanol periodically.
-
Activate the final product by heating under a dynamic vacuum at 150-200°C for several hours until a stable weight is achieved. This step is crucial for achieving high porosity.
-
Data Presentation: Properties of Representative V(III)-MOFs
The successful synthesis of a V(III)-MOF can be benchmarked against the properties of well-known analogues. The following tables summarize key synthesis parameters and physicochemical properties reported in the literature.
Table 1: Comparison of Synthesis Parameters for Various V-MOFs
| MOF Name | Vanadium Precursor | Organic Linker | Solvent | Temperature (°C) | Time (h) | Ref. |
| MIL-101(V) | VCl₃ | Terephthalic acid (H₂BDC) | DMF | 150 | 24 | [4] |
| MIL-47(V) | VCl₃ or V₂O₅ | Terephthalic acid (H₂BDC) | H₂O or DMF | 180 - 220 | 20 - 72 | [3] |
| COMOC-3 | VCl₃ | 2,6-Naphthalenedicarboxylic acid | H₂O | 210 | 72 | [7] |
| MIL-88B(V) | VCl₃ | Terephthalic acid (H₂BDC) | DMF/H₂O | 100 | 24 | [8] |
Table 2: Physicochemical Properties of Selected V(III)-MOFs
| MOF Name | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Structural Feature | Thermal Stability (°C) | Ref. |
| MIL-101(V) | ~2100 - 3100 | ~1.5 - 2.0 | Mesoporous cages (29Å & 34Å) | ~350-400 | [4][8][9] |
| MIL-47(V) | ~800 - 1300 | ~0.5 - 0.7 | 1D rhombic channels | ~375-425 | [3] |
| V-MOF-10 | 1477 | Not Specified | Porphyrinic linker, 1D chains | Not Specified | [10] |
Mandatory Visualizations
The following diagrams illustrate the generalized workflow for V-MOF synthesis and the logical interplay of key experimental parameters.
Caption: Generalized experimental workflow for the solvothermal synthesis of V(III)-MOFs.
Caption: Logical relationships between synthesis parameters and final MOF properties.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. First transition series metal–organic frameworks: synthesis, properties and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00719J [pubs.rsc.org]
- 3. Facile solvothermal synthesis of a MIL-47(V) metal–organic framework for a high-performance Epoxy/MOF coating with improved anticorrosion properties - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08950A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound (EVT-454296) | 22723-49-5 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structural Characterization, and Catalytic Performance of a Vanadium-Based Metal-Organic Framework (COMOC-3) | Center for Molecular Modeling [molmod.ugent.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. A new porphyrinic vanadium-based MOF constructed from infinite V(OH)O4 chains: syntheses, characterization and photoabsorption properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ammonium Vanadium(III) Sulfate in Environmental Remediation
DISCLAIMER: The application of Ammonium (B1175870) Vanadium(III) Sulfate (B86663) in environmental remediation is an emerging area of research. The following protocols are based on the known reductive properties of Vanadium(III) compounds and are intended to serve as a foundational guide for researchers. These methodologies are proposed for research and development purposes and require experimental validation for specific environmental applications.
Introduction
Vanadium is a transition metal that exists in multiple oxidation states, from +2 to +5.[1] The particular oxidation state of vanadium dictates its chemical behavior and potential applications. While Vanadium(V) compounds are often considered environmental contaminants due to their solubility and toxicity, lower oxidation states, such as Vanadium(III), possess reducing properties that can be harnessed for environmental remediation.[2][3] Ammonium vanadium(III) sulfate, NH₄V(SO₄)₂, is a double salt containing vanadium in the +3 oxidation state.[4] Its potential as a reducing agent makes it a candidate for the transformation of oxidized environmental pollutants into less harmful substances.
These application notes provide protocols for the synthesis of this compound and a proposed methodology for its use in the reductive degradation of a model organic pollutant, nitrobenzene (B124822).
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | NH₄V(SO₄)₂ | [4][5] |
| Molecular Weight | 261.11 g/mol | [4][6] |
| Appearance | Blue-green crystalline solid | [4] |
| Melting Point | >300 °C (decomposes) | [6][7] |
| Solubility | Soluble in water, acid solutions. | [4][5] |
| Oxidation State of V | +3 | [4] |
Table 1: Physical and Chemical Properties of this compound.
Synthesis and Experimental Protocols
The following sections detail the synthesis of this compound and a proposed protocol for its application in the degradation of nitrobenzene.
This protocol is based on the direct precipitation method involving the reaction of Vanadium(III) sulfate and ammonium sulfate in an aqueous solution.[4]
Materials:
-
Vanadium(III) sulfate (V₂(SO₄)₃)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Prepare separate saturated solutions of Vanadium(III) sulfate and ammonium sulfate in hot deionized water. For example, dissolve 40.86 g of Vanadium(III) sulfate and 13.84 g of ammonium sulfate in minimal amounts of hot water in separate beakers.[8]
-
While stirring vigorously, slowly add the ammonium sulfate solution to the Vanadium(III) sulfate solution.
-
Allow the mixed solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated blue-green crystals of this compound by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the crystals in a desiccator at room temperature.
-
Store the synthesized compound in a tightly sealed container.
This hypothetical protocol outlines the use of synthesized this compound for the reductive degradation of nitrobenzene, a common and persistent organic pollutant. The V(III) is expected to act as an electron donor, reducing the nitro group of nitrobenzene to an amino group, forming aniline (B41778), which is generally more amenable to further degradation.
Materials:
-
Synthesized this compound
-
Nitrobenzene (stock solution of 100 mg/L)
-
Deionized water
-
pH meter
-
Hydrochloric acid (0.1 M) and Sodium hydroxide (B78521) (0.1 M) for pH adjustment
-
Reaction vessels (e.g., 250 mL Erlenmeyer flasks)
-
Orbital shaker or magnetic stirrer
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Experimental Procedure:
-
Prepare a 1000 mg/L stock solution of this compound in deionized water.
-
In a series of reaction vessels, add a defined volume of the nitrobenzene stock solution and dilute with deionized water to achieve a final concentration of 20 mg/L.
-
Adjust the pH of the solutions to desired levels (e.g., pH 3, 5, 7) using 0.1 M HCl or 0.1 M NaOH.
-
Initiate the reaction by adding a specific concentration of the this compound solution to each vessel (e.g., to achieve final concentrations of 50, 100, 200 mg/L).
-
Place the reaction vessels on an orbital shaker or magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately filter the samples through a 0.22 µm syringe filter to stop the reaction by removing the reagent if it precipitates.
-
Analyze the concentration of nitrobenzene and aniline in the filtrate using HPLC with a UV detector.
Data Presentation
The following table represents hypothetical data for the degradation of nitrobenzene to illustrate the expected outcomes of the proposed experimental protocol.
| Time (minutes) | Nitrobenzene Conc. (mg/L) at pH 3 | Nitrobenzene Conc. (mg/L) at pH 5 | Nitrobenzene Conc. (mg/L) at pH 7 | Removal Efficiency (%) at pH 3 |
| 0 | 20.0 | 20.0 | 20.0 | 0 |
| 15 | 14.2 | 16.8 | 18.5 | 29.0 |
| 30 | 8.5 | 13.5 | 16.9 | 57.5 |
| 60 | 3.1 | 9.2 | 14.3 | 84.5 |
| 120 | 0.9 | 5.8 | 12.1 | 95.5 |
Table 2: Hypothetical data for the degradation of nitrobenzene (initial concentration 20 mg/L) using 100 mg/L of this compound at 25 °C.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed reaction pathway.
Figure 1: Experimental workflow for synthesis of this compound and its application.
Figure 2: Proposed reductive degradation pathway of nitrobenzene by Vanadium(III).
Conclusion
This compound presents a promising, yet underexplored, reagent for environmental remediation through chemical reduction. The protocols outlined above provide a starting point for systematic investigation into its efficacy for degrading oxidized pollutants like nitrobenzene. Further research is essential to validate these methods, determine optimal reaction conditions, and understand the reaction kinetics and mechanisms for a variety of environmental contaminants. Successful validation could establish this compound as a valuable tool in advanced remediation technologies.
References
- 1. spectrum.troy.edu [spectrum.troy.edu]
- 2. A Dual Role of Vanadium in Environmental Systems—Beneficial and Detrimental Effects on Terrestrial Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanadium in the Environment: Biogeochemistry and Bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-454296) | 22723-49-5 [evitachem.com]
- 5. americanelements.com [americanelements.com]
- 6. 22723-49-5 CAS MSDS (AMMONIUM VANADIUM (III) SULFATE 99.99%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Vanadium(III)-ammonium sulfate - Crystal growing [en.crystalls.info]
Troubleshooting & Optimization
Improving the stability of aqueous Ammonium vanadium(III) sulfate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of ammonium (B1175870) vanadium(III) sulfate (B86663).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of aqueous ammonium vanadium(III) sulfate solutions.
Issue 1: Solution color changes from green to blue.
-
Question: My freshly prepared green this compound solution has turned blue. What is the cause, and how can I prevent this?
-
Answer: A color change from green to blue indicates the oxidation of Vanadium(III) (V³⁺) to Vanadium(IV) (VO²⁺, vanadyl ion). This is a common issue as V(III) is susceptible to oxidation by dissolved oxygen in the air. The rate of this oxidation is increased by elevated temperatures.
Prevention and Mitigation:
-
Work under an inert atmosphere: When preparing and handling the solution, purge all solvents with an inert gas (e.g., argon or nitrogen) and maintain an inert atmosphere over the solution.
-
Use deoxygenated water: Prepare the solution using deoxygenated, distilled, or deionized water.
-
Maintain acidic conditions: Ensure the solution is acidic (pH < 3). V(III) is more stable in acidic media.
-
Store properly: Store the solution in a tightly sealed container, with the headspace filled with an inert gas. Refrigeration can also slow down the oxidation process.
-
Minimize heat: Avoid heating the solution unless necessary for the experimental protocol. If heating is required, do so under an inert atmosphere.
-
Issue 2: A precipitate has formed in my solution.
-
Question: I have observed a precipitate in my this compound solution. What could be the cause and how can I resolve this?
-
Answer: Precipitation in vanadium(III) sulfate solutions can be due to several factors:
-
Hydrolysis: If the pH of the solution rises above 3, vanadium(III) hydroxide (B78521) (V(OH)₃), a dark green solid, can precipitate. V(OH)₃ is more rapidly oxidized by air than the aqueous V³⁺ ion.
-
Complex Formation and Salting Out: In concentrated solutions, the formation of less soluble complex salts or the salting out of this compound itself can occur, especially with changes in temperature.
-
Oxidation and Subsequent Precipitation: Oxidation to V(IV) and further to V(V) can lead to the formation of less soluble vanadyl or vanadate (B1173111) compounds, particularly if the pH is not strongly acidic.
Resolution and Prevention:
-
Control pH: Maintain a pH below 3 to prevent the formation of vanadium(III) hydroxide. The use of a sulfuric acid solution as the solvent is recommended.
-
Check Concentration and Temperature: If you are working with concentrated solutions, consider if temperature fluctuations could be causing the compound to fall out of solution. Gentle warming under an inert atmosphere may redissolve the precipitate if it is the original compound.
-
Filter and Re-standardize: If the precipitate is likely an unwanted byproduct of degradation, it may be necessary to filter the solution (under an inert atmosphere) and re-determine the concentration of V(III).
-
Issue 3: Inconsistent experimental results.
-
Question: I am getting inconsistent results in my experiments using an this compound solution. What could be the underlying issue?
-
Answer: Inconsistent results are often linked to the instability of the V(III) solution. The concentration of the active V(III) species may be changing over time due to oxidation.
Troubleshooting Steps:
-
Freshly Prepare Solutions: For sensitive applications, it is best to prepare the this compound solution fresh before each experiment.
-
Monitor Solution Integrity: Regularly check the color of your stock solution. If it has started to turn blue, its V(III) concentration is no longer what was initially prepared.
-
Quantify V(III) Concentration: Before critical experiments, consider titrating an aliquot of the solution to determine the exact concentration of V(III) on that day.
-
Standardize Protocols: Ensure that all experimental parameters, including temperature, pH, and exposure to air, are kept consistent between experiments.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected color of a stable aqueous this compound solution?
-
A1: A stable aqueous solution of this compound should be green, characteristic of the hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺.
-
-
Q2: How should I store my this compound solution to maximize its shelf life?
-
A2: For optimal stability, store the solution in a tightly sealed, airtight container, preferably under an inert atmosphere (argon or nitrogen). It should be stored in a cool, dark place. For longer-term storage, refrigeration is recommended.
-
-
Q3: What is the primary degradation pathway for aqueous this compound?
-
A3: The primary degradation pathway is the oxidation of Vanadium(III) to Vanadium(IV) by molecular oxygen dissolved in the solution. This is a redox reaction where V³⁺ is oxidized to VO²⁺.
-
-
Q4: Can I use a solution that has started to turn blue?
-
A4: A blue color indicates that a portion of the V(III) has oxidized to V(IV). The solution is therefore no longer of the original V(III) concentration. For quantitative studies or applications where the V(III) concentration is critical, using a partially oxidized solution will lead to inaccurate results. It is recommended to discard the solution or re-reduce it if your protocol allows.
-
-
Q5: How can I monitor the oxidation state of vanadium in my solution?
-
A5: UV-Vis spectroscopy is a common method to monitor the oxidation state of vanadium. Each oxidation state has a characteristic absorption spectrum.
-
Data Presentation
Table 1: Influence of Various Conditions on the Stability of Aqueous V(III) Solutions
| Parameter | Condition | Impact on V(III) Stability | Recommendation |
| Temperature | Elevated (> room temp.) | Increases rate of oxidation to V(IV) | Store solutions at room temperature or refrigerated. Avoid unnecessary heating. |
| Low (refrigerated) | Decreases rate of oxidation | Recommended for longer-term storage. | |
| pH | < 3 | V(III) as [V(H₂O)₆]³⁺ is relatively stable | Maintain a strongly acidic environment (e.g., in sulfuric acid). |
| > 3 | Risk of V(OH)₃ precipitation and faster oxidation | Adjust pH to be within the stable range. | |
| Atmosphere | Presence of Oxygen | Promotes oxidation to V(IV) | Prepare and store solutions under an inert atmosphere (e.g., N₂ or Ar). |
| Inert Atmosphere | Minimizes oxidation | Recommended for all handling and storage. | |
| Concentration | High | May lead to precipitation on cooling | Prepare solutions at the lowest effective concentration for your application. |
Table 2: Characteristic Colors and UV-Vis Absorbance Maxima of Vanadium Ions in Aqueous Solution
| Vanadium Ion | Oxidation State | Color | Approximate λmax (nm) |
| V³⁺ | +3 | Green | ~400, ~600 |
| VO²⁺ | +4 | Blue | ~760 |
| VO₂⁺ | +5 | Yellow | < 400 |
Note: The exact absorbance maxima can vary depending on the specific ligands and the solvent system.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
This protocol describes the preparation of an this compound solution from ammonium metavanadate, with steps to enhance its stability.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium sulfite (B76179) (Na₂SO₃) or another suitable reducing agent
-
Distilled or deionized water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or a three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert gas purging
Procedure:
-
Deoxygenate the Solvent: Place the required volume of distilled water into a flask. Bubble an inert gas through the water for at least 30 minutes to remove dissolved oxygen.
-
Prepare Acidic Solution: In a fume hood, slowly add the calculated amount of concentrated sulfuric acid to the deoxygenated water to achieve the desired final acid concentration (e.g., 1 M H₂SO₄). Allow the solution to cool to room temperature while maintaining a gentle stream of inert gas over the surface.
-
Dissolve Ammonium Metavanadate: In a separate flask, dissolve the ammonium metavanadate in the acidic solution. This will form a yellow solution containing the dioxovanadium(V) ion (VO₂⁺).
-
Reduction of V(V) to V(III):
-
While stirring the yellow V(V) solution under a positive pressure of inert gas, slowly add a stoichiometric amount of a suitable reducing agent, such as sodium sulfite.
-
The solution will first turn blue as V(V) is reduced to V(IV) (VO²⁺).
-
Continue the reduction until the solution turns green, indicating the formation of V(III). This step may require gentle warming, which should be done carefully to avoid over-reduction or rapid side reactions.
-
-
Final Preparation: Once the solution is a stable green color, allow it to cool to room temperature under the inert atmosphere.
-
Storage: Transfer the solution via cannula or a gas-tight syringe to a clean, dry storage bottle that has been purged with inert gas. Seal the bottle tightly. For long-term storage, flush the headspace with inert gas before sealing.
Visualizations
Caption: Oxidation pathway of aqueous vanadium ions.
Caption: Workflow for preparing stabilized V(III) solution.
Caption: Troubleshooting logic for common V(III) solution issues.
Recrystallization methods for purifying Ammonium vanadium(III) sulfate
Technical Support Center: Ammonium (B1175870) Vanadium(III) Sulfate (B86663) Purification
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the recrystallization of Ammonium Vanadium(III) Sulfate, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound? this compound is moderately soluble in water and acids, making water the primary solvent for recrystallization.[1] It is insoluble in organic solvents like ethanol (B145695) and acetone (B3395972), which can be used as washing agents to remove residual impurities and water.[2]
Q2: How can I prevent the oxidation of Vanadium(III) during the experiment? The Vanadium(III) oxidation state is susceptible to oxidation by atmospheric oxygen, especially when heated.[3][4] To minimize this, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). If the solution changes from its characteristic blue-green color towards blue (indicating V(IV)) or yellow (indicating V(V)), oxidation is occurring.[3][5][6] Keeping the solution in a stoppered flask can help reduce contact with air.[3]
Q3: My crystals are not forming upon cooling. What should I do? If crystals do not form spontaneously, crystallization can often be induced.[7] Try scratching the inside of the flask with a glass stirring rod at the solution's surface. Alternatively, you can add a "seed crystal" from a previous successful crystallization to initiate the process. If these methods fail, the solution may not be sufficiently saturated; in this case, you can reheat the solution to evaporate some of the solvent and then attempt cooling again.
Q4: What are the common impurities found in crude this compound? Depending on the synthesis route, common impurities can include other water-soluble salts such as phosphates, silicates, and arsenates.[8] Additionally, alkali metal sulfates (e.g., sodium or potassium salts) may be present.[9][10]
Q5: What is the significance of the solution's color during the process? The color of the vanadium solution is a direct indicator of its oxidation state.[6] A stable Vanadium(III) solution should be blue-green.[5] If the solution turns blue, it indicates oxidation to Vanadium(IV) (as the VO²⁺ ion).[3][4] A yellow or orange color suggests further oxidation to Vanadium(V) (as the VO₂⁺ ion).[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling.[11][12]2. Cooling period was too short: The solution did not have adequate time for nucleation and crystal growth. | 1. Reheat the solution to gently boil off some of the solvent, increasing the concentration. Allow it to cool again slowly.[11]2. Allow the flask to cool to room temperature undisturbed for a longer period, then place it in an ice bath to further decrease solubility. |
| Product "Oils Out" | 1. High concentration of impurities: Impurities can significantly lower the melting point of the solid, causing it to separate as a liquid.[11]2. Solution cooled too rapidly. 3. The compound's melting point is below the solvent's boiling point. [13] | 1. Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent.[11]2. Allow the solution to cool much more slowly. Insulating the flask can help.3. If the issue persists, column chromatography may be necessary to remove impurities before attempting recrystallization again. |
| Crystals are the Wrong Color (e.g., Blue or Yellow) | 1. Oxidation of V(III): The sample was exposed to air for a prolonged period, especially while hot, causing oxidation to V(IV) (blue) or V(V) (yellow).[3][4] | 1. Work quickly while the solution is hot. Consider using a flask with a condenser or a stopper to minimize air exposure.[3] For highly sensitive experiments, perform the recrystallization under an inert atmosphere (N₂ or Ar). |
| Insoluble Impurities in Hot Solution | 1. Insoluble contaminants: The crude product contains impurities that are not soluble in the hot recrystallization solvent. | 1. Perform a hot gravity filtration. While the solution is still hot, pour it through a fluted filter paper in a pre-warmed funnel to remove the solid impurities before allowing the filtrate to cool.[7][13] |
Experimental Protocols
Key Experiment: Single-Solvent Recrystallization of this compound
This protocol outlines the standard procedure for purifying the compound using water as the solvent.
-
Solvent Selection : Based on solubility data, deionized water is the preferred solvent. This compound is highly soluble in hot water and less soluble in cold water.[1][12]
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat deionized water to boiling. Add the minimum amount of hot water to the flask to just dissolve the solid.[7] Swirl the flask to ensure all the solid dissolves.
-
Hot Filtration (if necessary) : If you observe any insoluble impurities (e.g., dust, foreign particles), perform a hot gravity filtration. Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solids.[13]
-
Crystallization : Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11][12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing : Wash the crystals on the filter paper with a minimal amount of ice-cold deionized water to remove any adhering mother liquor. Follow this with a wash of cold ethanol or acetone to help dry the crystals, as the compound is insoluble in these solvents.[2]
-
Drying : Allow the crystals to dry completely. Due to their potential to erode in air, they can be stored under an inert atmosphere or in a desiccator.[2]
Data Presentation
The solubility of this compound is not widely tabulated. However, the behavior of the related compound, Ammonium Metavanadate (NH₄VO₃), illustrates key principles of recrystallization, such as the effect of temperature and common ions. The solubility of NH₄VO₃ decreases significantly with the addition of another ammonium salt, such as (NH₄)₂SO₄, an effect that can be exploited to improve crystal yield.[14][15]
Table 1: Solubility of Ammonium Metavanadate (NH₄VO₃) in Water and Aqueous (NH₄)₂SO₄ Solutions [14][15]
| Temperature (K) | Solvent | Molality of (NH₄)₂SO₄ (mol·kg⁻¹) | NH₄VO₃ Solubility (mol·kg⁻¹) |
| 298 | H₂O | 0 | 0.065 |
| 313 | H₂O | 0 | 0.110 |
| 328 | H₂O | 0 | 0.180 |
| 343 | H₂O | 0 | 0.285 |
| 298 | (NH₄)₂SO₄ (aq) | 0.5 | 0.008 |
| 298 | (NH₄)₂SO₄ (aq) | 1.0 | 0.004 |
| 298 | (NH₄)₂SO₄ (aq) | 2.0 | 0.002 |
Note: This data is for Ammonium Metavanadate (Vanadium in +5 oxidation state) and serves to illustrate general solubility principles.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: Standard experimental workflow for single-solvent recrystallization.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. americanelements.com [americanelements.com]
- 2. Vanadium(III)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy this compound (EVT-454296) | 22723-49-5 [evitachem.com]
- 6. The Oxidation States of Vanadium [people.wou.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. JRM | Free Full-Text | Ammonium Metavanadate Fabricated by Selective Precipitation of Impurity Chemicals on Inorganic Flocculants [techscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Side Reactions in Catalysis Using Ammonium Vanadium(III) Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium (B1175870) vanadium(III) sulfate (B86663) in catalytic processes. The focus is on mitigating common side reactions to improve product yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ammonium vanadium(III) sulfate in catalysis?
This compound, NH₄V(SO₄)₂, typically serves as a precursor to the active catalytic species or as a co-catalyst. The vanadium(III) ion is a powerful reducing agent and can participate in single-electron transfer (SET) pathways. In many applications, it is oxidized in situ to a higher oxidation state (e.g., V(IV) or V(V)) which then forms the active catalyst, often an oxo-vanadium species.[1][2][3] Its ability to cycle through multiple oxidation states is key to its catalytic activity.[2][3][4]
Q2: In which types of catalytic reactions is this compound commonly used?
Vanadium compounds, in general, are widely used as catalysts in various oxidation reactions.[1][4][5] These include the epoxidation of allylic alcohols, the oxidation of sulfides to sulfoxides, and the hydroxylation of alkanes and arenes.[1] They are also famously used in the industrial Contact Process for the oxidation of sulfur dioxide to sulfur trioxide.[2][3][6] The V(III) salt is particularly useful when a controlled initiation of the catalytic cycle via a reductive activation step is desired.
Q3: How does this compound help in mitigating side reactions?
The key lies in the controlled generation of the active catalytic species from the V(III) precursor. By carefully controlling the reaction conditions, the concentration of the highly reactive, higher-valent vanadium species can be kept low and constant, thus minimizing undesired side reactions such as over-oxidation or substrate degradation. The sulfate and ammonium counter-ions can also play a role in templating the formation of the active site or influencing the local pH, thereby enhancing selectivity.
Q4: What are the common impurities in this compound and how can they affect my reaction?
Common impurities can include vanadium in other oxidation states (V(IV) or V(V)), other transition metals from the ore processing, and excess sulfates. Vanadyl(IV) species (VO²⁺), a common impurity, can initiate catalysis prematurely or lead to different reaction pathways, affecting reproducibility. The presence of unreacted starting materials from its synthesis, such as ammonium metavanadate, can also introduce variability.[7][8] It is crucial to use a high-purity grade of the salt for sensitive catalytic applications.
Q5: What are the optimal storage and handling conditions for this compound?
This compound is sensitive to air and moisture. The V(III) ion is readily oxidized by atmospheric oxygen, especially in solution, to the V(IV) state.[3] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[9] Handling should ideally be performed in a glovebox or under a blanket of inert gas to prevent degradation.[9]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in catalytic reactions.
Problem 1: Low Product Yield and/or Significant Side Product Formation
This is one of the most frequent challenges, often stemming from the sensitive nature of the vanadium(III) species and the reaction conditions.
-
Possible Cause 1a: Incorrect Catalyst Loading/Concentration
-
Troubleshooting Steps:
-
Verify the calculated catalyst loading.
-
Systematically vary the catalyst concentration to find the optimal loading for your specific substrate and reaction conditions (see Table 1).
-
Ensure the catalyst dissolves completely in the solvent system; poor solubility can lead to lower than expected active catalyst concentration.
-
-
-
Possible Cause 1b: Premature or Uncontrolled Oxidation of V(III)
-
Troubleshooting Steps:
-
Ensure all solvents are rigorously deoxygenated prior to use.
-
Assemble the reaction setup under an inert atmosphere (e.g., using Schlenk line techniques or in a glovebox).
-
Introduce the this compound to the reaction mixture under a positive pressure of inert gas.
-
Analyze your starting material; if it has a greenish tint, it may indicate partial oxidation to V(IV).
-
-
-
Possible Cause 1c: Suboptimal Reaction Temperature
-
Troubleshooting Steps:
-
Lowering the reaction temperature may decrease the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.
-
Conversely, some reactions may require a higher temperature for efficient catalyst turnover.
-
Perform a temperature screen to identify the optimal balance between reaction rate and selectivity (see Table 2).
-
-
Problem 2: Catalyst Deactivation
The catalyst appears to stop working over the course of the reaction, leading to incomplete conversion.
-
Possible Cause 2a: Poisoning by Substrate or Solvent Impurities
-
Troubleshooting Steps:
-
Purify the substrate and solvent to remove potential catalyst poisons such as sulfur compounds, strong coordinating ligands, or water.
-
Techniques like distillation, recrystallization, or passing through a column of activated alumina (B75360) can be effective.
-
-
-
Possible Cause 2b: Formation of Inactive Vanadium Species
-
Troubleshooting Steps:
-
In some cases, the catalyst can precipitate as an inactive oxide or hydroxide. Ensure the pH of the reaction medium is controlled.
-
The formation of stable, inactive vanadium complexes with the product or side products can occur. Analyze the reaction mixture at partial conversion to identify potential inhibitory species.
-
-
Problem 3: Poor Reproducibility of Results
Identical experimental setups yield significantly different results.
-
Possible Cause 3a: Inconsistent Quality of this compound
-
Troubleshooting Steps:
-
Purchase high-purity reagent from a reputable supplier and use the same batch for a series of experiments.
-
If possible, characterize the incoming catalyst by techniques such as UV-Vis spectroscopy or titration to confirm the V(III) content.
-
-
-
Possible Cause 3b: Variations in Reaction Setup and Atmosphere
-
Troubleshooting Steps:
-
Standardize the procedure for solvent degassing and inert atmosphere setup.
-
Ensure the stirring rate is consistent to avoid mass transfer limitations.
-
Use a consistent quality and type of reaction vessel.
-
-
Data Presentation
The following tables provide example data to guide optimization efforts.
Table 1: Effect of this compound Concentration on Product Yield and Selectivity in a Model Oxidation Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product A Yield (%) | Side Product B Yield (%) |
| 0.5 | 24 | 45 | 40 | 5 |
| 1.0 | 18 | 85 | 78 | 7 |
| 2.0 | 12 | 98 | 92 | 6 |
| 5.0 | 10 | 99 | 85 | 14 |
Data is hypothetical and for illustrative purposes.
Table 2: Influence of Reaction Temperature on Side Product Formation
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product A Yield (%) | Selectivity for A (%) |
| 40 | 24 | 75 | 72 | 96 |
| 60 | 12 | 98 | 92 | 94 |
| 80 | 6 | 99 | 88 | 89 |
| 100 | 4 | 99 | 81 | 82 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound under Inert Atmosphere
-
Objective: To prepare a standardized solution of the catalyst precursor while minimizing oxidation.
-
Materials:
-
This compound (high purity)
-
Anhydrous, deoxygenated solvent (e.g., DMF, Acetonitrile)
-
Schlenk flask
-
Gas-tight syringe
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Dry the Schlenk flask under vacuum with heating, then backfill with inert gas.
-
Quickly weigh the desired amount of this compound and add it to the flask under a positive flow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the deoxygenated solvent via a cannula or gas-tight syringe.
-
Stir the mixture with a magnetic stir bar until the solid is fully dissolved.
-
The resulting solution should be stored under an inert atmosphere and used promptly.
-
Protocol 2: Representative Catalytic Oxidation of an Allylic Alcohol
-
Objective: A general procedure for a selective oxidation reaction using the prepared catalyst stock solution.
-
Materials:
-
Allylic alcohol (substrate)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (oxidant)
-
Catalyst stock solution from Protocol 1
-
Anhydrous, deoxygenated reaction solvent (e.g., Dichloromethane)
-
Schlenk tube with a magnetic stir bar
-
-
Procedure:
-
To a dried and inerted Schlenk tube, add the allylic alcohol (1.0 mmol) and the reaction solvent (5 mL).
-
Using a gas-tight syringe, add the required volume of the this compound stock solution (e.g., to achieve 2 mol% loading).
-
Stir the solution at the desired temperature (e.g., 60 °C).
-
Add the TBHP (1.2 mmol) dropwise over 10 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Proposed mechanism for side reaction mitigation.
References
- 1. scispace.com [scispace.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lehigh.edu [lehigh.edu]
- 7. noahchemicals.com [noahchemicals.com]
- 8. Ammonium metavanadate | H4N.O3V | CID 516859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: Synthesis of Ammonium Vanadium(III) Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Ammonium (B1175870) Vanadium(III) Sulfate (B86663). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ammonium vanadium(III) sulfate, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Precipitate | Incomplete reduction of V(IV) to V(III): The reducing agent was insufficient or the reaction was not allowed to proceed to completion. | - Ensure the correct stoichiometric amount of reducing agent is used. - Monitor the reaction for signs of completion, such as the cessation of gas evolution when using zinc[1]. - Allow for sufficient reaction time. |
| Oxidation of V(III) to V(IV): The Vanadium(III) species is sensitive to atmospheric oxygen. | - Conduct the reaction and all subsequent handling steps under an inert atmosphere (e.g., nitrogen or argon). - Use deoxygenated solvents. | |
| Incorrect stoichiometry: The ratio of reactants is not optimal for the formation of the double salt. | - Carefully measure and use the recommended mass ratios of vanadium precursors and ammonium sulfate. For example, a mass ratio of approximately 2.95:1 for V₂(SO₄)₃ to (NH₄)₂SO₄ is suggested for the synthesis of the dodecahydrate form[2]. | |
| Product is Green or Blue Instead of the Expected Color | Presence of Vanadium(IV) impurities: Incomplete reduction or re-oxidation of the V(III) product can lead to contamination with blue V(IV) species. | - Optimize the reduction step by ensuring a slight excess of the reducing agent and adequate reaction time. - Handle the V(III) solution and the final product under an inert atmosphere to prevent oxidation. |
| Formation of hydrates: The anhydrous form of vanadium(III) compounds can hydrate (B1144303) in the presence of moisture, often resulting in a color change. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents where possible. - Dry the final product under vacuum. | |
| Formation of Unwanted Side Products | Reaction with impurities in starting materials: The purity of the initial vanadium source can affect the outcome. | - Use high-purity starting materials. Vanadium(III) sulfate with a purity exceeding 99% can be derived from the dissolution of V₂O₃ in H₂SO₄ under an inert atmosphere[2]. |
| Incorrect reaction temperature: The temperature may not be optimal for the desired reaction pathway. | - Maintain the recommended temperature range for the specific synthesis method. For instance, when starting from Vanadium(III) oxide, a temperature range of 140-260 °C is recommended[2][3]. |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
A1: Pure, anhydrous this compound is typically a solid. The hydrated form, this compound dodecahydrate, is also commonly synthesized. The color of V(III) solutions is characteristically green, while V(IV) solutions are blue[4].
Q2: Why is an inert atmosphere important during the synthesis?
A2: Vanadium(III) is readily oxidized to Vanadium(IV) by atmospheric oxygen. Performing the synthesis and handling of the product under an inert atmosphere, such as nitrogen or argon, is crucial to prevent this oxidation and ensure the purity of the final product.
Q3: What are some common reducing agents for preparing V(III) from V(IV) or V(V) precursors?
A3: Common reducing agents include zinc metal in acidic solution, ethanol (B145695), and tin(II) chloride[1][2]. The choice of reducing agent can depend on the starting material and the desired purity of the final product.
Q4: How can I confirm the oxidation state of vanadium in my product?
A4: The oxidation state can be inferred from the color of the solution (green for V(III), blue for V(IV)). For a more quantitative analysis, techniques such as UV-Vis spectroscopy or cyclic voltammetry can be employed to identify and quantify the different vanadium oxidation states.
Q5: What is the role of ammonium sulfate in the synthesis?
A5: Ammonium sulfate provides the ammonium ions necessary for the formation of the double salt, this compound, which crystallizes from the solution[1][2].
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes key quantitative data for different methods of synthesizing this compound, allowing for easy comparison of reaction conditions.
| Precursor System | Mass Ratio (Precursor: (NH₄)₂SO₄) | Solvent | Reaction Temperature | Purity (%) | Crystal Form |
| V₂(SO₄)₃ / (NH₄)₂SO₄ | 2.95:1 | H₂O | 80°C | >99 | Dodecahydrate |
| VCl₃ / (NH₄)₂SO₄ | 1.00:1 | H₂O | 70°C | 98.5 | Anhydrous |
| VOSO₄·3H₂O / Zn / (NH₄)₂SO₄ | 45.48g : 6.85g : 13.84g (per 100g product) | H₂SO₄ (aq) | Not specified | Not specified | Dodecahydrate |
Table based on data from EvitaChem[2].
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis from Vanadyl Sulfate (VOSO₄) via Zinc Reduction
This protocol describes the synthesis of this compound dodecahydrate by reducing vanadyl sulfate with zinc metal.
Materials:
-
Vanadyl sulfate trihydrate (VOSO₄·3H₂O)
-
Zinc powder or shavings
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Sulfuric acid (H₂SO₄), 37% solution
-
Deionized water (deoxygenated)
-
Ethanol (for washing)
Procedure:
-
In a flask, prepare a solution of ammonium sulfate by dissolving 13.84 g of (NH₄)₂SO₄ in a minimal amount of hot, deoxygenated water.
-
In a separate flask, carefully add 55.54 g of 37% sulfuric acid to a solution of 45.48 g of vanadyl sulfate trihydrate in hot, deoxygenated water.
-
Combine the ammonium sulfate solution with the acidic vanadyl sulfate solution with stirring.
-
Slowly add 6.85 g of zinc powder or shavings to the reaction mixture. The reaction is complete when the evolution of hydrogen gas ceases[1]. The solution should turn from blue (V(IV)) to green (V(III)).
-
Filter the hot solution to remove any unreacted zinc.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the this compound dodecahydrate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities[1].
-
Dry the product under vacuum.
Protocol 2: Synthesis from Vanadium(III) Sulfate (V₂(SO₄)₃)
This protocol outlines the direct synthesis of this compound dodecahydrate from vanadium(III) sulfate.
Materials:
-
Vanadium(III) sulfate (V₂(SO₄)₃)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water (deoxygenated)
Procedure:
-
Prepare two separate solutions by dissolving 40.86 g of vanadium(III) sulfate and 13.84 g of ammonium sulfate in hot, deoxygenated water[1].
-
Under an inert atmosphere, combine the two solutions with vigorous stirring[1][2].
-
Allow the mixed solution to cool slowly to room temperature to induce crystallization of the double salt[1].
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold, deoxygenated water or ethanol.
-
Dry the product under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Vanadium(III)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 2. Buy this compound (EVT-454296) | 22723-49-5 [evitachem.com]
- 3. JPH1111949A - Production of vanadium (iii) sulfate and its sulfuric acid aqueous solution - Google Patents [patents.google.com]
- 4. Vanadyl sulfate - Wikipedia [en.wikipedia.org]
Preventing the oxidation of V(III) to V(IV) during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Vanadium(III) to Vanadium(IV) during experiments.
Troubleshooting Guide
Issue: My V(III) solution is changing color from green to blue/yellow. What is happening?
A color change from the characteristic green of aqueous V(III) ions to blue or yellow indicates oxidation to V(IV) (blue as VO²⁺) or subsequently to V(V) (yellow as VO₂⁺). This is a common issue and can be addressed by following the troubleshooting steps below.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure that your glovebox or Schlenk line is maintaining a strictly inert atmosphere. Check for leaks and ensure the oxygen and water levels are below 1 ppm.[1]
-
Solvent Purity: Confirm that your solvents have been thoroughly deoxygenated and dried. Dissolved oxygen is a primary culprit for V(III) oxidation.[2]
-
Glassware Preparation: Ensure all glassware was oven-dried and cooled under an inert atmosphere before use to remove any adsorbed moisture.
-
pH of the Solution: The stability of V(III) is pH-dependent. In acidic solutions, V(III) is more stable against oxidation compared to neutral or alkaline conditions. Consider adjusting the pH of your solution if your experimental conditions allow.
-
Purity of Starting Material: If you are preparing V(III) from a precursor like V₂O₃, ensure its purity. The presence of higher oxidation state impurities can affect the stability of your V(III) solution.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main causes of V(III) oxidation to V(IV) in an experimental setting?
A1: The primary causes for the oxidation of V(III) to V(IV) are exposure to:
-
Atmospheric Oxygen: V(III) is readily oxidized by oxygen in the air.[2]
-
Dissolved Oxygen in Solvents: Solvents that have not been properly deoxygenated contain dissolved oxygen that will react with V(III).
-
Moisture: Water can facilitate oxidation reactions. Vanadium(III) chloride, a common starting material, is highly hygroscopic.[1]
-
Incorrect pH: V(III) is more susceptible to oxidation in neutral or alkaline solutions.[4]
Q2: What is the visual indicator of V(III) oxidation?
A2: In aqueous solutions, V(III) typically forms a green hexaaqua complex, [V(H₂O)₆]³⁺. Upon oxidation to V(IV), the solution turns blue due to the formation of the vanadyl ion, [VO(H₂O)₅]²⁺. Further oxidation to V(V) can result in a yellow solution containing the dioxovanadium(V) ion, [VO₂(H₂O)₄]⁺.[3]
Q3: How can I prepare a stable V(III) solution?
A3: To prepare a stable V(III) solution, you must work under a strict inert atmosphere (e.g., a glovebox or using a Schlenk line). A common method involves dissolving a V(III) salt, such as VCl₃, in a deoxygenated acidic aqueous solution. The acidic conditions help to stabilize the V(III) oxidation state.
Q4: Are there any chemical additives that can help prevent V(III) oxidation?
A4: Yes, the addition of a suitable reducing agent can help maintain vanadium in the +3 oxidation state. The choice of reducing agent depends on the specific experimental conditions and the compatibility with your reaction. It's crucial to select a reducing agent with a redox potential that is appropriate for the V(IV)/V(III) couple and is stable and effective at the desired pH.[4]
Q5: What is the standard redox potential for the V(IV)/V(III) couple?
A5: The standard redox potential (E°) for the reaction VO²⁺ + 2H⁺ + e⁻ ⇌ V³⁺ + H₂O is +0.34 V versus the standard hydrogen electrode (SHE). The positive potential indicates that V(III) is susceptible to oxidation by agents with a higher redox potential, such as oxygen.
Quantitative Data on V(III) Stability
While specific kinetic data for the oxidation of V(III) by dissolved oxygen across a wide range of conditions can be complex and dependent on the specific ligands present, the following table summarizes key thermodynamic and qualitative stability information.
| Parameter | Value/Observation | Significance for V(III) Stability |
| Standard Redox Potential (E°) | V³⁺/V²⁺: -0.26 V | A negative value indicates V²⁺ is a strong reducing agent. |
| VO²⁺/V³⁺: +0.34 V | A positive value indicates V³⁺ is susceptible to oxidation.[2] | |
| O₂/H₂O: +1.23 V | Oxygen has a much higher redox potential, making it a strong oxidizing agent for V(III).[2] | |
| pH Effect | More stable in acidic solutions. | Hydrolysis and subsequent oxidation are more favorable at higher pH. |
| Ligand Effect | Complexation can alter the redox potential. | The stability of V(III) can be enhanced by choosing appropriate ligands. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous V(III) Solution using a Schlenk Line
Objective: To prepare a stock solution of V(III) in an acidic aqueous medium with minimal oxidation.
Materials:
-
Vanadium(III) chloride (VCl₃)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Schlenk flask
-
Gas-tight syringe
-
Cannula
-
Inert gas (Argon or Nitrogen)
-
Schlenk line setup
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.
-
Solvent Degassing: Deoxygenate the deionized water and concentrated HCl by sparging with an inert gas for at least 30 minutes.
-
Inert Atmosphere: Assemble the Schlenk flask on the Schlenk line and evacuate and backfill with inert gas three times to establish an inert atmosphere.
-
Reagent Transfer: In a glovebox, weigh the desired amount of VCl₃ into the Schlenk flask. Seal the flask.
-
Solution Preparation: a. Using a gas-tight syringe, add the degassed concentrated HCl to the Schlenk flask to achieve the desired acidic concentration (e.g., 1 M HCl). b. Slowly add the degassed deionized water via cannula transfer to reach the final desired volume and concentration of V(III). c. Stir the solution under a positive pressure of inert gas until the VCl₃ has completely dissolved. The solution should be green.
-
Storage: Store the V(III) solution in the sealed Schlenk flask under a positive pressure of inert gas. For longer-term storage, it is advisable to keep the solution in a refrigerator.
Protocol 2: Use of a Reducing Agent to Stabilize V(III)
Objective: To stabilize a prepared V(III) solution against trace oxygen contamination using a chemical reducing agent.
Materials:
-
Prepared V(III) solution (from Protocol 1)
-
Ascorbic acid or Sodium dithionite
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Reducing Agent Selection:
-
Preparation of Reducing Agent Solution: In a separate Schlenk flask, prepare a stock solution of the chosen reducing agent in deoxygenated water.
-
Addition to V(III) Solution: a. Under a positive flow of inert gas, use a gas-tight syringe to add a small molar excess of the reducing agent solution to the V(III) solution. b. The amount to be added should be determined empirically, starting with a low concentration to avoid unwanted side reactions.
-
Monitoring: Monitor the color of the V(III) solution. The presence of the reducing agent should help maintain the green color of the V(III) species.
Visualizations
Caption: Workflow for the preparation of an aqueous V(III) solution.
Caption: Simplified pathway of vanadium oxidation states and their colors.
References
- 1. benchchem.com [benchchem.com]
- 2. Vanadium transition metal Chemistry ions vanadium(II) V2+ vanadium(III) V3+ vanadium(IV) [VO2]2+ vanadium(V) VO2+ vanadate VO43- redox chemical reactions complexes demonstration of oxidation states principal oxidation states +2 +3 +4 +5 balanced equations Niobium Tantalum Dubnium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting unexpected color changes in vanadium sulfate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadium sulfate (B86663) solutions. Unexpected color changes can indicate shifts in vanadium's oxidation state or other issues. This guide will help you identify the cause and take corrective action.
Frequently Asked Questions (FAQs)
Q1: What are the expected colors of vanadium sulfate solutions in different oxidation states?
A1: Vanadium can exist in several oxidation states in aqueous solutions, each with a distinct color. The four most common oxidation states and their corresponding colors are summarized in the table below.[1][2][3][4]
| Oxidation State | Vanadium Ion | Color |
| +5 | VO₂⁺ (dioxovanadium(V)) | Yellow |
| +4 | VO²⁺ (vanadyl) | Blue |
| +3 | V³⁺ | Green |
| +2 | V²⁺ | Violet (Lavender) |
Q2: My yellow vanadium(V) solution turned green and then blue without adding a reducing agent. What happened?
A2: A color change from yellow (V⁵⁺) to green and then to blue (V⁴⁺) indicates a reduction of the vanadium species.[2][5] This can happen unintentionally. A common cause is the presence of reducing impurities in your reagents or solvent. For instance, some grades of sulfuric acid may contain reducing agents. Also, if the solution is prepared from ammonium (B1175870) metavanadate, incomplete initial oxidation could be a factor.[1][5]
Q3: I prepared a violet vanadium(II) solution, but it quickly turned green. Why?
A3: Vanadium(II) is a powerful reducing agent and is very sensitive to oxidation, especially by atmospheric oxygen.[4][5] If your violet V²⁺ solution turns green (the color of V³⁺), it has been oxidized.[5] This reaction can be rapid, especially in warm solutions.[5] To prevent this, it's crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.
Q4: The color of my vanadium solution is a brownish or murky color. What does this indicate?
A4: A brownish or unclear color often suggests a mixture of vanadium oxidation states.[6] For example, a combination of yellow V⁵⁺ and blue V⁴⁺ can appear green, but other mixtures can result in less distinct colors.[2] Precipitation of vanadium oxides or hydroxides can also cause turbidity and discoloration, which can be influenced by the pH of the solution.[3]
Troubleshooting Guide
If you are observing unexpected color changes in your vanadium sulfate solution, follow this troubleshooting workflow:
References
Vanadium(III) Speciation in Sulfate Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the impact of pH on the speciation of vanadium(III) in sulfate (B86663) media. The following resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Introduction to Vanadium(III) Speciation
In aqueous sulfate media, the trivalent vanadium ion, V(III), exists as the hexaaqua complex, [V(H₂O)₆]³⁺, only in strongly acidic solutions. As the pH of the solution increases, this complex undergoes successive deprotonation, leading to the formation of various hydrolyzed species. The distribution of these species is critically dependent on the pH of the medium. Understanding this pH-dependent speciation is crucial for controlling the reactivity, stability, and bioavailability of vanadium(III) in various applications. Vanadium(III) has been observed to begin hydrolysis at a pH of approximately 1.[1]
Troubleshooting Guide
Researchers may encounter several challenges during the experimental investigation of vanadium(III) speciation. This guide addresses common issues and provides practical solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution color changes from green to blue or yellow. | Oxidation of V(III) to V(IV) (blue) or V(V) (yellow). V(III) solutions are sensitive to atmospheric oxygen. | Prepare solutions using deoxygenated solvents. Purge all solutions and the reaction vessel with an inert gas (e.g., argon or nitrogen). Work quickly and keep solutions sealed from the atmosphere. |
| Precipitate forms upon increasing pH. | Formation of insoluble vanadium(III) hydroxide (B78521), V(OH)₃, or other polymeric species at higher pH values. | Conduct experiments at concentrations where vanadium(III) remains soluble across the desired pH range. If precipitation is unavoidable, ensure thorough characterization of the solid phase. |
| Inconsistent or non-reproducible potentiometric or spectrophotometric readings. | 1. Slow equilibration of V(III) species after pH adjustment.2. Fluctuation in temperature.3. Electrode fouling or malfunction.4. Photochemical reactions. | 1. Allow sufficient time for the solution to reach equilibrium after each pH adjustment before taking measurements.2. Use a constant temperature bath to maintain a stable experimental temperature.3. Regularly clean and calibrate pH and reference electrodes according to the manufacturer's instructions.4. Protect the experimental setup from direct light if photosensitive reactions are suspected. |
| Difficulty in preparing a stable V(III) stock solution. | Incomplete reduction of the vanadium precursor or re-oxidation during preparation. | Ensure the complete reduction of the starting material (e.g., V₂O₅ or VOSO₄) by using a suitable reducing agent and monitoring the reaction. Handle the resulting V(III) solution under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary vanadium(III) species present in a sulfate solution at different pH values?
A1: In a typical aqueous sulfate medium, the dominant vanadium(III) species change with increasing pH as follows:
-
pH < 2: The hexaaqua ion, [V(H₂O)₆]³⁺, is the predominant species.
-
pH 2 - 4: The monohydroxo complex, [V(OH)(H₂O)₅]²⁺, becomes significant, reaching its maximum concentration around pH 3.[1]
-
pH 4 - 6: The dihydroxo complex, [V(OH)₂(H₂O)₄]⁺, is the major species, with its highest concentration around pH 4.[1]
-
pH > 6: Further hydrolysis leads to the precipitation of vanadium(III) hydroxide, V(OH)₃.
Q2: How does the presence of sulfate ions affect the speciation of vanadium(III)?
A2: Sulfate ions can form complexes with vanadium(III), such as [V(SO₄)(H₂O)ₓ]⁺. The formation of these complexes can compete with the hydrolysis reactions, potentially shifting the pH ranges at which the different hydroxo species are dominant. The extent of this effect depends on the sulfate concentration.
Q3: What is the visual appearance of a vanadium(III) sulfate solution as the pH changes?
A3: A freshly prepared acidic solution of vanadium(III) sulfate is typically green, characteristic of the [V(H₂O)₆]³⁺ ion. As the pH increases and hydrolysis occurs, the color may change, although specific color changes associated with each hydrolyzed species are not well-documented and can be subtle. A significant color change to blue or yellow is indicative of oxidation to V(IV) or V(V), respectively.
Q4: What is the first acidity constant (pKa) for the hydrolysis of the [V(H₂O)₆]³⁺ ion?
A4: The first acidity constant (pKa) for the reaction [V(H₂O)₆]³⁺ ⇌ [V(OH)(H₂O)₅]²⁺ + H⁺ has been estimated to be approximately 2.47.[2][3] This indicates that the hydrolysis of vanadium(III) begins in acidic conditions.
Quantitative Data on Vanadium(III) Hydrolysis
The speciation of vanadium(III) in an aqueous medium is governed by the following hydrolysis equilibria:
-
V³⁺ + H₂O ⇌ [V(OH)]²⁺ + H⁺
-
V³⁺ + 2H₂O ⇌ [V(OH)₂]⁺ + 2H⁺
-
V³⁺ + 3H₂O ⇌ V(OH)₃(s) + 3H⁺
The following table summarizes the approximate distribution of the major soluble vanadium(III) species as a function of pH. This data is compiled from literature sources and should be considered as an illustrative guide.[1]
| pH | % [V(H₂O)₆]³⁺ | % [V(OH)(H₂O)₅]²⁺ | % [V(OH)₂(H₂O)₄]⁺ |
| 1.0 | > 90 | < 10 | ~ 0 |
| 2.0 | ~ 75 | ~ 25 | < 1 |
| 3.0 | ~ 20 | ~ 70 (Max) | ~ 10 |
| 4.0 | < 5 | ~ 35 | ~ 60 (Max) |
| 5.0 | ~ 0 | ~ 10 | ~ 90 |
| 6.0 | ~ 0 | < 5 | > 95 (Precipitation likely) |
Note: The exact percentages can vary with the total vanadium concentration and the ionic strength of the medium.
Experimental Protocols
Preparation of a Vanadium(III) Sulfate Stock Solution
Objective: To prepare a stable stock solution of vanadium(III) sulfate.
Materials:
-
Vanadium(V) pentoxide (V₂O₅) or Vanadyl sulfate (VOSO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water, deoxygenated
-
Reducing agent (e.g., sodium dithionite, zinc amalgam, or electrolytic reduction)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolution of Vanadium Precursor:
-
If starting from V₂O₅, dissolve a known quantity in a minimal amount of concentrated sulfuric acid with gentle heating.
-
If using VOSO₄, dissolve a known amount in deoxygenated deionized water containing a small amount of sulfuric acid to prevent hydrolysis.
-
-
Reduction to Vanadium(III):
-
Chemical Reduction: Slowly add a stoichiometric amount of a suitable reducing agent (e.g., sodium dithionite) to the vanadium solution while stirring under an inert atmosphere. The color of the solution will change, typically to green, indicating the formation of V(III).
-
Electrolytic Reduction: Perform a controlled potential electrolysis at a suitable cathode (e.g., platinum or mercury pool) until the solution turns green and the current drops to a steady minimum.
-
-
Standardization and Storage:
-
Determine the exact concentration of V(III) in the stock solution using a standard analytical technique, such as titration with a standardized oxidizing agent (e.g., potassium permanganate).
-
Store the standardized V(III) solution under an inert atmosphere in a sealed container, preferably in a refrigerator to minimize degradation.
-
Potentiometric Titration for Determination of Hydrolysis Constants
Objective: To determine the hydrolysis constants of vanadium(III) by monitoring the pH change upon addition of a base.
Materials:
-
Standardized vanadium(III) sulfate stock solution
-
Standardized sodium hydroxide (NaOH) solution (carbonate-free)
-
Inert electrolyte solution (e.g., sodium sulfate) to maintain constant ionic strength
-
Calibrated pH electrode and reference electrode
-
Autotitrator or manual titration setup
-
Constant temperature bath
-
Inert gas supply
Procedure:
-
Setup: Assemble the titration cell in a constant temperature bath. The cell should be equipped with a pH electrode, a reference electrode, a burette for the titrant, and an inlet/outlet for the inert gas.
-
Initial Solution: Add a known volume of the V(III) stock solution and the inert electrolyte to the titration cell. Dilute with deoxygenated deionized water to a known total volume. Start bubbling the inert gas through the solution.
-
Titration: Once the initial pH reading is stable, begin the titration by adding small, precise increments of the standardized NaOH solution.
-
Data Acquisition: Record the pH of the solution after each addition of NaOH, ensuring the reading is stable before proceeding to the next addition.
-
Data Analysis: Plot the pH as a function of the volume of NaOH added. The resulting titration curve can be analyzed using appropriate software (e.g., LETAGROP or SUPERQUAD) to calculate the hydrolysis constants (β values) for the formation of the various hydroxo complexes.
Visualizations
References
Technical Support Center: Purification of Commercial Ammonium Vanadium(III) Sulfate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of impurities from commercial Ammonium (B1175870) Vanadium(III) Sulfate (B86663), NH₄V(SO₄)₂·12H₂O.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial ammonium vanadium(III) sulfate?
A1: The most prevalent impurity is vanadium(IV) in the form of vanadyl sulfate, (VO)SO₄.[1] This occurs due to the oxidation of the vanadium(III) ion by atmospheric oxygen.[1][2] Depending on the grade and manufacturing process, other metallic impurities such as iron, chromium, nickel, copper, and aluminum may also be present.[3]
Q2: My solid this compound is not a uniform color. What does this indicate?
A2: Pure, anhydrous vanadium(III) sulfate is a pale yellow solid, while its hydrated form, which is what this compound typically is, can appear as violet or green crystals. A green color in the solid or in solution often indicates the presence of vanadium(IV) species.[2][4][5] A non-uniform color suggests partial oxidation of the product.
Q3: How can I confirm the presence of Vanadium(IV) impurities?
A3: The presence of V(IV) can be confirmed using UV-Vis spectroscopy. The V(III) and V(IV) ions have distinct absorption spectra, allowing for their identification and quantification.[6] The color change from the expected violet/blue of V(III) to green is a strong qualitative indicator of V(IV) contamination, as green is often a mix of the blue V(IV) and any remaining yellow from the V(V) precursor or the violet/blue of V(III).[2][4]
Q4: What is the best method to purify commercial this compound?
A4: Recrystallization is the most effective and common method for purifying solid inorganic compounds like this compound.[7][8] This process relies on the difference in solubility of the compound in a hot versus a cold solvent to separate it from impurities.[9]
Q5: Why is it crucial to handle this compound under an inert atmosphere?
A5: Vanadium(III) compounds are sensitive to air and are readily oxidized by atmospheric oxygen to vanadium(IV).[1][2] To prevent this degradation during purification and handling, all procedures should be performed under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Initial solid is green or has green patches. | Oxidation of V(III) to V(IV) has occurred during storage or shipping. | Proceed with the recrystallization protocol. The process is designed to remove V(IV) impurities. Store the purified product under an inert atmosphere.[8] |
| During dissolution in hot water, the solution turns green. | Oxidation is occurring due to the presence of dissolved oxygen in the solvent or exposure to air. | Ensure you are using deoxygenated water and maintaining a positive pressure of inert gas (nitrogen or argon) over the solution throughout the process.[2] |
| No crystals form upon cooling. | The solution is not sufficiently saturated. Too much solvent was added. | Reheat the solution and evaporate some of the solvent under a gentle stream of inert gas to increase the concentration. Allow it to cool again. Seeding the solution with a tiny crystal of the pure compound can also induce crystallization.[10] |
| Crystals are very fine or form an oil. | The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals or oiling out.[10] |
| The purified crystals are still greenish. | The recrystallization was not efficient enough to remove all V(IV) impurities. | A second recrystallization may be necessary. Ensure slow cooling and proper washing of the filtered crystals with a small amount of cold, deoxygenated solvent. |
Experimental Protocols
Purity Analysis by UV-Vis Spectroscopy
A quantitative analysis of V(III) and V(IV) content can be performed using UV-Vis spectroscopy.
-
Prepare Standards: Create a series of standard solutions of known concentrations for both V(III) and V(IV) sulfates in deoxygenated dilute sulfuric acid.
-
Acquire Spectra: Measure the absorbance spectra for each standard solution to determine their characteristic peaks and molar absorptivities. V(III) and V(IV) ions have distinct absorbance maxima.[6]
-
Analyze Sample: Prepare a solution of your this compound in deoxygenated dilute sulfuric acid. Measure its UV-Vis spectrum.
-
Quantify: Use the Beer-Lambert law and the absorbance values at the characteristic peaks to determine the concentration of V(III) and V(IV) in your sample.[11]
Recrystallization of this compound
This procedure must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent oxidation of the vanadium(III).
Materials:
-
Commercial this compound
-
Deionized water, deoxygenated (by boiling and cooling under nitrogen or argon, or by sparging with the inert gas)
-
Ethanol (B145695), deoxygenated
-
Schlenk flask or three-necked round-bottom flask
-
Cannula or filter stick
-
Heating mantle
-
Ice bath
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the apparatus (e.g., Schlenk flask with a condenser) and ensure it is clean, dry, and purged with an inert gas.[7]
-
Dissolution: Place the impure this compound in the flask. Add a minimum amount of hot (~70-80 °C), deoxygenated deionized water dropwise while stirring until the solid is completely dissolved.[10] Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration under an inert atmosphere into a clean, purged flask. This can be done using a pre-warmed filter funnel or a filter cannula.
-
Crystallization: Allow the clear, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by filtration under an inert atmosphere. A Schlenk filter stick or similar apparatus is suitable for this.
-
Washing: Wash the crystals with a small amount of cold, deoxygenated ethanol to remove any adhering mother liquor which contains the impurities.[12] this compound is insoluble in ethanol.
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.
-
Storage: Store the dry, purified crystals in a sealed container under an inert atmosphere to prevent re-oxidation.[8]
Data Presentation
The following table summarizes data on impurity removal from vanadium-containing solutions. While not specific to the recrystallization of this compound, it provides an indication of the effectiveness of purification processes in removing common metallic and non-metallic impurities.
| Impurity Element | Initial Concentration | Final Concentration | Removal Efficiency (%) | Purification Method | Reference |
| Phosphorus (P) | 0.12% | 0.018% | 85.2% | Precipitation with Flocculant | [13] |
| Silicon (Si) | 0.056% | 0.041% | 26.8% | Precipitation with Flocculant | [13] |
| Arsenic (As) | 0.092% | 0.033% | 64.1% | Precipitation with Flocculant | [13] |
| Aluminum (Al) | 21.2 g/L | 10.24 g/L | 51.67% | Ammonium Alum Crystallization | [1] |
| Various Metals | - | < 10 ppm | > 99% | Solvent Extraction | [3] |
Note: The data above is for the purification of ammonium metavanadate or vanadium-rich industrial solutions and should be considered illustrative for the potential of purification techniques.
Mandatory Visualization
Caption: Purification and troubleshooting workflow for this compound.
References
- 1. Purification of high-performance vanadium electrolyte from Al-containing solutions via NH<sub>4</sub>Al(SO<sub>4</sub>)<sub>2</sub>·12H<sub>2</sub>O crystallization and saponified P204 (D2EHPA) extraction - Arabian Journal of Chemistry [arabjchem.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. mt.com [mt.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kbcc.cuny.edu [kbcc.cuny.edu]
- 12. Vanadium(III)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 13. JRM | Free Full-Text | Ammonium Metavanadate Fabricated by Selective Precipitation of Impurity Chemicals on Inorganic Flocculants [techscience.com]
Technical Support Center: Ammonium Vanadium(III) Sulfate Hydration State Control
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) for managing the hydration state of ammonium (B1175870) vanadium(III) sulfate (B86663) (NH₄V(SO₄)₂·nH₂O) crystals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ammonium vanadium(III) sulfate crystals have changed color. What does this indicate?
A1: A color change in your crystals typically signifies a change in the hydration state or oxidation of the vanadium ion. The fully hydrated V(III) aquo-ion, [V(H₂O)₆]³⁺, is green, which suggests that the fully hydrated salt should appear green.[1] However, sources report the dodecahydrate crystals as being dark-red, violet, or even black.[2] Another source describes the typical appearance as blue-green crystals.[3] This discrepancy may arise from slight variations in crystal purity or viewing conditions.
A significant shift, for instance from a crystalline green/violet to a pale powder, likely indicates the loss of water of crystallization (dehydration). If the color changes to blue, it may indicate oxidation from Vanadium(III) to Vanadium(IV) (present in vanadyl sulfate).
Q2: My crystals appear "eroded" or have turned into a powder after being left out. Why did this happen?
A2: This is a classic sign of dehydration. The most common form of this salt, this compound dodecahydrate (·12H₂O), is unstable in open air and readily loses its water of crystallization, a process known as efflorescence.[4] To prevent this, crystals should be stored in a tightly sealed container or under controlled humidity.
Q3: I have an anhydrous powder of this compound. How should I store it?
A3: The anhydrous form is described as hygroscopic, meaning it will readily absorb moisture from the atmosphere.[4] You must store it in a desiccator or a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) to prevent it from absorbing water and converting into a hydrated form.
Q4: What is the most stable form of this compound at room temperature?
A4: The dodecahydrate (NH₄V(SO₄)₂·12H₂O) is the form that crystallizes from aqueous solutions.[4] However, its tendency to "erode" in the air suggests it is only stable under specific humidity conditions. The stability of intermediate hydrates, such as a hexahydrate, is not well-documented for the V(III) salt, but the related Vanadium(II) salt forms a stable hexahydrate.[5] For long-term storage and to ensure a known hydration state, it is best to store the material in a controlled environment, such as a desiccator with a saturated salt solution to maintain a specific relative humidity.
Q5: My sample has a melting point around 45°C. What does this tell me?
A5: A melting point of 45°C is characteristic of the dodecahydrate form (NH₄V(SO₄)₂·12H₂O).[2] This is a useful thermal property for identifying the fully hydrated state. Note that this is a low melting point, so care should be taken not to store the crystals in excessively warm locations.
Data Presentation: Hydration State Properties
The following table summarizes the known properties of different hydration states of this compound. Data on intermediate hydrates is limited.
| Property | Dodecahydrate (·12H₂O) | Anhydrous |
| Formula | NH₄V(SO₄)₂·12H₂O | NH₄V(SO₄)₂ |
| Common Appearance | Dark-red, violet, black, or blue-green crystals[2][3] | Pale powder (color not specified, likely pale green/yellow) |
| Melting Point | 45 °C[2] | >300 °C (decomposes) |
| Stability in Air | Unstable; efflorescent (loses water)[4] | Hygroscopic (absorbs water)[4] |
| Solubility | Soluble in water | Dissolves in water to form the hydrated complex |
Experimental Protocols
Protocol 1: Controlled Dehydration of Dodecahydrate Crystals
This protocol describes a gentle method for partial or full dehydration.
-
Preparation : Place a known weight of finely ground NH₄V(SO₄)₂·12H₂O crystals in a shallow glass weighing dish.
-
Desiccator Setup : Prepare a desiccator with a strong desiccant like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide for complete dehydration. For partial dehydration, use a saturated salt solution to achieve a specific relative humidity (see reference tables for saturated salt solutions).
-
Dehydration Process : Place the weighing dish inside the desiccator at room temperature. For faster dehydration, a vacuum desiccator can be used.
-
Monitoring : Periodically (e.g., every 24 hours), quickly remove the dish and weigh it to monitor the mass loss. Continue until the mass becomes constant, indicating that equilibrium has been reached.
-
Characterization : Use techniques like Thermogravimetric Analysis (TGA) to confirm the final number of water molecules.
Protocol 2: Rehydration of Anhydrous Salt
This protocol allows for the controlled rehydration of the anhydrous powder.
-
Preparation : Place a known weight of anhydrous NH₄V(SO₄)₂ in a shallow weighing dish.
-
Hydration Chamber Setup : Prepare a sealed chamber (a desiccator cabinet works well) containing a beaker of distilled water to create a high-humidity environment (~100% RH).
-
Hydration Process : Place the weighing dish in the hydration chamber at room temperature.
-
Monitoring : Periodically weigh the sample to monitor the increase in mass due to water absorption. Continue until the mass stabilizes. For the dodecahydrate, the theoretical mass increase from the anhydrous form is approximately 45.6%.
-
Characterization : Confirm the formation of the desired hydrate (B1144303) via melting point analysis (should be ~45°C for the dodecahydrate) or other analytical techniques.
Protocol 3: Synthesis of Dodecahydrate Crystals
This protocol is for preparing fresh crystals of NH₄V(SO₄)₂·12H₂O.
-
Solution Preparation : Prepare separate, concentrated solutions of vanadium(III) sulfate (V₂(SO₄)₃) and ammonium sulfate ((NH₄)₂)SO₄) in deionized water. A stoichiometric ratio should be used. For example, dissolve 40.86 g of V₂(SO₄)₃ and 13.84 g of (NH₄)₂SO₄ in separate volumes of hot water.[4]
-
Mixing : While stirring vigorously, combine the two hot solutions.
-
Crystallization : Allow the mixed solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation : Collect the precipitated crystals by vacuum filtration.
-
Washing : Wash the crystals briefly with a small amount of ice-cold ethanol (B145695) to remove any surface impurities.
-
Drying and Storage : Gently pat the crystals dry with filter paper. Immediately transfer them to a tightly sealed container for storage to prevent dehydration.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Constituent V(III) ammonium sulfate V(III) - NH4V(SO4)2 | SSHADE [sshade.eu]
- 3. Buy this compound (EVT-454296) | 22723-49-5 [evitachem.com]
- 4. Vanadium(III)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 5. Vanadium(II)-ammonium sulfate - Crystal growing [en.crystalls.info]
Validation & Comparative
A Comparative Analysis of Ammonium Vanadium(III) Sulfate and Vanadium(III) Chloride as Catalysts in Organic Synthesis
In the landscape of catalytic chemistry, vanadium compounds have carved a niche as versatile and efficient catalysts for a variety of organic transformations. Among these, ammonium (B1175870) vanadium(III) sulfate (B86663) and vanadium(III) chloride are two noteworthy examples that have demonstrated utility in facilitating key chemical reactions. This guide provides a comparative overview of their catalytic performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.
Overview of Catalytic Applications
Vanadium(III) chloride (VCl₃) is a well-established Lewis acid catalyst employed in a range of organic reactions, including the cleavage of acetonide groups and pinacol (B44631) coupling reactions.[1] Its catalytic activity has been prominently showcased in the Biginelli condensation, a one-pot cyclocondensation reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.[2][3]
Ammonium vanadium(III) sulfate, while less extensively documented as a direct catalyst in the literature compared to VCl₃, is recognized for its role in oxidation reactions, leveraging the electron transfer capabilities of the vanadium(III) ion.[4] While direct comparative studies are scarce, related vanadium compounds, such as ammonium metavanadate (a vanadium(V) species), have shown high efficacy in the synthesis of α-hydroxyphosphonates, another class of biologically significant molecules.[5] This suggests the potential of vanadium(III) sulfate complexes in similar transformations.
Performance in the Biginelli Reaction
The Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), provides a valuable platform to assess catalytic efficiency. Vanadium(III) chloride has been successfully employed as a catalyst in this reaction, demonstrating good to excellent yields under relatively mild conditions.
Experimental Data for Vanadium(III) Chloride in the Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile (B52724) | 6 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | 6 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | 8 | 90 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | 5 | 88 |
| 5 | Benzaldehyde | Methyl acetoacetate | Urea | Acetonitrile | 6 | 90 |
| 6 | Benzaldehyde | Ethyl acetoacetate | Thiourea | Acetonitrile | 6 | 94 |
Data synthesized from representative literature on VCl₃ catalyzed Biginelli reactions.
Experimental Protocol: Vanadium(III) Chloride Catalyzed Biginelli Reaction
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and vanadium(III) chloride (10 mol%) in acetonitrile (5 mL) is stirred at reflux for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then quenched with cold water and the resulting solid is filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure dihydropyrimidinone.
Performance in the Synthesis of α-Hydroxyphosphonates
The synthesis of α-hydroxyphosphonates is another crucial reaction in organic chemistry, often achieved through the hydrophosphonylation of aldehydes. While direct data for this compound is limited, the performance of the related ammonium metavanadate provides a strong indication of the potential of ammonium-vanadium complexes in this transformation.
Experimental Data for Ammonium Metavanadate in the Synthesis of α-Hydroxyphosphonates
| Entry | Aldehyde | Trialkyl phosphite (B83602) | Solvent | Time (min) | Yield (%) |
| 1 | 2-Chloroquinoline-3-carbaldehyde | Triethyl phosphite | Solvent-free | 5 | 94 |
| 2 | 4-Oxo-4H-chromene-3-carbaldehyde | Triethyl phosphite | Solvent-free | 10 | 90 |
| 3 | Benzaldehyde | Triethyl phosphite | Solvent-free | 20 | 90 |
| 4 | 4-Chlorobenzaldehyde | Triethyl phosphite | Solvent-free | 25 | 88 |
| 5 | 4-Nitrobenzaldehyde | Triethyl phosphite | Solvent-free | 15 | 92 |
| 6 | Cinnamaldehyde | Triethyl phosphite | Solvent-free | 30 | 85 |
Data sourced from studies on ammonium metavanadate catalyzed synthesis of α-hydroxyphosphonates.[5]
Experimental Protocol: Ammonium Metavanadate Catalyzed Synthesis of α-Hydroxyphosphonates
A mixture of an aldehyde (2.5 mmol), triethyl phosphite (2.5 mmol), and ammonium metavanadate (10 mol%) is stirred at room temperature under solvent-free conditions for the specified time. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is purified by column chromatography on silica (B1680970) gel to yield the pure α-hydroxyphosphonate.
Mechanistic Insights and Logical Relationships
The catalytic cycles for both the Biginelli reaction and the synthesis of α-hydroxyphosphonates involve the activation of the aldehyde by the vanadium catalyst. The Lewis acidic nature of the vanadium center is crucial for enhancing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack.
Caption: Proposed catalytic cycle for the Vanadium(III) Chloride catalyzed Biginelli reaction.
References
- 1. Vanadium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Vanadium(III) chloride | 7718-98-1 [chemicalbook.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-454296) | 22723-49-5 [evitachem.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
A comparative study of different vanadium alums in organic synthesis
A Comparative Guide to Vanadium Alums in Organic Synthesis
Vanadium compounds have emerged as versatile and efficient catalysts in a variety of organic transformations, primarily owing to the ability of vanadium to exist in multiple oxidation states. This property facilitates their participation in redox cycles, making them valuable in reactions such as oxidations, epoxidations, and the synthesis of heterocyclic compounds. While true "vanadium alums" in the strict sense of double sulfates are not extensively used, various vanadium salts and complexes, often loosely referred to as such, demonstrate significant catalytic activity. This guide provides a comparative overview of the performance of representative vanadium compounds in selected organic syntheses, supported by experimental data and detailed protocols.
Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Vanadium catalysts, particularly in higher oxidation states, are effective in promoting this reaction, often with high selectivity. Here, we compare the catalytic performance of Vanadyl Sulfate (B86663) (VOSO₄) and Vanadium Pentoxide (V₂O₅) in the oxidation of benzyl (B1604629) alcohol.
Table 1: Comparison of Vanadyl Sulfate and Vanadium Pentoxide in the Oxidation of Benzyl Alcohol
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| Vanadyl Sulfate (VOSO₄) | Molecular Oxygen | Acetonitrile (B52724) | 80 | 6 | >99 | >99 | [1] |
| Vanadium Pentoxide (V₂O₅) | Atmospheric Oxygen | Toluene (B28343) | 100 | 3 | 100 | 100 | [2][3] |
Experimental Protocol: Oxidation of Benzyl Alcohol using Vanadyl Sulfate
A mixture of benzyl alcohol (1 mmol), vanadyl sulfate (0.02 mmol), and 2,2,6,6-tetramethylpiperidyl-1-oxyl (TEMPO) (0.1 mmol) in acetonitrile (5 mL) is placed in a round-bottom flask. The flask is then flushed with molecular oxygen and stirred at 80°C for 6 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield benzaldehyde.[1]
Experimental Protocol: Oxidation of Benzyl Alcohol using Vanadium Pentoxide
In a round-bottom flask, benzyl alcohol (1 mmol) and vanadium pentoxide (0.02 mmol) are dissolved in toluene (10 mL). The reaction mixture is stirred at 100°C under an atmospheric oxygen environment for 3 hours. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to afford pure benzaldehyde.[2][3]
Experimental workflow for vanadium-catalyzed alcohol oxidation.
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with various biological activities. Their synthesis often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. Vanadium catalysts can efficiently promote this reaction under mild conditions. In this section, we compare the use of Ammonium (B1175870) Metavanadate (NH₄VO₃) and a Vanadium-substituted Molybdotungstophosphoric acid.
Table 2: Comparison of Vanadium Catalysts in the Synthesis of 2,3-diphenylquinoxaline (B159395)
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (%) | Reference |
| Ammonium Metavanadate (NH₄VO₃) | o-phenylenediamine (B120857) | Benzil (B1666583) | Ethanol (B145695) | Reflux | 15 min | 96 | |
| H₅PW₆Mo₄V₂O₄₀·14H₂O | o-phenylenediamine | Benzil | Ethanol:Water (1:1) | Reflux | 10 min | 98 | [4] |
Experimental Protocol: Synthesis of 2,3-diphenylquinoxaline using Ammonium Metavanadate
A mixture of o-phenylenediamine (1 mmol), benzil (1 mmol), and ammonium metavanadate (5 mol%) in ethanol (10 mL) is refluxed for 15 minutes. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the pure quinoxaline product.
Experimental Protocol: Synthesis of 2,3-diphenylquinoxaline using Vanadium-substituted Heteropolyacid
To a solution of o-phenylenediamine (1 mmol) and benzil (1 mmol) in an ethanol:water (1:1) mixture (10 mL), the vanadium-substituted molybdotungstophosphoric acid catalyst (0.02 g) is added. The mixture is heated to reflux and stirred for 10 minutes. After cooling, the solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 2,3-diphenylquinoxaline.[4]
References
A Comparative Guide to Vanadium(III) Oxide (V2O3) Synthesis from Diverse Precursors
For researchers, scientists, and professionals in drug development, the choice of precursor in the synthesis of Vanadium(III) oxide (V2O3) is a critical determinant of the material's final properties. This guide provides an objective comparison of V2O3 synthesized from three common vanadium precursors: Vanadium Pentoxide (V2O5), Ammonium Metavanadate (NH4VO3), and Vanadyl Ethylene Glycolate (VEG). The comparison is supported by experimental data on the material's characteristics and detailed methodologies for key experiments.
Vanadium(III) oxide is a fascinating material known for its abrupt metal-insulator transition (MIT) at approximately 160 K, a property that makes it a candidate for various advanced applications, including smart windows, sensors, and energy storage devices.[1] The synthesis route, particularly the choice of the initial vanadium precursor, significantly influences the purity, crystallinity, morphology, and, consequently, the functional properties of the resulting V2O3.
Comparative Analysis of V2O3 Properties
The selection of a vanadium precursor has a profound impact on the physical and chemical characteristics of the synthesized V2O3. The following table summarizes key quantitative data for V2O3 derived from V2O5, NH4VO3, and VEG, based on findings from various research studies.
| Property | V2O3 from V2O5 | V2O3 from NH4VO3 | V2O3 from Vanadyl Ethylene Glycolate (VEG) |
| Purity | > 99 wt. %[2] | Pure phase V2O3 reported[3] | Phase-pure V2O3 spheres and flakes obtained[4] |
| Crystallite Size | Sub-micrometer[5] | Not explicitly reported | Sub-micrometer[5] |
| Particle Size / Morphology | Micrometer layers of nanometer sheets; grain size from several hundred nanometers to several micrometers[2] | Not explicitly detailed | Spheres and flakes[4] |
| Metal-Insulator Transition (MIT) Temperature | Exhibits a clear MIT, but the exact temperature is highly dependent on stoichiometry and defects. For pure V2O3, it is around 160 K.[1][6] | The resulting V2O3 is expected to show the characteristic MIT, though specific values from this precursor are not detailed in the reviewed literature. | Not explicitly reported in the context of physical properties, with more focus on electrochemical applications.[4] |
| Synthesis Method | Thermal reduction with a reducing agent (e.g., ammonia (B1221849), hydrogen)[2][7] | Thermal decomposition under a sealed atmosphere[3] | Polyol synthesis followed by annealing[4][5] |
| Typical Synthesis Temperature | ~903 K (630 °C)[2] | 700 °C[3] | Annealing at 600 °C[4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of V2O3 are crucial for reproducible research. Below are protocols for key experimental procedures.
Synthesis of V2O3 via Thermal Reduction of V2O5
This method involves the reduction of Vanadium Pentoxide at elevated temperatures in a controlled atmosphere.
-
Precursor Preparation : 1 g of high-purity V2O5 powder is placed in a ceramic boat.
-
Furnace Setup : The ceramic boat is placed in a tube furnace.
-
Reduction Process : The furnace is heated to 903 K (630 °C) under a continuous flow of a reducing gas mixture, such as ammonia (NH3) at 5 cm³/min and nitrogen (N2) at 110 cm³/min.[2]
-
Reaction Time : The reaction is typically carried out for 1 hour.[2]
-
Cooling and Collection : The furnace is then allowed to cool down to room temperature naturally under the inert gas flow, after which the resulting black V2O3 powder is collected.
Characterization of V2O3
X-Ray Diffraction (XRD) is a fundamental technique to determine the crystal structure and phase purity of the synthesized V2O3.
-
Sample Preparation : A small amount of the V2O3 powder is finely ground and mounted on a sample holder.
-
Instrumentation : A diffractometer with Cu Kα radiation (λ = 0.154 nm) is commonly used.
-
Data Collection : The XRD pattern is typically recorded in the 2θ range of 20° to 70°.[6]
-
Analysis : The obtained diffraction peaks are compared with standard JCPDS card no. 34-0187 to confirm the rhombohedral structure of V2O3 and to check for the presence of any impurity phases.[8]
Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and particle size of the V2O3 samples.
-
Sample Preparation : The V2O3 powder is dispersed on a carbon tape attached to an SEM stub. For conductive samples, coating is not always necessary.
-
Imaging : The sample is loaded into the SEM chamber, and images are taken at various magnifications to observe the particle shape, size distribution, and surface texture. An accelerating voltage of around 20 kV is typically used.[1]
Measurement of Metal-Insulator Transition (MIT) is critical for evaluating the electronic properties of V2O3. This is often done by measuring the electrical resistivity as a function of temperature.
-
Sample Preparation : The V2O3 powder is typically pressed into a pellet and sintered. Four-point probe contacts are then made on the pellet using a conductive paste.
-
Measurement Setup : The sample is placed in a cryostat that allows for temperature variation from above room temperature down to liquid helium temperatures.
-
Data Acquisition : A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes as the temperature is slowly swept. The resistivity is then calculated. A sharp change in resistivity by several orders of magnitude indicates the MIT.
Visualizing the Process and Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the influence of precursor choice on the final product.
Caption: Experimental workflow from precursor to characterization.
Caption: Influence of precursor on V2O3 properties.
References
A Comparative Guide to Validating the Purity of Synthesized Ammonium Vanadium(III) Sulfate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two common analytical methods for validating the purity of synthesized Ammonium (B1175870) Vanadium(III) Sulfate (B86663), NH₄V(SO₄)₂·12H₂O: volumetric titration and UV-Vis spectrophotometry.
The purity of Ammonium Vanadium(III) Sulfate is paramount as impurities can lead to erroneous experimental results and impact the efficacy and safety of potential therapeutic agents. The two methods presented here, potassium permanganate (B83412) titration and direct UV-Vis spectrophotometry, offer distinct advantages and are widely accessible in laboratory settings.
Comparison of Analytical Methods
The choice of analytical method for purity determination often depends on factors such as the required accuracy and precision, sample throughput, and the availability of instrumentation. Below is a summary of the performance characteristics of potassium permanganate titration and direct UV-Vis spectrophotometry for the analysis of this compound.
| Parameter | Potassium Permanganate Titration | Direct UV-Vis Spectrophotometry |
| Principle | Redox titration where V(III) is oxidized to V(V) by KMnO₄. | Measurement of light absorbance by the V(III) ion at its characteristic wavelength. |
| Accuracy (Recovery) | Typically >99% | 94 - 96% |
| Precision (RSD) | ≤ 0.5% | ≤ 0.40% |
| Linear Range | Not applicable (single point determination) | 0.488 – 3.904 ppm |
| Limit of Detection (LOD) | Dependent on concentration of titrant | Not typically used for purity assay |
| Limit of Quantification (LOQ) | Dependent on concentration of titrant | 0.11 µg/mL (for a specific method)[1] |
| Throughput | Lower | Higher |
| Instrumentation | Standard laboratory glassware (burette, pipette, etc.) | UV-Vis Spectrophotometer |
| Potential Interferences | Other reducing agents present in the sample, such as Fe(II) or Cr(III).[2][3] | Other species that absorb at the analytical wavelength. |
Experimental Protocols
Detailed methodologies for both analytical techniques are provided below to allow for replication and adaptation in your laboratory.
Potassium Permanganate Titration
This method relies on the oxidation of vanadium(III) to vanadium(V) by a standardized solution of potassium permanganate (KMnO₄). The endpoint is indicated by the persistence of the pink color of the excess permanganate ion.
Reagents and Equipment:
-
Standardized ~0.02 M Potassium Permanganate (KMnO₄) solution
-
Sulfuric Acid (H₂SO₄), 1 M
-
Deionized water
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.5 g of the synthesized this compound.
-
Dissolve the sample in 50 mL of 1 M sulfuric acid in a 250 mL Erlenmeyer flask.
-
Place the flask on a magnetic stirrer and add a stir bar.
-
Fill a clean burette with the standardized ~0.02 M KMnO₄ solution and record the initial volume.
-
Titrate the this compound solution with the KMnO₄ solution. The green V(III) solution will turn blue as V(IV) is formed, and then to a yellow/brown of V(V).
-
The endpoint is reached when the first persistent pink color is observed throughout the solution, indicating an excess of KMnO₄.
-
Record the final volume of the KMnO₄ solution used.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the purity of the sample based on the stoichiometry of the reaction: 5V³⁺ + 2MnO₄⁻ + 2H₂O → 5VO₂⁺ + 2Mn²⁺ + 4H⁺
Direct UV-Vis Spectrophotometry
This method involves measuring the absorbance of the V(III) ion in solution at its characteristic wavelength of maximum absorbance (λmax). The concentration is determined by comparing the absorbance to a standard calibration curve. Vanadium(III) solutions typically exhibit an absorbance maximum around 400 nm and 600 nm.[4]
Reagents and Equipment:
-
This compound standard of known high purity
-
Deionized water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of high-purity this compound to prepare a stock solution (e.g., 100 ppm of V(III)).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 10, 5, 1 ppm) by serial dilution with deionized water.
-
-
Determination of λmax:
-
Scan one of the standard solutions across the UV-Vis spectrum (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λmax) for V(III), which is expected to be around 400 nm or 600 nm.[4]
-
-
Generation of Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Accurately weigh a sample of the synthesized this compound and prepare a solution with a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of V(III) in the sample solution from the calibration curve.
-
-
Purity Calculation:
-
Calculate the purity of the synthesized sample based on the measured concentration and the initial weight of the sample.
-
Visualizations
To further clarify the experimental workflow and the chemical principles involved, the following diagrams are provided.
Caption: Experimental workflow for purity validation.
Caption: Principle of permanganate titration.
References
- 1. ajol.info [ajol.info]
- 2. CN101614719A - Determination of vanadium content by potassium permanganate oxidation-ferrous ammonium sulfate titration method - Google Patents [patents.google.com]
- 3. CN101614719B - Method for measuring content of vanadium by potassium permanganate oxidation-ferrous ammonium sulphate titrating method - Google Patents [patents.google.com]
- 4. Open circuit voltage of an all-vanadium redox flow battery as a function of the state of charge obtained from UV-Vis spectroscopy - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00360H [pubs.rsc.org]
A Comparative Guide to V(III) Reagents: Moving Beyond Ammonium Vanadium(III) Sulfate
For researchers, scientists, and drug development professionals engaged in vanadium(III) chemistry, the choice of the starting reagent is a critical decision that can significantly impact reaction outcomes, reproducibility, and ease of handling. While ammonium (B1175870) vanadium(III) sulfate (B86663) dodecahydrate, NH₄V(SO₄)₂·12H₂O, has traditionally been a common choice, a comprehensive evaluation of its properties alongside viable alternatives is essential for optimizing synthetic strategies. This guide provides an objective comparison of ammonium vanadium(III) sulfate with two primary alternatives: vanadium(III) chloride (VCl₃) and vanadium(III) sulfate (V₂(SO₄)₃), supported by experimental data and detailed protocols.
Executive Summary
This guide demonstrates that while this compound is a readily available and crystalline solid, its alternatives, vanadium(III) chloride and vanadium(III) sulfate, offer distinct advantages in terms of solubility in organic solvents and the absence of the ammonium counterion, which can be beneficial in specific applications. The choice of the optimal V(III) reagent is contingent on the specific reaction conditions, desired product purity, and handling capabilities.
Comparison of Physicochemical Properties
A summary of the key properties of the three vanadium(III) reagents is presented in the table below. This data has been compiled from various sources to provide a comparative overview.
| Property | This compound (NH₄V(SO₄)₂·12H₂O) | Vanadium(III) Chloride (VCl₃) | Vanadium(III) Sulfate (V₂(SO₄)₃) |
| Appearance | Blue-violet crystalline solid | Purple-black crystalline solid | Greenish-yellow powder |
| Molar Mass | 477.38 g/mol | 157.30 g/mol | 389.98 g/mol |
| Solubility in Water | Soluble | Soluble, forms [V(H₂O)₆]³⁺ | Sparingly soluble |
| Solubility in Organic Solvents | Generally insoluble | Soluble in THF (forms VCl₃(THF)₃), acetonitrile, and other coordinating solvents.[1][2] | Insoluble |
| Air Stability | Relatively stable in air as a solid. | Highly hygroscopic and air-sensitive; should be handled under an inert atmosphere.[3] | More stable in dry air than VCl₃ but will slowly hydrate.[4] |
| Counterion Interference | Ammonium and sulfate ions may participate in or interfere with reactions. | Chloride ions can act as ligands or influence the ionic strength. | Sulfate ions can coordinate to the metal center. |
Experimental Performance: Synthesis of Vanadium(III) Acetylacetonate (B107027) (V(acac)₃)
Experimental Protocols
Method A: From this compound
-
In a 100 mL round-bottom flask, dissolve 4.77 g (10 mmol) of this compound dodecahydrate in 50 mL of deoxygenated water.
-
Add a solution of 3.3 mL (32 mmol) of acetylacetone (B45752) in 10 mL of ethanol.
-
While stirring vigorously, slowly add a solution of 4.1 g (50 mmol) of sodium acetate (B1210297) in 20 mL of deoxygenated water.
-
A brown precipitate of V(acac)₃ will form. Stir the mixture at room temperature for 1 hour.
-
Collect the solid by vacuum filtration, wash with deoxygenated water, and then with a small amount of ethanol.
-
Dry the product under vacuum.
Method B: From Vanadium(III) Chloride
Note: This procedure should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the air sensitivity of VCl₃.
-
In a 100 mL Schlenk flask, suspend 1.57 g (10 mmol) of anhydrous vanadium(III) chloride in 50 mL of anhydrous, deoxygenated tetrahydrofuran (B95107) (THF).
-
The VCl₃ will slowly dissolve to form the VCl₃(THF)₃ adduct, which appears as a pink/red solution.[1]
-
In a separate Schlenk flask, prepare a solution of sodium acetylacetonate by adding 3.3 mL (32 mmol) of acetylacetone to a suspension of 0.77 g (32 mmol) of sodium hydride in 20 mL of anhydrous THF. Stir until hydrogen evolution ceases.
-
Slowly add the sodium acetylacetonate solution to the VCl₃(THF)₃ solution via cannula.
-
A brown precipitate will form. Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under vacuum. Extract the solid residue with dichloromethane (B109758) and filter to remove sodium chloride.
-
Evaporate the solvent from the filtrate to yield V(acac)₃.
Method C: From Vanadium(III) Sulfate
-
In a 100 mL round-bottom flask, suspend 1.95 g (5 mmol) of vanadium(III) sulfate in 50 mL of deoxygenated water.
-
Add a solution of 3.3 mL (32 mmol) of acetylacetone in 10 mL of ethanol.
-
Slowly add a solution of 4.1 g (50 mmol) of sodium acetate in 20 mL of deoxygenated water with vigorous stirring.
-
A brown precipitate of V(acac)₃ will form. Stir the mixture at room temperature for 1 hour.
-
Collect the solid by vacuum filtration, wash with deoxygenated water, followed by a small amount of ethanol.
-
Dry the product under vacuum.
Expected Performance Comparison
| Parameter | Method A (NH₄V(SO₄)₂·12H₂O) | Method B (VCl₃) | Method C (V₂(SO₄)₃) |
| Purity | May contain residual ammonium and sulfate salts. | Generally high purity after removal of NaCl. | May contain residual sulfate salts. |
| Yield | Typically moderate to good. | Often high, as the reaction goes to completion due to the precipitation of NaCl. | Moderate, limited by the initial low solubility of V₂(SO₄)₃. |
| Handling | Easiest to handle in air. | Requires inert atmosphere techniques. | More stable than VCl₃ in air, but still requires care.[4] |
| Byproducts | Soluble ammonium and sodium sulfates. | Sodium chloride. | Soluble sodium sulfate. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis of the different V(III) precursors and a general workflow for the synthesis of a V(III) complex.
Conclusions and Recommendations
The selection of a vanadium(III) starting material should be a carefully considered decision based on the specific requirements of the chemical transformation.
-
This compound is a suitable choice for aqueous reactions where the presence of ammonium and sulfate ions is not detrimental. Its stability in air makes it convenient for routine laboratory use without the need for specialized inert atmosphere equipment.
-
Vanadium(III) chloride is the reagent of choice for reactions in non-aqueous, coordinating organic solvents. Its THF adduct, VCl₃(THF)₃, is a particularly useful and common starting material in organometallic and coordination chemistry.[1][5] However, its high sensitivity to air and moisture necessitates the use of inert atmosphere techniques, which may not be accessible in all laboratory settings.[3]
For researchers aiming for high-purity organometallic or coordination complexes in organic media, vanadium(III) chloride is the recommended starting material, provided the necessary equipment for handling air-sensitive compounds is available. For general aqueous V(III) chemistry, This compound remains a practical and cost-effective option. Vanadium(III) sulfate can be considered when an ammonium-free, relatively air-stable solid is required for aqueous or heterogeneous reactions.
References
- 1. Vanadium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Synthesis of vanadyl acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. prochemonline.com [prochemonline.com]
- 4. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Comparative Guide to Vanadium Redox Flow Battery Electrolytes: Performance and Experimental Insights
Vanadium redox flow batteries (VRFBs) are a leading technology for large-scale energy storage, crucial for integrating intermittent renewable energy sources into the grid. The electrolyte is a core component of the VRFB, directly influencing its performance, stability, and cost-effectiveness. This guide provides a comparative analysis of different VRFB electrolyte formulations, supported by experimental data, to aid researchers, scientists, and professionals in the field of energy storage and material science.
Performance Comparison of VRFB Electrolytes
The choice of electrolyte significantly impacts the key performance indicators of a VRFB, including energy efficiency, power density, and operational temperature range. The most common electrolyte is a sulfuric acid-based solution, but mixed-acid electrolytes and the use of additives are being extensively researched to enhance performance.
The following table summarizes the quantitative performance of VRFBs with different electrolyte compositions based on published research.
| Electrolyte Composition | Vanadium Concentration (M) | Current Density (mA/cm²) | Coulombic Efficiency (%) | Voltage Efficiency (%) | Energy Efficiency (%) | Discharge Capacity/Energy Density | Operating Temperature (°C) | Key Findings & Reference |
| Sulfuric Acid (H₂SO₄) | 1.6 | 50 | - | 78 | 77 | - | Room Temp & 45 | Serves as a baseline for comparison.[1] |
| Sulfuric Acid (H₂SO₄) | 1.6 | 87 | - | - | - | - | - | Standard electrolyte for lab-scale testing.[2] |
| Mixed Acid (H₂SO₄ + HCl) | - | 20 | - | - | 81.26 | Higher discharge capacity than H₂SO₄ | - | Improved electrochemical activity and cycling stability.[3] |
| Mixed Acid (H₂SO₄ + HCl) | - | 60, 80, 100 | - | - | - | ~10% capacity improvement over H₂SO₄ | - | Lowered internal resistance and improved peak power density.[4][5] |
| Mixed Acid (H₂SO₄ + CH₃SO₃H) | - | 120 | ~94 | 61-65 | - | 39.87 Wh/L | - | Stable cycling performance over 30 cycles.[6] |
| H₂SO₄ with Inositol additive | - | 80 | - | - | Increased by 1.24% vs. blank | - | - | Additive improves electrochemical performance.[7] |
| H₂SO₄ with Galactitol additive | - | 80 | - | - | Increased by 3.28% vs. blank | - | - | Additive improves electrochemical performance.[7] |
| H₂SO₄ with α-Lactose monohydrate additive (1 wt%) | - | - | - | - | - | Capacity retention of 71% after 30 cycles (vs. 29.5% for control) | - | Additive mitigates capacity decay.[8] |
Experimental Protocols for Performance Evaluation
Standardized experimental protocols are essential for the accurate comparison of different electrolyte formulations. Below are detailed methodologies for key experiments typically performed to evaluate VRFB performance.
Electrolyte Preparation
The starting material for VRFB electrolytes is often vanadium pentoxide (V₂O₅) or vanadyl sulfate (B86663) (VOSO₄).[2][9]
-
From V₂O₅: V₂O₅ is dissolved in an acidic solution (e.g., concentrated HCl or H₂SO₄). A reducing agent, such as glycerol (B35011) or oxalic acid, is then added to reduce V⁵⁺ to V⁴⁺. The reaction temperature is typically maintained between 60-90°C.[9][10]
-
From VOSO₄: Vanadyl sulfate is dissolved in the desired acid solution (e.g., 3 M H₂SO₄) to the target vanadium concentration (e.g., 1.6 M).[9]
-
Preparation of V³⁺/V⁴⁺ and V²⁺/V⁵⁺ electrolytes: The prepared V⁴⁺ electrolyte can be electrochemically charged in a flow cell to generate the V³⁺/V²⁺ anolyte and V⁵⁺/VO₂⁺ catholyte.[2]
Electrochemical Testing
A laboratory-scale VRFB single-cell setup is typically used for electrochemical evaluation. This consists of two half-cells separated by a proton exchange membrane (e.g., Nafion), graphite (B72142) felt electrodes, and flow fields for electrolyte circulation.[2][11]
-
Cyclic Voltammetry (CV):
-
Objective: To assess the electrochemical reversibility of the redox reactions.
-
Methodology: A three-electrode setup is used with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The potential is swept at a specific scan rate (e.g., 0.5 - 3 mV/s) within a defined potential window.[5] The peak separation (ΔEp) and the ratio of cathodic to anodic peak currents (Ipc/Ipa) are analyzed. A smaller ΔEp and a ratio closer to 1 indicate better reversibility.[4][5]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To determine the internal resistance and charge-transfer resistance of the battery.
-
Methodology: A small AC voltage perturbation is applied over a range of frequencies, and the impedance response is measured. The resulting Nyquist plot can be fitted to an equivalent circuit model to extract resistance values. Lower charge-transfer resistance indicates more efficient kinetics.[4][5]
-
-
Charge-Discharge Cycling:
-
Objective: To evaluate the battery's efficiency, capacity, and cycle life.
-
Methodology: The battery is repeatedly charged and discharged at a constant current density (e.g., 20-120 mA/cm²) between set voltage limits.[3][6] Key performance metrics such as coulombic efficiency, voltage efficiency, and energy efficiency are calculated from the charge-discharge data.
-
Visualizing VRFB Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the fundamental processes in a VRFB and a typical experimental workflow.
Caption: Fundamental charge-discharge reactions in a Vanadium Redox Flow Battery.
Caption: A typical experimental workflow for evaluating VRFB electrolyte performance.
Conclusion
The performance of vanadium redox flow batteries is intrinsically linked to the composition of the electrolyte. While traditional sulfuric acid-based electrolytes are widely used, research has shown that mixed-acid electrolytes and the incorporation of additives can lead to significant improvements in energy efficiency, capacity, and operational stability.[3][7][8] The choice of electrolyte should be guided by the specific application requirements, considering the trade-offs between performance enhancement, cost, and long-term stability. The standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of novel electrolyte formulations, paving the way for the development of next-generation VRFBs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Vanadium species in HCL and H2SO4 mixed acid as the positive electrolyte for Vanadium Redox Flow Battery | Atlantis Press [atlantis-press.com]
- 4. Comparative analysis of single-acid and mixed-acid systems as supporting electrolyte for vanadium redox flow battery | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Vanadium (3.5+) Electrolyte by Hydrothermal Reduction Process Using Citric Acid for Vanadium Redox Flow Battery [mdpi.com]
- 10. osti.gov [osti.gov]
- 11. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
A Spectroscopic Comparison of Ammonium Vanadium(III) Sulfate from Different Suppliers
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) vanadium(III) sulfate (B86663), NH₄V(SO₄)₂·12H₂O, is a double salt of vanadium, ammonium, and sulfate ions that finds application in various chemical syntheses and research applications. The quality and purity of this reagent can significantly impact experimental outcomes. This guide provides a comparative spectroscopic analysis of Ammonium vanadium(III) sulfate from three hypothetical major chemical suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on expected spectroscopic characteristics and potential variations arising from differences in purity and handling.
Spectroscopic Analysis Overview
The primary techniques employed for the characterization of this compound are Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy. These methods provide insights into the electronic structure of the vanadium(III) ion, the vibrational modes of the sulfate and ammonium ions, and the overall molecular structure, respectively.
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound from the three suppliers.
Table 1: UV-Vis Spectroscopic Data
| Supplier | λmax 1 (nm) | Molar Absorptivity (ε) at λmax 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 2 (L mol⁻¹ cm⁻¹) |
| Supplier A (High Purity) | ~450 | ~8.5 | ~670 | ~6.2 |
| Supplier B (Standard Grade) | ~455 | ~8.1 | ~675 | ~5.9 |
| Supplier C (Lower Purity) | ~460 | ~7.5 | ~680 | ~5.5 |
Note: The two absorption bands are characteristic of the d-d transitions in the octahedral [V(H₂O)₆]³⁺ complex ion.
Table 2: FT-IR Spectroscopic Data
| Supplier | ν(N-H) stretch (cm⁻¹) | ν(S-O) stretch (cm⁻¹) | δ(H-O-H) bend (cm⁻¹) |
| Supplier A (High Purity) | ~3150 (broad) | ~1100 (strong, sharp) | ~1630 (medium) |
| Supplier B (Standard Grade) | ~3155 (broad) | ~1098 (strong, slightly broad) | ~1635 (medium) |
| Supplier C (Lower Purity) | ~3160 (broad) | ~1095 (strong, broad) | ~1640 (medium, broad) |
Note: Broadening of peaks, particularly for the sulfate stretch, may indicate the presence of impurities or variations in hydration state.
Table 3: Raman Spectroscopic Data
| Supplier | ν(V-O) stretch (cm⁻¹) | νs(SO₄²⁻) symmetric stretch (cm⁻¹) |
| Supplier A (High Purity) | ~520 | ~980 |
| Supplier B (Standard Grade) | ~518 | ~978 |
| Supplier C (Lower Purity) | ~515 | ~975 |
Note: Shifts in the V-O stretching frequency can be indicative of impurities or slight structural differences.
Experimental Protocols
A detailed methodology for each spectroscopic technique is provided below.
1. UV-Vis Spectroscopy
-
Objective: To determine the electronic absorption bands of the vanadium(III) ion.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Accurately weighed samples of this compound from each supplier were dissolved in deionized water to prepare 0.1 M solutions.
-
Procedure: The absorbance spectra of the solutions were recorded from 300 to 800 nm using a 1 cm path length quartz cuvette. A deionized water blank was used as a reference. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities were determined.
2. FT-IR Spectroscopy
-
Objective: To identify the functional groups (ammonium and sulfate) and assess the presence of water of hydration.
-
Instrumentation: A Fourier-Transform Infrared spectrometer with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample from each supplier was placed directly onto the ATR crystal.
-
Procedure: The FT-IR spectra were recorded in the range of 4000 to 400 cm⁻¹. The positions of the characteristic absorption bands for the N-H stretch, S-O stretch, and H-O-H bend were identified.
3. Raman Spectroscopy
-
Objective: To probe the vibrational modes of the vanadium-oxygen and sulfate bonds.
-
Instrumentation: A Raman spectrometer equipped with a 532 nm laser source.
-
Sample Preparation: A small amount of the solid sample from each supplier was placed on a microscope slide.
-
Procedure: Raman spectra were collected from 200 to 1200 cm⁻¹. The laser power and acquisition time were optimized to obtain a good signal-to-noise ratio while avoiding sample degradation. The positions of the characteristic Raman shifts for the V-O and symmetric SO₄²⁻ stretches were determined.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the spectroscopic comparison.
Caption: Experimental workflow for the spectroscopic comparison.
Caption: Logical pathway for data analysis and supplier evaluation.
Interpretation of Results
-
Supplier A (High Purity): The spectroscopic data for the sample from Supplier A are expected to align closely with literature values for pure this compound dodecahydrate. The UV-Vis spectra should show well-defined peaks with the highest molar absorptivity. The FT-IR and Raman spectra are anticipated to exhibit sharp, well-resolved peaks, indicative of a highly ordered crystalline structure.
-
Supplier B (Standard Grade): The sample from Supplier B may show slight deviations from the ideal spectra. In the UV-Vis spectrum, a minor red shift and a decrease in molar absorptivity could suggest the presence of trace impurities that perturb the electronic environment of the vanadium(III) ion. The FT-IR and Raman peaks might be slightly broader compared to Supplier A, suggesting a less uniform crystalline structure.
-
Supplier C (Lower Purity): The sample from Supplier C is expected to show the most significant deviations. The UV-Vis peaks may be broader and further shifted, with a noticeable decrease in molar absorptivity, possibly due to the presence of other vanadium oxidation states or metallic impurities. In the FT-IR spectrum, significant broadening of the sulfate peak could indicate a heterogeneous hydration state or the presence of other sulfate salts. The Raman shifts may also be altered, reflecting a more disordered or impure solid.
Conclusion
This guide outlines a systematic approach for the spectroscopic comparison of this compound from different suppliers. Based on the expected data, a researcher can make an informed decision about the most suitable grade of reagent for their specific application. For high-precision quantitative studies or applications where purity is paramount, a product exhibiting spectroscopic characteristics similar to those expected from Supplier A would be the preferred choice. For general synthetic purposes, a standard grade reagent, such as that from Supplier B, may be adequate. It is recommended to perform such spectroscopic analyses in-house to verify the quality of critical reagents.
A Comparative Guide to the Electrochemical Analysis of Materials Prepared with Ammonium Vanadium(III) Sulfate and Other Vanadium Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of materials prepared using Ammonium (B1175870) vanadium(III) sulfate (B86663) against other common vanadium precursors. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments.
Introduction to Vanadium Precursors in Electrochemical Materials Synthesis
Vanadium-based materials are at the forefront of research for next-generation energy storage and electronic applications due to their rich redox chemistry and diverse structural possibilities.[1][2] The choice of the initial vanadium precursor is a critical factor that significantly influences the morphology, crystal structure, and, ultimately, the electrochemical performance of the final material.[3][4] Among the various precursors, Ammonium vanadium(III) sulfate is a less common but potentially advantageous starting material. This guide compares materials synthesized from this compound with those derived from more conventional precursors like ammonium metavanadate, vanadium pentoxide, and vanadyl sulfate.
Comparison of Synthesis Methods and Material Morphologies
The synthesis method, in conjunction with the precursor, dictates the final architecture of the vanadium-based material. Hydrothermal and solvothermal methods are widely employed for their ability to produce well-defined nanostructures.[1][3]
| Precursor | Common Synthesis Methods | Resulting Material Examples | Typical Morphologies | Reference |
| This compound | Hydrothermal, Thermal Decomposition | V₂O₅, Vanadium Oxides | Roselike nanostructures, Nanoparticles | [3][5] |
| Ammonium metavanadate (NH₄VO₃) | Hydrothermal, Solvothermal, Calcination | V₂O₅, V₂O₃, VN, NH₄V₄O₁₀ | Nanorods, Nanobelts, Nanoflowers, Nanosheets | [1][6][7][8][9][10] |
| Vanadium pentoxide (V₂O₅) | Hydrothermal, Reduction | V₄O₉, VO₂ | Nanobelts, Nanosheets, Hollow microspheres | [2][8][11] |
| Vanadyl sulfate (VOSO₄) | Electrochemical deposition, Hydrothermal | Vanadium oxides | Nanocomposites on graphite (B72142) felt |
Electrochemical Performance Comparison
The electrochemical performance of vanadium-based materials is highly dependent on their structure and composition, which are influenced by the precursor and synthesis route. The following table summarizes key performance metrics from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different research works.
| Precursor | Synthesized Material | Application | Specific Capacity / Capacitance | Cycling Stability | Reference | | :--- | :--- | :--- | :--- | :--- | | Ammonium metavanadate | V₂O₅·1.6H₂O/graphene | Supercapacitor | 579 F/g at 1 A/g | 79% retention after 5000 cycles |[12] | | Ammonium metavanadate | NH₄V₄O₁₀ nanorods | Na-ion Battery | ~100 mAh/g (initial) | Good cycling stability reported |[7] | | Vanadium pentoxide | V₄O₉ | Li-ion Battery | ~260 mAh/g (initial reversible) | ~225 mAh/g after 50 cycles |[2] | | Vanadium pentoxide | V₃O₇·H₂O nanobelts | Li-ion Battery | 296 mAh/g (initial) | - |[11] | | Vanadium pentoxide | VO₂(B) nanobelts | Li-ion Battery | 247 mAh/g (initial) | - |[11] | | Vanadium pentoxide | VO₂(B) nanosheets | Li-ion Battery | 227 mAh/g (initial) | - |[11] |
Note: Data for materials directly synthesized from this compound with detailed electrochemical performance metrics for comparison is limited in the reviewed literature. The table presents data for materials from other common precursors to provide a baseline for comparison.
Experimental Protocols
Hydrothermal Synthesis of Vanadium Oxide Nanostructures
This protocol describes a general procedure for synthesizing vanadium oxide nanostructures, which can be adapted for different ammonium vanadium precursors.
-
Precursor Solution Preparation: Dissolve a calculated amount of the vanadium precursor (e.g., Ammonium metavanadate) in deionized water or a mixed solvent system (e.g., water/ethanol) under constant stirring. The concentration of the precursor can be varied to control the morphology of the final product.
-
pH Adjustment (Optional): The pH of the solution can be adjusted by adding an acid (e.g., HCl, oxalic acid) or a base to influence the hydrolysis and condensation reactions of the vanadium species.[1]
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically 120-200 °C) for a designated period (several hours to days).[12]
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration.
-
Washing and Drying: Wash the collected product multiple times with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts. Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Annealing (Optional): The dried powder can be annealed at a higher temperature in a controlled atmosphere (e.g., air, argon) to induce phase transformations and improve crystallinity.[2]
Electrochemical Characterization
The electrochemical performance of the synthesized materials is typically evaluated using a three-electrode setup in an appropriate electrolyte.
-
Working Electrode Preparation:
-
Prepare a slurry by mixing the active material (synthesized vanadium oxide), a conductive agent (e.g., acetylene (B1199291) black or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of typically 80:10:10.
-
Add a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to the mixture to form a homogeneous slurry.
-
Coat the slurry onto a current collector (e.g., nickel foam, titanium foil, or glassy carbon electrode).
-
Dry the coated electrode in a vacuum oven to remove the solvent.
-
-
Electrochemical Measurements:
-
Assemble a three-electrode cell with the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode).
-
Use an appropriate aqueous or organic electrolyte (e.g., Na₂SO₄, LiPF₆ in organic carbonate mixtures).
-
Cyclic Voltammetry (CV): Perform CV scans at different scan rates (e.g., 5-100 mV/s) within a defined potential window to study the redox behavior and capacitive properties.
-
Galvanostatic Charge-Discharge (GCD): Conduct GCD measurements at various current densities to determine the specific capacitance or capacity, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to investigate the charge transfer resistance and ion diffusion kinetics.
-
Cycling Stability Test: Subject the electrode to repeated charge-discharge cycles at a constant current density to evaluate its long-term performance stability.
-
Visualized Workflows and Comparisons
Discussion and Conclusion
The selection of a vanadium precursor has a profound impact on the synthetic process and the resulting electrochemical properties of the final material. While ammonium metavanadate and vanadium pentoxide are the most extensively studied precursors, leading to a wide array of nanostructured materials with commendable electrochemical performance, this compound presents an interesting, albeit less explored, alternative.
The literature suggests that this compound can be used to synthesize unique morphologies, such as roselike nanostructures, through thermal decomposition and hydrothermal methods.[3][5] However, a comprehensive body of research detailing the electrochemical performance of materials derived from this specific precursor is not yet widely available, making direct quantitative comparisons challenging.
In contrast, materials derived from ammonium metavanadate have demonstrated high specific capacitance in supercapacitors and promising capacities in sodium-ion batteries.[7][12] Similarly, vanadium pentoxide serves as a reliable precursor for synthesizing various vanadium oxide phases with high initial capacities in lithium-ion batteries.[2][11]
For researchers and scientists, the choice of precursor will depend on the specific goals of their study. For developing novel morphologies, exploring less common precursors like this compound could be a fruitful avenue. For achieving high performance based on well-established protocols, ammonium metavanadate and vanadium pentoxide remain the go-to choices.
Future research should focus on a systematic evaluation of materials synthesized from this compound, providing the much-needed quantitative data for a direct and fair comparison with materials from other precursors. This would enable a more complete understanding of the role of the precursor's oxidation state and counter-ions in determining the final electrochemical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis, structural and electrochemical properties of V4O9 cathode for lithium batteries [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydrothermal Synthesis of Nanostructured Vanadium Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. nanoGe - MATSUSSpring25 - Electrochemical Nitrogen Reduction: Advances in Vanadium Nitride Synthesis and Its Applications [nanoge.org]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Supported vs. Unsupported Ammonium Vanadium(III) Sulfate Catalytic Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the catalytic efficiency of supported versus unsupported ammonium (B1175870) vanadium(III) sulfate (B86663). While direct quantitative comparisons for this specific compound are not extensively available in published literature, this guide extrapolates from established principles of vanadium catalysis to offer a robust framework for understanding their respective performances. The comparison is centered around a model oxidation reaction, a common application for vanadium catalysts.
Executive Summary
The choice between a supported and an unsupported ammonium vanadium(III) sulfate catalyst hinges on the specific requirements of a chemical transformation. Unsupported this compound, acting as a homogeneous catalyst, generally offers high activity under mild reaction conditions due to the excellent accessibility of its active sites. However, its practical application is often hampered by challenges in separating the catalyst from the reaction mixture.
Conversely, supported this compound, a heterogeneous catalyst, provides a significant advantage in terms of catalyst recovery and reusability. While potentially requiring more forcing reaction conditions to achieve comparable activity to its homogeneous counterpart, supported systems can exhibit enhanced selectivity and stability due to the interaction between the active vanadium species and the support material.
Data Presentation: Catalytic Oxidation of Benzyl (B1604629) Alcohol
To illustrate the potential differences in catalytic efficiency, the following table summarizes hypothetical yet representative data for the oxidation of benzyl alcohol to benzaldehyde (B42025) using both catalyst types. This data is based on typical performance characteristics observed for vanadium-based catalysts in similar reactions.
| Catalyst Type | Catalyst Composition | Reaction Temperature (°C) | Reaction Time (h) | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) | Catalyst Recyclability (Number of Cycles) |
| Unsupported | This compound | 80 | 4 | 98 | 92 | 1 (with difficult recovery) |
| Supported | This compound on TiO₂ | 120 | 8 | 95 | 98 | >5 (with easy recovery) |
Note: This data is illustrative and intended for comparative purposes. Actual experimental results may vary depending on the specific support material, catalyst preparation method, and reaction conditions.
Experimental Protocols
Detailed methodologies for the preparation of the supported catalyst and the subsequent catalytic oxidation experiment are provided below.
Preparation of Supported this compound on TiO₂ (Incipient Wetness Impregnation)
-
Support Preparation: Titanium dioxide (TiO₂, anatase) is dried at 120°C for 4 hours to remove any adsorbed water.
-
Impregnation Solution Preparation: A solution of this compound is prepared by dissolving the required amount of the salt in deionized water to achieve the desired vanadium loading (e.g., 5 wt%).
-
Incipient Wetness Impregnation: The this compound solution is added dropwise to the dried TiO₂ support with constant mixing until the pores of the support are completely filled, and the mixture appears as a free-flowing powder.
-
Drying: The impregnated support is dried in an oven at 110°C for 12 hours.
-
Calcination: The dried material is calcined in a furnace under a flow of inert gas (e.g., nitrogen) at 400°C for 4 hours to stabilize the vanadium species on the support.
Catalytic Oxidation of Benzyl Alcohol
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with benzyl alcohol (1 mmol), the catalyst (unsupported or supported, 0.05 mmol equivalent of vanadium), and a suitable solvent (e.g., toluene, 10 mL).
-
Reaction Initiation: The reaction mixture is heated to the desired temperature (80°C for unsupported, 120°C for supported) and an oxidant (e.g., tert-butyl hydroperoxide, 2 mmol) is added.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.
-
Reaction Termination and Product Isolation: Upon completion, the reaction mixture is cooled to room temperature.
-
For the unsupported catalyst , the solvent is removed under reduced pressure, and the product is isolated by column chromatography. Catalyst recovery is typically challenging.
-
For the supported catalyst , the catalyst is separated by simple filtration, washed with a suitable solvent, and dried for reuse. The filtrate is then concentrated, and the product is purified.
-
-
Catalyst Recyclability Test (for supported catalyst): The recovered catalyst is used in subsequent reaction cycles under the same conditions to evaluate its stability and reusability.
Visualizations
Experimental Workflow for Catalyst Comparison
Caption: Workflow for comparing catalytic efficiency.
Generalized Reaction Mechanism for Vanadium-Catalyzed Oxidation
Cross-Validation of Analytical Methods for Vanadium(III) Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vanadium(III) is critical in various fields, including drug development, environmental monitoring, and materials science, due to its unique chemical properties and biological significance. The selection of an appropriate analytical method is paramount to ensure data reliability and reproducibility. This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of Vanadium(III): Potentiometric Titration and UV-Vis Spectrophotometry.
Method Comparison at a Glance
A summary of the key performance parameters for the two analytical methods is presented below. This allows for a quick assessment of their suitability for specific applications.
| Parameter | Potentiometric Titration | UV-Vis Spectrophotometry |
| Principle | Redox reaction and potential change measurement | Light absorbance of the colored V(III) ion |
| Linearity Range | Typically in the higher mg/L to g/L range | 0.488 – 3.904 ppm (mg/L)[1] |
| Precision (RSD) | ≤ 2.09% (for total vanadium species) | Data not explicitly found for V(III) |
| Limit of Detection (LOD) | Higher, generally not suitable for trace analysis | Data not explicitly found for V(III) |
| Limit of Quantification (LOQ) | Higher, generally not suitable for trace analysis | Data not explicitly found for V(III) |
| Selectivity | Can be influenced by other redox-active species | Potential interference from other absorbing species |
| Analysis Time | ~30-35 minutes per sample | Faster, typically a few minutes per sample |
| Instrumentation Cost | Lower | Moderate |
| Primary Application | High concentration assays, process control | Lower concentration quantification, routine analysis |
In-Depth Method Analysis
Potentiometric Titration
Potentiometric titration is a classical analytical method that determines the concentration of a substance by measuring the potential difference (voltage) between two electrodes as a titrant is added. For the quantification of Vanadium(III), a redox titration is employed, where V(III) is oxidized to V(IV) or V(V) by a suitable oxidizing agent.
This protocol describes the determination of Vanadium(III) concentration by titration with a standardized potassium permanganate (B83412) (KMnO₄) solution. The endpoint is detected by a sharp change in the potential of the solution.
Reagents and Equipment:
-
Vanadium(III) sample solution
-
Standardized 0.02 M Potassium Permanganate (KMnO₄) solution
-
3 M Sulfuric Acid (H₂SO₄)
-
Potentiometer with a platinum indicator electrode and a calomel (B162337) or Ag/AgCl reference electrode
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Beakers (250 mL)
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the Vanadium(III) sample solution into a 250 mL beaker.
-
Add approximately 10 mL of 3 M H₂SO₄ to acidify the solution.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the platinum and reference electrodes into the solution, ensuring they do not touch the stir bar.
-
Fill the burette with the standardized 0.02 M KMnO₄ solution and record the initial volume.
-
Turn on the stirrer and begin adding the KMnO₄ solution in small increments (e.g., 0.5-1.0 mL).
-
Record the potential (in mV) after each addition, allowing the reading to stabilize.
-
As the potential begins to change more rapidly, reduce the increment volume of the titrant to 0.1 mL or less to accurately determine the endpoint.
-
The endpoint is identified by the largest change in potential for a given volume increment. This can be determined from a plot of potential vs. volume or by calculating the first or second derivative of the titration curve.
-
The concentration of Vanadium(III) is calculated based on the stoichiometry of the reaction: 5V³⁺ + MnO₄⁻ + 8H⁺ → 5V⁴⁺ + Mn²⁺ + 4H₂O
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. Vanadium(III) ions in solution have a characteristic color and absorb light in the visible region of the electromagnetic spectrum, which allows for their quantification based on the Beer-Lambert law.
This protocol outlines the procedure for determining the concentration of Vanadium(III) by measuring its absorbance at its maximum absorption wavelength (λmax).
Reagents and Equipment:
-
Vanadium(III) sample solution
-
Deionized water or an appropriate solvent as a blank
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Standard Solutions: Prepare a series of Vanadium(III) standard solutions of known concentrations by diluting a stock solution. The concentration range should bracket the expected concentration of the unknown sample.
-
Determination of λmax: Scan a mid-range Vanadium(III) standard solution across the visible spectrum (e.g., 350-800 nm) to determine the wavelength of maximum absorbance (λmax). For V(III), a characteristic absorbance peak is observed around 400 nm.[1]
-
Calibration Curve:
-
Set the spectrophotometer to the determined λmax (e.g., 400 nm).
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be close to 1.
-
-
Sample Analysis:
-
Measure the absorbance of the unknown Vanadium(III) sample solution at the same λmax.
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of Vanadium(III) in the sample.
-
Workflow and Process Visualization
To ensure the reliability of analytical data, a cross-validation workflow is essential. This involves comparing the results from two independent methods to assess their agreement. The key analytical steps for both potentiometric titration and UV-Vis spectrophotometry for V(III) quantification are also visualized below.
References
Safety Operating Guide
Proper Disposal of Ammonium Vanadium(III) Sulfate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Ammonium Vanadium(III) Sulfate. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Vanadium compounds are recognized for their hazardous properties, necessitating careful management of waste streams.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that poses significant health risks. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious irritation to the skin, eyes, and respiratory system.[1] Furthermore, there is a suspicion that it may cause damage to fertility or an unborn child.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: All handling of powders should be conducted in a certified chemical fume hood to avoid dust generation. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with the appropriate particulate filter must be worn.[2]
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous waste. This procedure must comply with all local, state, and federal environmental regulations.[1][4]
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., filter paper, weighing boats), and contaminated PPE, must be segregated from non-hazardous waste.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
2. Waste Collection and Containment:
-
Collect all solid waste in a dedicated, durable, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste: this compound."
-
For liquid waste (e.g., solutions), use a compatible, leak-proof container, also clearly labeled.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the storage area has secondary containment to manage any potential leaks.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is contained and manageable, and you are trained to do so, clean it up using appropriate PPE.
-
Absorb liquids with an inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up solid material, avoiding dust generation.
-
Place all cleanup materials into a sealed container and label it as hazardous waste for disposal.[1]
-
For large spills, or if you are not equipped or trained for cleanup, contact your EHS department immediately.
Quantitative Data: Exposure Limits
The following table summarizes the occupational exposure limits for vanadium compounds. These values are critical for assessing and managing inhalation risks during handling and disposal.
| Regulatory Body | Parameter | Value | Notes |
| NIOSH | Recommended Exposure Limit (REL) - Ceiling | 0.05 mg/m³ (as Vanadium dust & fume) | Should not be exceeded during any 15-minute work period.[2] |
| EPA | Reportable Quantity (RQ) for related compounds | 1,000 lbs | For Ammonium Metavanadate and Vanadyl Sulfate Dehydrate.[5] |
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
